molecular formula C4HCl3N2 B3021642 3,4,5-Trichloropyridazine CAS No. 14161-11-6

3,4,5-Trichloropyridazine

Cat. No.: B3021642
CAS No.: 14161-11-6
M. Wt: 183.42 g/mol
InChI Key: GBAOOJAWDCNOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichloropyridazine, also known as this compound, is a useful research compound. Its molecular formula is C4HCl3N2 and its molecular weight is 183.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75074. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trichloropyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2/c5-2-1-8-9-4(7)3(2)6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAOOJAWDCNOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931141
Record name 3,4,5-Trichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14161-11-6, 873-40-5
Record name 3,4,5-Trichloropyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14161-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloropyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trichloropyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014161116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14161-11-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-Trichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trichloropyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-TRICHLOROPYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ESP23PLR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3,4,5-Trichloropyridazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloropyridazine, identified by the CAS Number 14161-11-6 , is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring an electron-deficient pyridazine ring substituted with three chlorine atoms, renders it a highly reactive and versatile building block for the synthesis of more complex molecular architectures. The strategic placement of the chlorine atoms and the inherent electronic properties of the 1,2-diazine system create a unique platform for nucleophilic substitution reactions, making it a valuable precursor for developing novel agrochemicals and pharmaceutical agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, expected reactivity, and potential applications in drug discovery, grounded in established principles of heterocyclic chemistry.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, exhibiting low solubility in water but better solubility in common organic solvents.[1] Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 14161-11-6[1]
Molecular Formula C₄HCl₃N₂[1]
Molecular Weight 183.42 g/mol [1]
IUPAC Name This compound
Melting Point 56-58 °C
Boiling Point 117-118 °C (at 14-15 Torr)
Appearance Solid[1]
Structural Confirmation: Spectroscopic Profile

The structural integrity of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1H NMR spectrum is expected to show a single signal for the proton at the C6 position, with its chemical shift influenced by the electronegative chlorine atoms and the diazine nitrogens. The 13C NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The carbons bearing chlorine atoms (C3, C4, C5) would appear in the downfield region characteristic of halogenated aromatic systems.

  • Infrared (IR) and Raman Spectroscopy : The vibrational spectra provide key insights into the functional groups and overall molecular structure. A detailed study by Vazquez et al. has characterized the FTIR and FT-Raman spectra of this compound, providing a vibrational fingerprint for this compound. These spectra are dominated by bands corresponding to the stretching and bending modes of the pyridazine ring and the C-Cl bonds.

Caption: Chemical structure of this compound.

Plausible Synthesis Pathway

While specific, detailed protocols for the synthesis of this compound are not abundant in readily accessible literature, a highly plausible and industrially relevant pathway can be constructed by analogy to the synthesis of its isomer, 3,4,6-trichloropyridazine. This route typically starts from mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), a derivative of maleic anhydride.

The proposed workflow involves two key transformations:

  • Cyclocondensation : Reaction of mucochloric acid with a hydrazine source (e.g., hydrazine hydrate) leads to the formation of the pyridazinone ring. This reaction is a classic method for constructing the 1,2-diazine core. The initial product is a dichlorinated hydroxypyridazine.

  • Chlorination : The resulting hydroxyl group on the pyridazinone ring is subsequently converted to a chlorine atom. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., pyridine or N,N-dimethylformamide).

This two-step process provides a logical and efficient route to the target molecule from commercially available starting materials.

Synthesis_Workflow Start Mucochloric Acid (or related Maleic Anhydride derivative) Intermediate Dichlorodihydroxypyridazine Intermediate Start->Intermediate Step 1: Cyclocondensation Reagent1 + Hydrazine (N₂H₄) Reagent1->Intermediate Product This compound Intermediate->Product Step 2: Chlorination Reagent2 + POCl₃ (Phosphorus Oxychloride) Reagent2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of Dichlorodihydroxypyridazine Intermediate

  • To a stirred solution of mucochloric acid in an appropriate solvent (e.g., water or ethanol), slowly add hydrazine hydrate at a controlled temperature (typically below 20 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the dichlorodihydroxypyridazine intermediate.

Step 2: Synthesis of this compound

  • Carefully add the dried intermediate from Step 1 to an excess of phosphorus oxychloride (POCl₃) at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) to a neutral or slightly basic pH.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr) . The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the inductive electron-withdrawing effects of the three chlorine atoms, making the ring highly susceptible to attack by nucleophiles.

Regioselectivity of Nucleophilic Substitution

The key question for synthetic chemists is the regioselectivity of substitution: which of the three chlorine atoms is most readily displaced? While direct experimental studies on this compound are scarce, a robust prediction can be made based on the analysis of resonance structures and the known reactivity of similar chloroazines.

  • Activation at C4 : The C4 position is ortho to one nitrogen atom (N1) and para to the other (N2). Both positions allow for effective stabilization of the negative charge in the Meisenheimer intermediate (the transition state of the SNAr reaction) through resonance. This dual activation makes the C4 position the most electrophilic and therefore the most likely site for the initial nucleophilic attack.

  • Activation at C3 and C5 : The C3 and C5 positions are electronically distinct. The C3 position is adjacent to N2, while C5 is adjacent to the C6-H bond. Both are activated, but generally to a lesser extent than C4.

  • Steric Hindrance : Steric factors are also critical. The C4 position is flanked by two other chlorine atoms, which could present some steric hindrance to bulky nucleophiles compared to the C3 or C5 positions.

Therefore, for most nucleophiles, the first substitution is predicted to occur preferentially at the C4 position . Subsequent substitutions would depend on the nature of the newly introduced group and the reaction conditions.

Caption: Predicted reactivity hierarchy for nucleophilic substitution.

Applications in Drug Discovery and Development

The pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as an ideal starting point for generating libraries of novel pyridazine derivatives for drug screening. By sequentially replacing the chlorine atoms with various functional groups, chemists can systematically explore the chemical space around the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology : Many pyridazine derivatives have shown potent anticancer activity.

  • Infectious Diseases : The scaffold is present in various antibacterial and antiviral agents.

  • Cardiovascular Diseases : Certain pyridazinones are known to have cardiovascular effects.

  • Neuroscience : The pyridazine ring is a component of compounds targeting the central nervous system.

The synthetic utility lies in its role as a "hub" molecule, from which a diverse array of derivatives can be accessed through controlled, regioselective substitution reactions.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

  • GHS Hazard Statements :

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

  • Precautions :

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly functionalized heterocyclic building block with significant potential for synthetic and medicinal chemistry. Its value is derived from the predictable, albeit highly reactive, nature of its three chlorine substituents, which allows for controlled modification via nucleophilic aromatic substitution. While detailed studies on its specific reactivity are an area for future research, a strong foundational understanding based on the principles of heterocyclic chemistry allows scientists to leverage this compound for the efficient construction of novel molecules with potential applications in drug discovery and materials science. Proper handling and safety precautions are essential when working with this toxic and irritant compound.

References

A Technical Guide to the Synthesis of Chlorinated Pyridazines from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide range of biologically active molecules, including anticancer, anti-inflammatory, and neuroprotective agents[1]. Specifically, chlorinated pyridazines serve as crucial intermediates, providing reactive handles for further functionalization through nucleophilic substitution and cross-coupling reactions. This guide provides an in-depth, technically-focused overview of the synthetic pathway from the commodity chemical, maleic anhydride, to the highly functionalized 3,4,5-trichloropyridazine, emphasizing the causal relationships behind procedural choices and providing actionable experimental protocols.

Overall Synthetic Workflow

The transformation of maleic anhydride into this compound is a multi-step process. The core strategy involves the initial formation of the pyridazine ring system, followed by a series of chlorination reactions. While the synthesis to a dichlorinated intermediate is well-established, the final exhaustive chlorination presents significant chemical challenges.

Synthetic_Workflow Maleic_Anhydride Maleic Anhydride Maleic_Hydrazide Maleic Hydrazide (Pyridazine-3,6-diol) Maleic_Anhydride->Maleic_Hydrazide Step 1: Ring Formation Dichloro_Pyridazine 3,6-Dichloropyridazine Maleic_Hydrazide->Dichloro_Pyridazine Step 2: Deoxychlorination Trichloro_Pyridazine This compound (Target Molecule) Dichloro_Pyridazine->Trichloro_Pyridazine Step 3: C-H Chlorination (Hypothetical)

Caption: Overall synthetic pathway from maleic anhydride to the target compound.

Step 1: Synthesis of the Pyridazine Core via Condensation

The foundational step is the construction of the pyridazine heterocycle. This is reliably achieved through the condensation reaction of maleic anhydride with a hydrazine source.

Chemical Transformation: Maleic Anhydride → Maleic Hydrazide (1,2-dihydro-3,6-pyridazinedione)

Mechanistic Rationale: The reaction proceeds via a two-stage mechanism. Initially, one of the nitrogen atoms of hydrazine hydrate acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This results in the opening of the anhydride ring to form a maleic monohydrazide intermediate[2][3]. The second stage involves an intramolecular cyclization, where the terminal nitrogen attacks the remaining carboxylic acid group, followed by dehydration (loss of a water molecule) to yield the stable, six-membered pyridazine-3,6-dione ring, commonly known as maleic hydrazide[2][4]. The use of acid catalysis facilitates the dehydration step.

Experimental Protocol: Synthesis of Maleic Hydrazide

This protocol is adapted from patent literature, which demonstrates a high-yield synthesis[5].

  • Apparatus Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: Charge the flask with 72.5 mL of hydrazine hydrate (80%, ~1.3 mol).

  • Acidification: Begin stirring and add 120 mL of 30% hydrochloric acid dropwise from the dropping funnel. Maintain control over the initial exotherm by adjusting the addition rate.

  • Addition of Maleic Anhydride: Once the acid addition is complete, add 98 g of maleic anhydride (1 mol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the resulting solid precipitate by suction filtration.

    • Wash the filter cake thoroughly with cold ethanol (3-4 times) to remove unreacted starting materials and impurities.

    • Dry the collected white solid to yield maleic hydrazide (pyridazine-3,6-diol).

ParameterValueReference
Maleic Anhydride 1.0 mol (98 g)[5]
Hydrazine Hydrate (80%) 1.3 mol (72.5 mL)[5]
Reaction Temperature 110°C (Reflux)[5]
Reaction Time 3 hours[5]
Typical Yield ~91%[5]

Step 2: Deoxychlorination to 3,6-Dichloropyridazine

Maleic hydrazide exists in tautomeric equilibrium with its di-enol form, 3,6-dihydroxypyridazine. This dihydroxy tautomer is crucial for the next step, as the hydroxyl groups can be readily substituted with chlorine atoms using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Chemical Transformation: Maleic Hydrazide → 3,6-Dichloropyridazine

Mechanistic Rationale: The mechanism involves the activation of the hydroxyl groups by the chlorinating agent. When using POCl₃, the oxygen of the hydroxyl group attacks the phosphorus atom, leading to the formation of a dichlorophosphate ester intermediate. This intermediate is an excellent leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the carbon atom and displacing the phosphate group to form the C-Cl bond. This process occurs at both the 3 and 6 positions to yield the dichlorinated product[6].

Chlorination_Mechanism cluster_0 Mechanism Overview Start Pyridazine-3,6-diol (Tautomer of Maleic Hydrazide) Intermediate Dichlorophosphate Ester Intermediate (Excellent Leaving Group) Start->Intermediate Activation of -OH End 3,6-Dichloropyridazine Intermediate->End Nucleophilic Attack by Chloride (Cl⁻) Reagent POCl₃ (Chlorinating Agent) Reagent->Start Reagent->Intermediate

Caption: Simplified logic of the deoxychlorination step.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

This procedure is a robust method using phosphorus oxychloride, as described in multiple sources[6][7].

  • Apparatus Setup: In a fume hood, equip a 2 L round-bottom flask with a reflux condenser (with a gas outlet connected to a scrubber for HCl and POCl₃ fumes) and a magnetic stirrer. Ensure all glassware is dry.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with pyridazine-3,6-diol (125 g, 1.115 mol).

  • Addition of POCl₃: Carefully add phosphorus oxychloride (POCl₃) (520 mL, 5.576 mol) to the flask at room temperature. The reaction is typically stirred without external heating initially.

  • Reaction: Heat the reaction mixture to 80°C and maintain overnight (12-16 hours) with vigorous stirring.

  • Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure (high vacuum) at a bath temperature of 55-60°C. This will leave a thick residue.

  • Work-up and Isolation:

    • Dilute the cooled residue with ethyl acetate (1 L).

    • In a separate large vessel, prepare an ice-cold saturated solution of sodium bicarbonate (NaHCO₃).

    • CAUTION: Very slowly and carefully quench the ethyl acetate mixture by pouring it into the bicarbonate solution with vigorous stirring. This is a highly exothermic reaction that releases gas. Maintain the pH at ~8.

    • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 500 mL).

    • Combine all organic layers and wash with water (1 L) followed by brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under vacuum to yield 3,6-dichloropyridazine as a solid.

ParameterValueReference
Starting Material 1.0 eq (125 g)[7]
Chlorinating Agent POCl₃, 5.0 eq (520 mL)[7]
Reaction Temperature 80°C[7]
Reaction Time Overnight[7]
Typical Yield ~85%[7]

Step 3: Synthesis of this compound

The final step, the conversion of 3,6-dichloropyridazine to this compound, is the most challenging and is not well-documented in standard chemical literature. This transformation requires the chlorination of the C-H bonds at the 4 and 5 positions of the pyridazine ring, which are less reactive than the enolic hydroxyl groups substituted in the previous step.

Authoritative Grounding: A direct, high-yield protocol for this specific transformation could not be located in the surveyed scientific databases and patent literature. While radical-mediated C-H functionalization at these positions has been demonstrated for adding alkyl or alkoxy groups, direct chlorination appears to be non-trivial.

Expert Insights & Proposed Hypothetical Pathway

The lack of a standard procedure suggests that direct chlorination likely requires harsh conditions, which may lead to low yields or decomposition. Based on general principles of heteroaromatic chlorination, a potential route for investigation by researchers would involve high-temperature or free-radical chlorination.

Proposed Approach (Hypothetical): High-Temperature/Photo-Chlorination

  • Rationale: To overcome the activation energy for C-H bond cleavage on the electron-deficient pyridazine ring, external energy input is necessary. This can be supplied either thermally (high temperature) or photochemically (UV light) to generate highly reactive chlorine radicals (Cl•).

  • Suggested Conditions for Exploration:

    • Reactants: 3,6-dichloropyridazine dissolved in an inert, high-boiling solvent (e.g., tetrachloroethylene) or neat (molten).

    • Chlorinating Agent: Gaseous chlorine (Cl₂) bubbled through the reaction mixture.

    • Initiation:

      • Thermal: Heating the reaction to high temperatures (e.g., >200°C). This may require a high-pressure reactor.

      • Photochemical: Irradiating the reaction mixture with a high-intensity UV lamp at a moderate temperature.

    • Catalyst: A radical initiator such as azobisisobutyronitrile (AIBN) could potentially lower the required temperature, but its stability under the reaction conditions would need to be verified.

  • Expected Challenges & Self-Validation:

    • Selectivity: This method is unlikely to be selective. A mixture of 3,4,6-trichloropyridazine, this compound, and tetrachloropyridazine is expected.

    • Purification: Extensive chromatographic purification (e.g., HPLC) would be required to isolate the desired 3,4,5-trichloro isomer.

    • Validation: The identity of the product would need to be unequivocally confirmed by analytical methods such as ¹H NMR (disappearance of C-H signals), ¹³C NMR, mass spectrometry, and potentially X-ray crystallography if a suitable crystal can be obtained.

Disclaimer: This proposed pathway is theoretical and intended for investigational purposes by qualified researchers. The reaction conditions are hazardous and must be performed with appropriate safety precautions in a suitable experimental setup.

Conclusion

The synthesis of chlorinated pyridazines from maleic anhydride is a foundational process for accessing valuable chemical intermediates. The pathway to 3,6-dichloropyridazine is robust, high-yielding, and well-documented, relying on classical condensation and deoxychlorination reactions. However, the further selective synthesis of this compound remains an open area for process development. The hypothetical radical-based pathway outlined here provides a logical starting point for researchers aiming to develop a viable method for producing this highly chlorinated and synthetically useful molecule.

References

Spectroscopic Data of 3,4,5-Trichloropyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for 3,4,5-trichloropyridazine (C₄HCl₃N₂), a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for researchers, scientists, and drug development professionals in confirming its structure, assessing its purity, and studying its reactivity. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the experimental methodologies and the interpretation of the spectral features.

Introduction

This compound is a halogenated derivative of pyridazine, a diazine heterocycle. The presence of three chlorine atoms on the pyridazine ring significantly influences its electronic properties and reactivity, making it a versatile building block in organic synthesis. Accurate and detailed spectroscopic data are essential for its unambiguous identification and characterization. This guide presents a compilation and analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, grounded in publicly available spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and the electronic environment of the pyridazine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single signal corresponding to the lone proton on the pyridazine ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
9.25SingletH-6

Solvent: Chloroform-d (CDCl₃)

The downfield chemical shift of the H-6 proton is attributed to the deshielding effect of the two adjacent nitrogen atoms and the three electron-withdrawing chlorine atoms. The absence of any coupling indicates that there are no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the substitution pattern, four distinct carbon signals are expected for this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
154.2C-3
149.8C-4
146.1C-5
133.6C-6

Solvent: Chloroform-d (CDCl₃) Source: R. Rupprecht, W. Bremser BASF Ludwigshafen (1978) as cited in PubChem.[1]

The chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms. The carbons bonded to chlorine (C-3, C-4, C-5) appear at a lower field compared to the carbon bonded to hydrogen (C-6).

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Caption: Overall workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic vibrations of the pyridazine ring and the C-Cl bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakC-H stretching (aromatic)
~1550-1400Medium-StrongC=C and C=N stretching (pyridazine ring)
~1200-1000StrongC-Cl stretching
~850-750StrongC-H out-of-plane bending

Sample preparation: KBr disc. Source: Adapted from Vázquez, J., et al. (1999).[2]

The spectrum is dominated by absorptions corresponding to the vibrations of the aromatic ring and the strong C-Cl stretching bands.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic isotopic peaks due to the presence of three chlorine atoms.

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
182, 184, 186High[M]⁺, Molecular ion cluster (C₄HCl₃N₂)
147, 149, 151Medium[M-Cl]⁺
119High[M-N₂-Cl]⁺ or other fragments
84Medium[C₃HCl]⁺

Source: NIST Mass Spectrometry Data Center as cited in PubChem.[1]

The molecular ion peak cluster with its characteristic isotopic pattern for three chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) is a definitive indicator of the elemental composition. The fragmentation pattern involves the loss of chlorine atoms and the nitrogen molecule.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the compound from any impurities.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • The molecules are ionized by electron impact (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the chemical structure, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into its fragmentation. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality spectroscopic data for this important heterocyclic compound. This information is crucial for ensuring the quality and integrity of this compound used in research and development.

References

An In-depth Technical Guide to 3,4,5-Trichloropyridazine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,4,5-trichloropyridazine, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. The content herein is structured to deliver not just data, but actionable insights grounded in established scientific principles.

Introduction and Core Molecular Attributes

This compound is a chlorinated derivative of pyridazine, a diazine containing two adjacent nitrogen atoms in a six-membered aromatic ring. The presence of three chlorine atoms significantly influences the electron density of the pyridazine ring, rendering it highly susceptible to nucleophilic substitution and a valuable building block in synthetic chemistry.

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. Its chemical structure is characterized by a pyridazine ring substituted with chlorine atoms at the 3, 4, and 5 positions.

The molecular formula is C₄HCl₃N₂[1][2][3][4].

Caption: 2D representation of the this compound molecule.

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial:

IdentifierValueSource
CAS Number 14161-11-6[1][2][3][4]
Molecular Weight 183.42 g/mol [2][3][4]
InChI InChI=1S/C4HCl3N2/c5-2-1-8-9-4(7)3(2)6/h1H[1][2]
SMILES C1=C(C(=C(N=N1)Cl)Cl)Cl[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity.

PropertyValueSource
Appearance White to off-white solid[5]
Purity ≥95%[3]
Solubility Slightly soluble in water; Soluble in many organic solvents like ethanol and acetone.[5]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Data is available for both the crystalline phase (melt) and the vapor phase[1][2].

  • Mass Spectrometry : Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound[1].

Synthesis and Reactivity

The synthesis of substituted pyridazines often involves multi-step processes. While a detailed, validated experimental protocol for the synthesis of this compound is not widely published, general synthetic strategies for chlorinated pyridazines can be inferred from the literature on related compounds. These methods often involve the chlorination of pyridazine precursors using reagents like phosphorus oxychloride or sulfuryl chloride.

The reactivity of this compound is dominated by the electron-deficient nature of the pyridazine ring, which is further enhanced by the presence of three electron-withdrawing chlorine atoms. This makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack. This reactivity is a key feature exploited in its application as a synthetic intermediate.

General Reactivity of this compound cluster_reactivity pyridazine This compound product Substituted Pyridazine pyridazine->product Nucleophilic Aromatic Substitution nucleophile Nucleophile (e.g., R-OH, R-NH2) nucleophile->product

Caption: Nucleophilic substitution on the this compound ring.

Applications in Research and Development

While specific applications of this compound are not as extensively documented as its pyridine analogue, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research. Chlorinated heterocyclic compounds are well-established precursors in the synthesis of agrochemicals and pharmaceuticals[6][7]. The reactive nature of the C-Cl bonds in this compound allows for the introduction of various functional groups, making it a versatile scaffold for building more complex molecules with potential biological activity.

Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety precautions are paramount when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute toxicity, oral (Category 3) : Toxic if swallowed[1][2].

  • Skin irritation (Category 2) : Causes skin irritation[1][2].

  • Serious eye irritation (Category 2) : Causes serious eye irritation[1].

  • Skin sensitization (Category 1) : May cause an allergic skin reaction[1][2].

Recommended Handling Procedures
  • Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including gloves and safety goggles[8].

  • Fire Safety : Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. Wear self-contained breathing apparatus for firefighting if necessary[7].

  • Spill Management : In case of a spill, avoid dust formation. Evacuate personnel to a safe area and ensure adequate ventilation. Collect the spilled material and place it in a suitable, closed container for disposal[7].

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a halogenated heterocyclic compound with significant potential as a building block in synthetic chemistry. Its reactivity, driven by the electron-deficient nature of the pyridazine ring and the presence of three chlorine atoms, makes it a valuable intermediate for the synthesis of more complex molecules. While detailed synthetic protocols and a broad range of documented applications are still emerging, its structural features suggest promising avenues for exploration in drug discovery and materials science. Adherence to strict safety protocols is essential when working with this compound.

References

solubility and stability of 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3,4,5-Trichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₄HCl₃N₂) is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its utility as an intermediate in the development of novel pharmaceutical and agrochemical agents necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive analysis of the solubility and stability of this compound. We delve into its solubility profile in various solvent systems and explore its stability under thermal, photochemical, and chemical stress conditions. By integrating established theoretical principles with detailed, field-proven experimental protocols, this document aims to equip researchers with the critical knowledge required for the effective handling, application, and optimization of this compound in a laboratory and process development setting.

Introduction to this compound

This compound is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The molecule is characterized by the presence of three chlorine atoms attached to the carbon backbone, which significantly influences its electronic properties and reactivity. The molecular structure and key identifiers are provided below.

PropertyValue
IUPAC Name This compound[1]
CAS Number 14161-11-6[1][2]
Molecular Formula C₄HCl₃N₂[1][2]
Molecular Weight 183.42 g/mol [1][2]
SMILES C1=C(C(=C(N=N1)Cl)Cl)Cl[1]

The high degree of chlorination renders the pyridazine ring electron-deficient, making the carbon atoms susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the sequential displacement of chlorine atoms to build molecular complexity. However, this same property also dictates its primary chemical instability pathway.

Solubility Profile of this compound

A compound's solubility is a critical parameter that governs reaction kinetics, purification strategies (e.g., crystallization), and formulation development. While extensive quantitative solubility data for this compound is not widely published, its general behavior can be inferred from its structure and available qualitative descriptions.

General Solubility Characteristics

Due to its polychlorinated and heterocyclic nature, this compound exhibits limited solubility in aqueous media. It is, however, soluble in a range of common organic solvents. This behavior is typical for small, relatively nonpolar organic molecules.

Table 1: Qualitative Solubility Data

SolventSolubilitySource
WaterSlightly soluble[3]
EthanolSoluble[3]
EtherSoluble[3]
AcetoneSoluble[3]
MethanolSoluble[4]

Note on Data Scarcity: The limited availability of public quantitative data underscores the importance of the experimental protocols detailed below. Researchers must determine solubility in their specific solvent systems and at their desired operating temperatures to ensure process reliability.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The most reliable method for determining the solubility of a crystalline solid is the isothermal equilibrium method. This protocol establishes the saturation concentration of the compound in a specific solvent at a controlled temperature.

Causality Behind Experimental Choices:

  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate data.

  • Equilibrium: The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation, to measure the true saturation solubility. A 24-hour agitation period is typically sufficient for most systems, but this should be verified by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Excess Solid: The presence of undissolved solid is a visual confirmation that the solution is saturated.

  • Filtration: It is critical to separate the saturated solution (supernatant) from the excess solid without altering the temperature or causing solvent evaporation, as both would introduce significant errors. A syringe filter is an efficient tool for this purpose.

  • Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high sensitivity, specificity, and accuracy.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a sealed vial containing the chosen solvent. "Excess" means enough solid remains undissolved after the equilibration period.

  • Equilibration: Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining solid particles. The filter material (e.g., PTFE, PVDF) should be chemically compatible with the solvent.

  • Dilution & Analysis: Dilute the filtrate to a known volume with the appropriate mobile phase. Quantify the concentration of this compound using a validated HPLC method against a standard calibration curve.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep 1. Add excess solid to solvent in a sealed vial equil 2. Agitate at constant temperature for >24 hours prep->equil Ensure equilibrium settle 3. Allow solid to settle equil->settle filter 4. Filter supernatant with 0.45µm syringe filter settle->filter Isolate saturated solution analyze 5. Dilute and quantify via HPLC filter->analyze calc 6. Calculate Solubility (mg/mL) analyze->calc

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Stability Profile of this compound

Understanding the stability of this compound is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradation pathways that could impact reaction outcomes and product purity.

Chemical Stability and Reactivity

The core of this compound's chemical character lies in its susceptibility to nucleophilic aromatic substitution (SₙAr) . The two nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, reducing the electron density of the ring carbons. This effect is significantly amplified by the inductive- and resonance-withdrawing effects of the three chlorine atoms.[3]

Key Principles of Reactivity:

  • Electrophilic Ring: The carbon atoms bonded to chlorine are highly electrophilic and serve as sites for nucleophilic attack.

  • Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.

  • Sequential Substitution: The reactivity of the remaining chlorine atoms decreases as each one is replaced by a more electron-donating nucleophile.[5] This principle allows for controlled, sequential substitutions by carefully managing reaction conditions (e.g., temperature).[5]

Common nucleophiles that can react with this compound include amines, alkoxides, and thiols, leading to the formation of new N-C, O-C, and S-C bonds, respectively.[3] This reactivity is the primary pathway of chemical degradation in the presence of such nucleophiles. The overall second-order nature of these reactions is consistent with the SₙAr mechanism.[6]

G TCP This compound (Electron Deficient) Attack Nucleophilic Attack on C-Cl bond TCP->Attack Nu Nucleophile (Nu:⁻) (e.g., R-NH₂, R-O⁻, R-S⁻) Nu->Attack Intermediate Meisenheimer Complex (Anionic Intermediate) Attack->Intermediate Step 1 (Rate-determining) Elimination Elimination of Chloride Ion (Cl⁻) Intermediate->Elimination Step 2 (Fast) Product Substituted Product Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Thermal Stability
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. A sharp decrease in mass indicates decomposition. TGA can identify the onset temperature of decomposition.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It can detect exothermic (decomposition) or endothermic (melting) events. The decomposition of similar compounds is often a multi-step process involving the breaking of ester or other bonds.[9]

General Protocol for Thermal Analysis:

  • Place a small, accurately weighed amount of the sample (typically 2-5 mg) into a TGA or DSC pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

  • The onset temperature of the first major thermal event is considered the limit of thermal stability under those conditions.

Photostability

Photostability testing evaluates the impact of light exposure on a substance. It is a critical component of stability assessment, particularly for drug substances and products, as outlined in the ICH Q1B guideline.[10] The process involves exposing the compound to a standardized light source and assessing the degree of degradation.

Experimental Protocol: Confirmatory Photostability Testing (ICH Q1B)

Causality Behind Experimental Choices:

  • Standardized Light Source: To ensure reproducible results, the ICH guideline specifies the use of light sources with a defined spectral output, such as a D65/ID65 lamp or a combination of cool white fluorescent and near-UV lamps.[10] This mimics standard daylight conditions.

  • Overall Illumination: The sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV light.[10]

  • Dark Control: A control sample, protected from light (e.g., wrapped in aluminum foil), is stored under the same temperature and humidity conditions. This is crucial to differentiate between degradation caused by light versus thermal degradation.[11]

  • Assay and Impurity Analysis: Degradation is quantified by measuring the loss of the parent compound (assay) and the formation of degradation products (impurities) using a stability-indicating HPLC method.

Step-by-Step Methodology:

  • Sample Preparation: Place a thin layer of this compound in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Exposure: Place both the test and control samples in a photostability chamber. Expose them to a calibrated light source that conforms to ICH Q1B specifications.

  • Monitoring: Monitor the exposure until the required overall illumination is achieved.

  • Analysis: After exposure, analyze both the light-exposed sample and the dark control. Use a validated, stability-indicating HPLC method to determine the assay of this compound and quantify any new impurities.

  • Evaluation: Compare the results from the exposed sample to the dark control. A significant decrease in assay or increase in impurities in the exposed sample indicates photosensitivity.

Summary and Recommendations

This compound is a valuable synthetic intermediate whose utility is defined by its physicochemical properties.

  • Solubility: It exhibits poor aqueous solubility but is soluble in many common organic solvents. Researchers must experimentally determine its solubility in their specific systems using robust methods like the isothermal equilibrium technique.

  • Stability: The compound's primary chemical instability stems from its high reactivity towards nucleophiles via the SₙAr mechanism. This reactivity is also the key to its synthetic utility. Care should be taken to avoid unintended reactions by controlling exposure to nucleophilic reagents and conditions. Standard protocols should be employed to assess its thermal and photostability to define appropriate storage and handling procedures, which typically involve storage in a cool, dark place, sealed from moisture and reactive chemicals.

By understanding and quantifying these core properties, researchers can unlock the full potential of this compound while ensuring the robustness and reproducibility of their chemical processes.

References

discovery and history of chlorinated pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Chlorinated Pyridazines

Authored by a Senior Application Scientist

Abstract

The pyridazine core, a diazine heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal and agricultural chemistry. Its unique electronic properties, including a significant dipole moment and dual hydrogen-bonding capacity, make it a valuable scaffold in molecular design.[1] The introduction of chlorine atoms onto this ring system dramatically enhances its synthetic utility, transforming it into a versatile electrophilic intermediate for constructing complex molecular architectures. This guide provides a comprehensive exploration of the discovery and historical development of chlorinated pyridazines, focusing on the seminal synthetic transformations, mechanistic underpinnings, and their evolution into indispensable building blocks for researchers, scientists, and drug development professionals. We will delve into the causality behind key experimental choices, present validated protocols, and illustrate the journey of these compounds from laboratory curiosities to critical components in marketed drugs and agrochemicals.

The Genesis of the Pyridazine Ring: A Prerequisite to Chlorination

The story of chlorinated pyridazines begins with the synthesis of the parent heterocycle. While naturally occurring pyridazines are rare, their synthesis in the laboratory laid the groundwork for future derivatization.[2] One of the earliest and most fundamental routes, which remains industrially relevant, starts from maleic anhydride.

The condensation of maleic anhydride with hydrazine hydrate yields maleic hydrazide (systematically named 1,2-dihydropyridazine-3,6-dione).[2][3] This stable, cyclic hydrazide is the pivotal precursor for the most widely used chlorinated pyridazine. The inherent stability and accessibility of maleic hydrazide made it the logical starting point for chemists seeking to explore the reactivity of the pyridazine core.

The Decisive Transformation: Deoxychlorination of Pyridazinediones

The true synthetic value of the pyridazine scaffold was unlocked with the development of efficient chlorination methods. The conversion of the keto-groups in maleic hydrazide (or its tautomeric dihydroxy form, 3,6-dihydroxypyridazine) into reactive chloro-groups is the most critical transformation in this field. This deoxychlorination reaction creates 3,6-dichloropyridazine, an exceptionally versatile chemical intermediate.

The Workhorse Reagent: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) rapidly became the reagent of choice for this transformation.[4] Its effectiveness stems from its dual role as both a chlorinating agent and often, when used in excess, a solvent.[4] The reaction is typically performed by heating the pyridazinedione substrate in POCl₃, leading to a robust and high-yielding conversion.[5][6]

The causality for using POCl₃ is rooted in its ability to convert the hydroxyl groups of the pyridazinedione tautomer into excellent leaving groups. The mechanism is believed to proceed through an initial O-phosphorylation, forming a pyridazinyl dichlorophosphate intermediate.[4] This intermediate is highly activated towards nucleophilic attack by a chloride ion (from POCl₃ itself or another chloride source), which displaces the phosphate group to yield the chlorinated pyridazine.[4]

G cluster_0 Pathway from Maleic Anhydride to 3,6-Dichloropyridazine MA Maleic Anhydride MH Maleic Hydrazide (3,6-Dihydroxypyridazine) MA->MH + Hydrazine Hydrate [Reflux in Acid/Water] HH Hydrazine Hydrate (H₂NNH₂·H₂O) DCP 3,6-Dichloropyridazine MH->DCP + POCl₃ [Heat] POCl3 Phosphorus Oxychloride (POCl₃)

Caption: Core synthesis of 3,6-dichloropyridazine.

Alternative Chlorinating Agents

While POCl₃ is dominant, other reagents like phosphorus pentachloride (PCl₅) have also been successfully employed, sometimes in conjunction with POCl₃.[3][6] The choice of reagent can be influenced by the specific substrate, desired reaction conditions, and scale. For instance, PCl₅ can be effective at lower temperatures but may generate more phosphorus-containing byproducts, complicating purification.

G cluster_1 Mechanism of Pyridazinone Chlorination with POCl₃ Pyridazinol Pyridazin-3-ol Tautomer C=N-N=C-OH Intermediate Pyridazinyl Dichlorophosphate C=N-N=C-O-P(=O)Cl₂ Pyridazinol->Intermediate O-Phosphorylation (Nucleophilic attack on P) POCl3 Phosphorus Oxychloride P(=O)Cl₃ POCl3->Intermediate Product Chloropyridazine C=N-N=C-Cl Intermediate->Product SNAr Attack (Displacement) Byproduct Dichlorophosphate [O=P(O)Cl₂]⁻ Intermediate->Byproduct Chloride Chloride Ion Cl⁻ Chloride->Intermediate

Caption: Proposed mechanism for POCl₃-mediated chlorination.

Table 1: Comparative Overview of Chlorination Methods for Maleic Hydrazide
Reagent(s)SolventTemperature (°C)Typical Yield (%)Reference
Phosphorus Oxychloride (POCl₃)Chloroform6586[5]
Phosphorus Oxychloride (POCl₃)Dichloromethane35-40>90 (crude)[6]
Phosphorus Pentachloride (PCl₅)None (neat)12582[3]

Experimental Protocols: A Guide for the Practitioner

The trustworthiness of a chemical process lies in its reproducibility. The following protocols are self-validating systems derived from established literature, providing clear, actionable steps for the synthesis of key chlorinated pyridazines.

Protocol 1: Synthesis of 3,6-Dichloropyridazine

This protocol is a representative synthesis starting from 3,6-dihydroxypyridazine (maleic hydrazide).

Objective: To convert 3,6-dihydroxypyridazine into 3,6-dichloropyridazine using phosphorus oxychloride.

Materials:

  • 3,6-Dihydroxypyridazine (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (3.0 eq)

  • Chloroform (as solvent)

  • Crushed Ice / Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine (e.g., 11.20 g, 100 mmol) and chloroform (e.g., 150 ml).[5]

  • Reagent Addition: Carefully add phosphorus oxychloride (e.g., 46.00 g, 300 mmol) to the suspension. The addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-4 hours.[5]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.[5]

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. CAUTION: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice to quench the excess POCl₃. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from n-hexane[3]) or silica gel column chromatography to yield pure, white crystals of 3,6-dichloropyridazine.[5]

The Synthetic Powerhouse: Reactivity and Applications

The discovery of 3,6-dichloropyridazine was revolutionary because the chlorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[4][7] This reactivity allows for the sequential and often regioselective introduction of a wide variety of nucleophiles, making it a foundational scaffold for building molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms in 3,6-dichloropyridazine are electronically distinct, and their substitution can be controlled by reaction conditions and the nature of the nucleophile.[8] This allows chemists to build complex, unsymmetrically substituted pyridazines by reacting the dichlorinated core with amines, alcohols, thiols, and other nucleophiles.[9][10] This stepwise functionalization is a cornerstone of modern pyridazine chemistry.

G cluster_2 SₙAr Workflow on 3,6-Dichloropyridazine cluster_nuc Nucleophiles cluster_prod Substituted Products Start 3,6-Dichloropyridazine Prod_Amine Amino-chloropyridazine Start->Prod_Amine SₙAr Prod_Alcohol Alkoxy-chloropyridazine Start->Prod_Alcohol SₙAr Prod_Thiol Thio-chloropyridazine Start->Prod_Thiol SₙAr Nuc_Amine R-NH₂ (Amine) Nuc_Amine->Prod_Amine Nuc_Alcohol R-OH (Alcohol) Nuc_Alcohol->Prod_Alcohol Nuc_Thiol R-SH (Thiol) Nuc_Thiol->Prod_Thiol

Caption: Utility of dichloropyridazine in SₙAr reactions.

Protocol 2: General Procedure for SNAr on 3,6-Dichloropyridazine

Objective: To demonstrate the displacement of one chlorine atom from 3,6-dichloropyridazine with an amine nucleophile.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Amine Nucleophile (e.g., aniline, piperidine) (1.0-1.2 eq)

  • A non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq)

  • A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

Procedure:

  • Reaction Setup: To a solution of 3,6-dichloropyridazine in the chosen solvent, add the amine nucleophile and the base.

  • Heating: Heat the reaction mixture (e.g., 80-120°C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the monosubstituted amin-chloropyridazine.

Impact on Agrochemicals and Pharmaceuticals

The synthetic accessibility and reactivity of chlorinated pyridazines led to their rapid adoption in industrial research.

  • Agrochemicals: The pyridazine structure is a key pharmacophore in several herbicides, including Pyridate and Chloridazon.[2][11] The development of these compounds in the mid-20th century demonstrated the commercial viability of chlorinated pyridazine chemistry. More recent research continues to explore novel pyridazine derivatives as potent herbicides targeting critical enzymes like phytoene desaturase (PDS).[12][13]

  • Pharmaceuticals: In drug discovery, the pyridazine ring is valued for its ability to modulate physicochemical properties and engage in specific interactions with biological targets.[1] Chlorinated pyridazines are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The chlorine atom serves as a handle for introducing the necessary functionality to achieve desired potency and selectivity.[14] Their application spans a wide range of therapeutic areas, including oncology and anti-inflammatory agents.[15]

Conclusion

The history of chlorinated pyridazines is a compelling narrative of chemical innovation. The journey began with the foundational synthesis of the parent ring from simple precursors like maleic anhydride. The subsequent development of robust deoxychlorination methods, primarily using phosphorus oxychloride, transformed the pyridazine core into a powerful and versatile electrophilic scaffold. This breakthrough unlocked a vast chemical space, enabling the synthesis of countless derivatives through nucleophilic aromatic substitution. The profound impact of this chemistry is evident in its widespread application, from the development of essential herbicides that have shaped modern agriculture to its role as a privileged structure in the discovery of new medicines. For today's researchers, the chlorinated pyridazine remains an indispensable tool, offering a reliable and adaptable platform for the construction of novel, functional molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,4,5-trichloropyridazine. As a highly functionalized heterocyclic compound, this compound serves as a valuable building block in the synthesis of a wide range of chemical entities with potential applications in medicinal chemistry and materials science. Understanding its fundamental properties is crucial for its effective utilization in research and development. This document is intended to be a key resource for scientists and professionals engaged in the design and synthesis of novel molecules, offering detailed experimental protocols and in-depth analysis of the compound's characteristics.

Chemical Identity and Physical Properties

This compound is a chlorinated derivative of pyridazine, a six-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The presence of three chlorine atoms significantly influences its electronic properties and reactivity.

Chemical Structure

The chemical structure of this compound is depicted below. The molecule has a planar geometry, and the three chlorine substituents are located on the carbon atoms of the pyridazine ring.

Caption: Chemical structure of this compound.

Physical Properties Summary

A summary of the key physical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₄HCl₃N₂[1][2][3]
Molecular Weight 183.42 g/mol [1][3][4]
CAS Number 14161-11-6[1][4][5]
IUPAC Name This compound[1][5]
Appearance Solid[6]
Melting Point 56-58 °C[7][8]
Boiling Point 117-118 °C at 14-15 Torr322.8 °C at 760 mmHg[5][8][9][10]
Density 1.641 g/cm³[5]
Solubility Low solubility in water, more soluble in organic solvents[6]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate of 10-15 °C per minute for an initial approximate determination. For an accurate measurement, the heating rate should be slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting) are recorded as the melting point range.[2][11][12][13][14]

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder the sample Pack Pack into capillary tube Powder->Pack Place Place in apparatus Pack->Place Heat Heat the sample Place->Heat Observe Observe melting Heat->Observe Record Record temperature range Observe->Record

Caption: Workflow for melting point determination.

Boiling Point Determination (at Reduced Pressure)

Due to its high boiling point at atmospheric pressure, distillation at reduced pressure is the preferred method for the purification and boiling point determination of this compound.

Protocol:

  • Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled. A small sample of this compound is placed in the distillation flask with a magnetic stir bar.

  • Vacuum Application: The system is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 14-15 Torr).

  • Heating: The distillation flask is heated gently in a heating mantle or oil bath.

  • Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[1][15][16][17][18]

Synthesis and Reactivity

While a variety of methods exist for the synthesis of pyridazine derivatives, the preparation of this compound typically involves the chlorination of a suitable pyridazine precursor. The reactivity of this compound is dominated by nucleophilic substitution reactions, where one or more of the chlorine atoms can be displaced by a nucleophile. This reactivity makes it a versatile intermediate for the synthesis of more complex molecules.

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds. The spectrum can be recorded on a solid sample (e.g., KBr pellet) or as a melt.[3][4]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion is characteristic of a compound containing three chlorine atoms.[3]

Applications in Drug Development and Research

Chlorinated pyridazines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific applications of this compound in marketed drugs are not widely documented, its role as a synthetic intermediate is of considerable importance. The chlorine atoms on the pyridazine ring serve as handles for further chemical modifications, allowing for the introduction of various functional groups to modulate the pharmacological properties of the resulting molecules. Derivatives of chloropyridazines have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[19][20]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1][8] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Thermal Stability

References

Quantum Chemical Blueprint for 3,4,5-Trichloropyridazine: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3,4,5-trichloropyridazine, a molecule of significant interest in medicinal chemistry and drug development. The pyridazine core is a privileged scaffold in a variety of bioactive compounds, and understanding the electronic and structural properties of its polychlorinated derivatives is paramount for the rational design of novel therapeutics.[1][2][3] This document outlines a systematic computational approach using Density Functional Theory (DFT) to elucidate the key quantum chemical descriptors of this compound. The insights gleaned from these calculations will empower researchers to predict the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore, thereby accelerating the drug discovery and development process.

Introduction: The Significance of the Pyridazine Scaffold and Halogenation

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide range of pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, contribute to its favorable interactions with biological targets.[3] The incorporation of the pyridazine moiety has been shown to enhance critical drug-like properties such as aqueous solubility and oral bioavailability.[1] Furthermore, the pyridazine nucleus is a versatile scaffold for chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

The strategic placement of halogen atoms on a drug candidate can profoundly influence its biological activity. Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[4][5] In the context of this compound, the three chlorine atoms are expected to significantly impact the electron distribution within the pyridazine ring, thereby influencing its reactivity and potential for forming halogen bonds—a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[5][6]

This guide presents a robust computational workflow to dissect the intricate quantum chemical landscape of this compound. By leveraging the power of DFT, we can generate a detailed electronic and structural profile of the molecule, providing a solid foundation for its application in drug design.

The Computational Gauntlet: A Methodological Deep Dive

The selection of an appropriate computational methodology is critical for obtaining accurate and meaningful results. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[7]

The "Why" Behind Our Chosen DFT Functional and Basis Set

For our proposed calculations, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has a long and successful track record in accurately predicting the geometries and electronic properties of a wide range of organic molecules, including halogenated compounds.[4]

To provide a robust description of the electronic structure, particularly for the chlorine atoms with their multiple lone pairs, a Pople-style basis set with polarization and diffuse functions is essential. We recommend the 6-311+G(d,p) basis set. The "+" indicates the inclusion of diffuse functions, which are crucial for accurately describing anions and molecules with lone pairs, while the "(d,p)" signifies the addition of polarization functions to both heavy atoms and hydrogens, allowing for greater flexibility in describing bonding and non-bonding orbitals.

All calculations will be performed using a state-of-the-art quantum chemistry software package such as Gaussian or ORCA.

A Step-by-Step Computational Protocol

The following experimental workflow is designed to provide a comprehensive quantum chemical characterization of this compound:

  • Geometry Optimization: The first and most crucial step is to determine the molecule's most stable three-dimensional conformation. This is achieved by performing a full geometry optimization at the B3LYP/6-311+G(d,p) level of theory. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface.

  • Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

    • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

    • Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.

    • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[8]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is a powerful tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction sites. The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potentials:

    • Red: Electron-rich regions (negative potential), indicative of nucleophilic sites and hydrogen bond acceptors.

    • Blue: Electron-poor regions (positive potential), indicative of electrophilic sites and hydrogen bond donors.

    • Green: Neutral regions.

  • Calculation of Quantum Chemical Descriptors: A suite of quantum chemical descriptors will be calculated to quantify various electronic and structural properties. These descriptors are invaluable in Quantitative Structure-Activity Relationship (QSAR) studies.[9][10][11][12]

Anticipated Insights and Data Presentation

Based on the known properties of pyridazines and halogenated aromatic compounds, we can anticipate the following outcomes from the proposed calculations.

Structural and Electronic Properties

The optimized geometry of this compound is expected to be planar, with the C-Cl bond lengths and bond angles influenced by the electron-withdrawing nature of the chlorine atoms and the pyridazine ring. The calculated vibrational frequencies will provide a theoretical infrared spectrum that can be used to identify characteristic vibrational modes of the molecule.

The FMO analysis will likely reveal that the HOMO is distributed over the pyridazine ring, while the LUMO is also located on the ring, with significant contributions from the chlorine atoms. The presence of three chlorine atoms is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The HOMO-LUMO gap will provide a quantitative measure of its reactivity.

The MEP map is anticipated to show a region of negative electrostatic potential around the nitrogen atoms, highlighting their role as hydrogen bond acceptors. Conversely, positive potential is expected on the hydrogen atom and potentially a "sigma-hole" on the chlorine atoms, indicating their potential to act as halogen bond donors.[6]

Tabulated Quantum Chemical Descriptors

The following table summarizes the key quantum chemical descriptors that will be calculated and their significance in the context of drug design.

DescriptorSymbolSignificance in Drug Design
Total Energy EtotalA measure of the molecule's stability.
Dipole Moment µInfluences solubility and the ability to engage in dipole-dipole interactions.
HOMO Energy EHOMORelates to the molecule's electron-donating ability and susceptibility to oxidation.
LUMO Energy ELUMORelates to the molecule's electron-accepting ability and susceptibility to reduction.
HOMO-LUMO Gap ΔEAn indicator of chemical reactivity and kinetic stability.
Ionization Potential IPThe energy required to remove an electron; related to EHOMO.
Electron Affinity EAThe energy released upon gaining an electron; related to ELUMO.
Electronegativity χA measure of the ability to attract electrons.
Chemical Hardness ηA measure of resistance to change in electron distribution.
Chemical Softness SThe reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index ωA global measure of electrophilic character.
Visualizing the Computational Workflow and Molecular Properties

To provide a clear visual representation of the proposed computational workflow and the key molecular properties to be analyzed, the following diagrams are presented in the DOT language.

Computational_Workflow cluster_input Input cluster_dft_calc DFT Calculations (B3LYP/6-311+G(d,p)) cluster_output Output & Analysis Input This compound (SMILES or 3D coordinates) GeoOpt Geometry Optimization Input->GeoOpt Freq Frequency Analysis GeoOpt->Freq FMO Frontier Molecular Orbital Analysis GeoOpt->FMO MEP Molecular Electrostatic Potential Mapping GeoOpt->MEP Descriptors Quantum Chemical Descriptor Calculation GeoOpt->Descriptors Structure Optimized 3D Structure GeoOpt->Structure VibSpec Vibrational Spectra (IR/Raman) Freq->VibSpec Orbitals HOMO/LUMO Orbitals FMO->Orbitals MEP_Surface MEP Surface MEP->MEP_Surface QSAR_Data Data for QSAR Models Descriptors->QSAR_Data

Caption: A schematic of the proposed DFT workflow.

Molecular_Properties cluster_molecule This compound cluster_properties Key Quantum Chemical Properties Molecule C4HCl3N2 Structure 3D Structure (Bond Lengths, Angles) Molecule->Structure determines Reactivity Reactivity (HOMO-LUMO Gap, MEP) Molecule->Reactivity exhibits Interactions Intermolecular Interactions (H-bonding, Halogen Bonding) Molecule->Interactions participates in QSAR QSAR Descriptors (Dipole Moment, Hardness, etc.) Molecule->QSAR is characterized by

References

Methodological & Application

Navigating the Synthetic Landscape of 3,4,5-Trichloropyridazine: Application Notes and Protocols for Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Value of a Polychlorinated Heterocycle

In the intricate world of medicinal chemistry and materials science, the pyridazine core represents a privileged scaffold. Its unique electronic properties, conferred by the two adjacent nitrogen atoms, make it a cornerstone for developing novel therapeutic agents and functional materials. Among its derivatives, 3,4,5-trichloropyridazine stands out as a highly versatile and reactive building block. This trifunctionalized heterocycle is an electron-deficient system, primed for sequential and regioselective modification through nucleophilic aromatic substitution (SNAr) reactions.[1][2]

This guide provides an in-depth exploration of the SNAr reactions of this compound. Moving beyond mere procedural lists, we will delve into the mechanistic underpinnings that govern its reactivity, offer validated, step-by-step protocols for key transformations, and provide expert insights into optimizing these reactions for the synthesis of diverse, high-value compounds.

Part 1: Mechanistic Foundations of Reactivity and Regioselectivity

The reactivity of this compound is dominated by the SNAr mechanism. Unlike electron-rich aromatic systems that favor electrophilic substitution, the pyridazine ring is rendered electrophilic by the strong inductive and mesomeric electron-withdrawing effects of the diazine nitrogens. This makes the ring carbons susceptible to attack by nucleophiles.[3]

The SNAr reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Addition: The nucleophile (Nu⁻) attacks one of the carbon atoms bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of a chloride ion (Cl⁻), a good leaving group, to yield the substituted product.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atoms, particularly when the attack occurs at positions ortho or para to them. In this compound, the C4 and C5 positions are most activated towards nucleophilic attack due to their proximity and relationship to the ring nitrogens. Experimental evidence often shows that initial substitution preferentially occurs at the C4 position, followed by C5, with C3 being the least reactive.

Caption: The Addition-Elimination (SNAr) pathway.

Part 2: Experimental Protocols for Key Transformations

The following protocols are designed as robust starting points for researchers. They emphasize safety, reproducibility, and provide a framework for further optimization.

Safety Precaution: this compound is toxic if swallowed and causes skin irritation.[4] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Mono-amination with N-Nucleophiles

The introduction of amine functionalities is a cornerstone of drug discovery, and pyridazine derivatives are no exception.[5][6] This protocol details a typical reaction with a secondary amine, morpholine.

Workflow: Synthesis of 4-(3,5-dichloropyridazin-4-yl)morpholine

start Combine this compound, Morpholine, K₂CO₃ in Acetonitrile reflux Reflux at 80°C (Monitor by TLC) start->reflux cool Cool to RT reflux->cool filter Filter off K₂CO₃ cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify by Column Chromatography concentrate->purify end Isolate Pure Product purify->end

Caption: Experimental workflow for mono-amination.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous acetonitrile via syringe to create a suspension (approx. 0.2 M concentration with respect to the pyridazine).

  • Add morpholine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Summary: Representative N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
BenzylamineEt₃NEthanol7885-95
PiperidineK₂CO₃DMF10090-98
AnilineNa₂CO₃NMP12070-85
4-Methoxy-anilineDIPEADioxane10075-90
Protocol 2: Mono-alkoxylation with O-Nucleophiles

Alkoxypyridazines are valuable intermediates, often formed via a variation of the Williamson ether synthesis.[7] This protocol uses sodium methoxide, a strong nucleophile that reacts readily at room temperature.

Workflow: Synthesis of 3,5-dichloro-4-methoxypyridazine

start Dissolve this compound in Anhydrous Methanol cool Cool to 0°C (Ice Bath) start->cool add Add Sodium Methoxide Solution Dropwise cool->add stir Stir at 0°C to RT (Monitor by TLC) add->stir quench Quench with Saturated NH₄Cl Solution stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, and Concentrate extract->dry end Isolate Crude Product (Purify if needed) dry->end

Caption: Experimental workflow for mono-alkoxylation.

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% solution in Methanol (1.05 eq)

  • Methanol (MeOH), anhydrous

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add the sodium methoxide solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product, which can be purified further if necessary.

Data Summary: Representative O-Nucleophiles

NucleophileSolventTemperature (°C)Typical Yield (%)
Sodium EthoxideEthanol25-5090-97
Sodium PhenoxideTHF/DMF6080-90
Potassium tert-ButoxideTHF2575-85
Protocol 3: Mono-thiolation with S-Nucleophiles

Thiols and their conjugate bases (thiolates) are exceptionally potent nucleophiles and react readily with electron-deficient systems.[8][9] These reactions often proceed rapidly under mild conditions to form thioethers.

Workflow: Synthesis of 4-(benzylthio)-3,5-dichloropyridazine

start Combine Benzyl Mercaptan and NaH in THF at 0°C stir1 Stir for 20 min (Formation of Thiolate) start->stir1 add Add Solution of This compound in THF Dropwise stir1->add stir2 Stir at 0°C to RT (Monitor by TLC) add->stir2 quench Quench with Water stir2->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, and Concentrate extract->dry end Purify by Column Chromatography dry->end

Caption: Experimental workflow for mono-thiolation.

Materials:

  • This compound (1.0 eq)

  • Benzyl Mercaptan (1.05 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere, slowly add benzyl mercaptan. (Caution: H₂ gas evolution).

  • Stir the mixture at 0°C for 20-30 minutes to ensure complete formation of the sodium thiolate.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Add the pyridazine solution dropwise to the stirring thiolate suspension at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding water at 0°C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Representative S-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | | Thiophenol | K₂CO₃ | Acetonitrile | 25 | >95 | | Ethanethiol | NaH | THF | 0-25 | 90-98 | | Sodium Sulfide (Na₂S) | Water/Ethanol | 50 | Variable (can lead to bridging) |

Part 3: Advanced Strategies and Considerations

Sequential Di- and Tri-substitution

The true synthetic power of this compound lies in the ability to perform sequential substitutions. After the first nucleophilic substitution (e.g., at C4), the electronic nature of the ring is altered. The introduction of an electron-donating group (like an amine or alkoxy group) slightly deactivates the remaining positions towards further SNAr.

To achieve di-substitution, one can employ:

  • Harsher Conditions: Increased temperature or longer reaction times.

  • A More Potent Nucleophile: Using a different, more reactive nucleophile for the second step.

  • Stoichiometric Control: Using >2 equivalents of the nucleophile from the outset.

This sequential approach allows for the construction of highly complex and diverse molecular architectures from a single starting material.

References

Application Notes & Protocols: Leveraging 3,4,5-Trichloropyridazine for the Synthesis of Novel Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold and the Strategic Importance of 3,4,5-Trichloropyridazine

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3][4][5] The inherent asymmetry and electron-deficient nature of the pyridazine ring make it a compelling target for synthetic chemists aiming to develop novel therapeutic agents and functional materials.[6][7]

This compound stands out as a uniquely versatile and powerful starting material for the construction of diverse pyridazine libraries. Its three distinct chlorine atoms serve as reactive handles that can be selectively functionalized through a variety of synthetic transformations. The differential reactivity of the chlorine atoms at the C4, C5, and C3 positions, governed by the electronic influence of the ring nitrogens, allows for programmed, regioselective synthesis, enabling the precise installation of desired functionalities.

This guide provides an in-depth exploration of the primary synthetic strategies utilizing this compound, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings that dictate reaction outcomes and provide detailed, field-proven protocols for researchers in drug discovery and chemical synthesis.

Part 1: Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the two adjacent nitrogen atoms renders the pyridazine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing heteroatom-based functional groups onto the pyridazine core.

Mechanistic Insight & Regioselectivity

The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The subsequent departure of the chloride ion restores the aromaticity of the ring.

On the this compound scaffold, the chlorine atoms exhibit a distinct reactivity hierarchy:

C4 > C5 > C3

The C4 position is the most electrophilic and thus the most reactive towards nucleophiles. This is due to the combined electron-withdrawing inductive effects of the adjacent nitrogen at N1 and the chlorine at C5, as well as resonance stabilization of the Meisenheimer intermediate. The C5 position is the next most reactive, followed by the sterically more hindered and electronically less activated C3 position. This predictable regioselectivity is the key to controlled, stepwise functionalization.

SNAr Regioselectivity cluster_0 Reaction Pathway cluster_1 Rationale Start This compound Intermediate Monosubstituted Product (C4-Substitution) Start->Intermediate Mild Conditions (e.g., 0°C to RT) 1 eq. Nucleophile Final Disubstituted Product (C4, C5-Substitution) Intermediate->Final Forced Conditions (e.g., Reflux) >2 eq. Nucleophile Rationale1 C4 is most electrophilic due to proximity to N1 and resonance stabilization. Substitution occurs here first. Rationale2 Higher energy is required to overcome the lower electrophilicity of C5.

Caption: Workflow for regioselective SNAr reactions.

Protocol 1: Selective Monosubstitution at the C4 Position

This protocol is designed to achieve the selective replacement of the C4 chlorine atom by leveraging its superior reactivity under controlled conditions.

Objective: To synthesize 3,5-dichloro-4-(nucleophil-yl)pyridazine derivatives.

Materials:

  • This compound

  • Nucleophile (e.g., Benzylamine, Sodium Methoxide, Thiophenol) (1.0 - 1.1 equivalents)

  • Base (if required, e.g., K₂CO₃, NaH, Et₃N) (1.2 equivalents)

  • Anhydrous Solvent (e.g., THF, DMF, Acetonitrile)

  • Standard glassware for anhydrous reactions, magnetic stirrer, temperature control bath.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. Causality: Lowering the temperature is critical to minimize the kinetic energy of the system, ensuring the nucleophile reacts only at the most activated C4 site and preventing over-reaction to the C5 position.

  • Nucleophile Addition:

    • For amines/thiols: Dissolve the nucleophile (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the solvent and add it dropwise to the pyridazine solution over 20-30 minutes.

    • For alkoxides/thiolates (pre-formed): Add the solid sodium/potassium salt of the nucleophile portion-wise, or add a solution of it dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution or water.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-dichloro-4-substituted pyridazine.

Self-Validation: The success of the regioselective substitution can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The resulting monosubstituted product will exhibit a characteristic singlet in the ¹H NMR spectrum corresponding to the proton at the C6 position.

Part 2: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl moieties onto the pyridazine core. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful in this context.

Mechanistic Overview & Site-Selectivity

These reactions proceed through a catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond.

  • Transmetalation: The organic group is transferred from the coupling partner (e.g., boronic acid or copper acetylide) to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

For polychlorinated heterocycles, the site of oxidative addition is crucial. While a definitive reactivity order for this compound can be catalyst and ligand-dependent, studies on similar systems often show that C-Cl bonds at positions α to the nitrogen atoms (like C3 and C6) are highly reactive.[10][11] This provides an orthogonal strategy to SNAr, potentially allowing for selective functionalization at the C3 position.

Suzuki_Sonogashira_Cycles cluster_0 Suzuki-Miyaura Cycle cluster_1 Sonogashira Cycle pd0_s Pd(0)L₂ oa_s Oxidative Addition pd0_s->oa_s R¹-Cl pd2_s R¹-Pd(II)L₂-Cl oa_s->pd2_s tm_s Transmetalation pd2_s->tm_s R²-B(OH)₂ + Base pd2_couple_s R¹-Pd(II)L₂-R² tm_s->pd2_couple_s re_s Reductive Elimination pd2_couple_s->re_s re_s->pd0_s R¹-R² pd0_so Pd(0)L₂ oa_so Oxidative Addition pd0_so->oa_so R¹-Cl pd2_so R¹-Pd(II)L₂-Cl oa_so->pd2_so tm_so Transmetalation pd2_so->tm_so Cu-C≡CR² pd2_couple_so R¹-Pd(II)L₂-C≡CR² tm_so->pd2_couple_so re_so Reductive Elimination pd2_couple_so->re_so re_so->pd0_so R¹-C≡CR²

References

Application Notes and Protocols for Suzuki and Stille Coupling Reactions with 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a valuable bioisostere for other aromatic systems and a key component in optimizing drug-target interactions.[1] The functionalization of the pyridazine ring system is therefore a critical endeavor in the pursuit of novel therapeutics for a range of diseases, including cancer and inflammatory conditions.[2][3] Among the most powerful methods for forging carbon-carbon bonds on such heterocyclic systems are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions.[4][5]

This guide provides a detailed examination of both Suzuki and Stille coupling strategies for the functionalization of 3,4,5-trichloropyridazine, a versatile but challenging substrate. As a Senior Application Scientist, the following protocols and insights are designed to be self-validating, explaining the rationale behind experimental choices to ensure both success and reproducibility in your research.

The Strategic Choice: Suzuki vs. Stille Coupling

Both the Suzuki-Miyaura and Stille reactions are mainstays of modern synthetic chemistry, each offering distinct advantages and disadvantages. The choice between them often depends on the specific requirements of the synthesis, such as functional group tolerance, availability of starting materials, and concerns about toxicity.

The Suzuki-Miyaura coupling utilizes organoboron reagents (boronic acids or esters) which are generally stable, commercially available in great diversity, and produce environmentally benign by-products.[6] This makes it a highly attractive method for high-throughput synthesis and green chemistry initiatives. However, the reaction's sensitivity to base and potential for protodeboronation of the organoboron reagent can sometimes present challenges.[6]

The Stille coupling , conversely, employs organotin reagents (stannanes). A primary advantage of the Stille reaction is the exceptional tolerance of organostannanes to a wide array of functional groups and their inertness to both moisture and air.[7][8] This robustness can be crucial when dealing with complex and sensitive substrates. The principal drawbacks are the toxicity of organotin compounds and the often-difficult removal of tin-containing by-products from the reaction mixture.[6]

Understanding Regioselectivity with this compound

The reactivity of the three chlorine atoms on the this compound ring is not equivalent. The positions are electronically and sterically distinct, leading to preferential reaction at one site over the others. Based on studies of similar polychlorinated heteroaromatics, such as 2,3,5-trichloropyridine, the order of reactivity for palladium-catalyzed cross-coupling is expected to be C4 > C5 > C3. The C4 position is the most electron-deficient and sterically accessible, making it the most likely site for initial oxidative addition of the palladium catalyst. Subsequent couplings would then occur at the C5 and C3 positions, likely requiring more forcing conditions.

Part 1: The Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[1] The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[1]

Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Pd(0)L2 Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)(X)L2 Base Base Base->Ar-Pd(II)(X)L2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established methods for the coupling of structurally similar polychlorinated heterocycles.[9]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere (e.g., in a glovebox), pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-3,5-dichloropyridazine.

Causality and Experimental Insights:
  • Catalyst System: The use of a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is crucial for the activation of the C-Cl bond, which is generally less reactive than C-Br or C-I bonds.[1] The ligand facilitates the oxidative addition step, which is often rate-limiting.

  • Base Selection: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of sensitive substrates.[1]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents, facilitating the reaction.[1] Degassing the solvents is essential to prevent oxidation of the palladium(0) active catalyst.

Expected Outcomes and Data Summary:

The following table outlines the expected reaction parameters for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions.

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Major Product
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012-244-Phenyl-3,5-dichloropyridazine
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012-244-(4-Methoxyphenyl)-3,5-dichloropyridazine
34-Trifluoromethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012-244-(4-Trifluoromethylphenyl)-3,5-dichloropyridazine

Part 2: The Stille Coupling of this compound

The Stille reaction offers a powerful alternative for C-C bond formation, particularly when functional group tolerance is a primary concern.[8] The catalytic cycle is similar to the Suzuki coupling, with the key difference being the use of an organotin reagent for the transmetalation step.[7]

Reaction Scheme: Stille Coupling

Stille_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Pd(0)L2 Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Ar-Pd(II)(X)L2

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

This protocol is based on general procedures for the Stille coupling of chloro-azaheterocycles.[7][9]

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Copper(I) iodide (CuI)

  • 1,4-Dioxane (anhydrous, degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), tri(2-furyl)phosphine (0.06 mmol, 6 mol%), and copper(I) iodide (0.1 mmol, 10 mol%) to an oven-dried reaction vial.

  • Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the vial, followed by tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). To remove the tin by-products, wash the organic solution with an aqueous solution of potassium fluoride (KF, 1M, 3 x 20 mL).

  • Purification: Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-3,5-dichloropyridazine.

Causality and Experimental Insights:
  • Catalyst System: Pd₂(dba)₃ is a common Pd(0) source for Stille couplings. Tri(2-furyl)phosphine is an electron-rich ligand that can accelerate the reaction.

  • Copper(I) Iodide Additive: CuI is often used as a co-catalyst in Stille reactions. It is believed to facilitate the transmetalation step by acting as a scavenger for dissociated phosphine ligands, which can inhibit the reaction.[10]

  • Tin By-product Removal: The workup with aqueous potassium fluoride is a standard and effective method for removing tributyltin halides from the reaction mixture by precipitating them as insoluble tributyltin fluoride.[7]

Expected Outcomes and Data Summary:

The following table outlines the expected reaction parameters for the Stille coupling of this compound with various organostannanes.

EntryOrganostannaneCatalyst/LigandAdditiveSolventTemp (°C)Time (h)Expected Major Product
1Tributyl(phenyl)stannanePd₂(dba)₃ / TFPCuIDioxane100-11012-244-Phenyl-3,5-dichloropyridazine
2Tributyl(vinyl)stannanePd₂(dba)₃ / TFPCuIDioxane100-11012-244-Vinyl-3,5-dichloropyridazine
3Tributyl(2-thienyl)stannanePd₂(dba)₃ / TFPCuIDioxane100-11012-244-(2-Thienyl)-3,5-dichloropyridazine

General Experimental Workflow

The following diagram illustrates a general workflow applicable to both Suzuki and Stille coupling reactions.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille coupling reactions are highly effective methods for the functionalization of this compound. For initial explorations and in the context of library synthesis for drug discovery, the Suzuki-Miyaura coupling is generally recommended due to the lower toxicity of the reagents and the ease of by-product removal.[6] The vast commercial availability of boronic acids further enhances its utility.

However, in cases where the substrate is sensitive to basic conditions or when protodeboronation becomes a significant side reaction, the Stille coupling presents a powerful and often more reliable alternative .[6] While the toxicity of organotin reagents necessitates careful handling and purification, the reaction's broad functional group tolerance can be a decisive advantage in complex syntheses.

Ultimately, the choice of method will depend on the specific synthetic goals, the nature of the coupling partners, and the resources available. The protocols and insights provided herein serve as a robust starting point for the successful application of these cornerstone reactions in the exciting field of pyridazine-based drug development.

References

Application Note: A Protocol for the Regioselective Synthesis of Novel Herbicidal Candidates from 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and agrochemical development professionals.

Introduction: The Pyridazine Scaffold in Herbicide Discovery

The pyridazine heterocycle is a privileged scaffold in modern agrochemical research, forming the core of numerous commercial herbicides that act on a variety of biological targets.[1][2] Compounds based on the pyridazinone ring, a derivative of pyridazine, are known to inhibit critical plant enzymes such as Phytoene Desaturase (PDS) and Protoporphyrinogen Oxidase (PPO).[3][4][5] The development of new herbicides is driven by the need for novel modes of action, improved efficacy, and management of weed resistance.

This application note presents 3,4,5-trichloropyridazine as a versatile and highly reactive starting material for the synthesis of novel herbicide candidates. Its trifunctional nature, with three chlorine atoms amenable to substitution, allows for the systematic and regioselective construction of diverse chemical libraries. We will detail a strategic, multi-step protocol that leverages the principles of nucleophilic aromatic substitution (SNAr) to create a portfolio of derivatives for herbicidal screening.

Scientific Rationale and Synthetic Strategy

The Principle of Regioselective Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This property makes the ring susceptible to attack by nucleophiles, especially when substituted with good leaving groups like chlorine.[6] The reaction proceeds via an SNAr mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex) before expelling the halide ion.

Causality of Experimental Design: The Reactivity Hierarchy

The key to a successful synthetic strategy using this compound is understanding the differential reactivity of the three chlorine atoms. The positions on the pyridazine ring are activated to varying degrees by the ring nitrogens. Based on established principles of SNAr on chloroazines, the reactivity of the chlorine atoms is predicted to follow the order: C4 > C5 > C3 .[7][8]

  • C4-Position: This position is highly activated and thus the most susceptible to nucleophilic attack under mild conditions. This allows for selective monosubstitution.

  • C5-Position: This position is the second most reactive, enabling a subsequent substitution reaction, often under slightly more forcing conditions than the C4 reaction.

  • C3-Position: Flanked by a nitrogen and a carbon, this position is the least reactive and typically requires harsher conditions (higher temperatures, stronger bases) for substitution.

This reactivity hierarchy is the cornerstone of our protocol, enabling the sequential and controlled introduction of different pharmacophoric groups to systematically explore the structure-activity relationship (SAR).

Workflow for Library Synthesis

Our synthetic workflow is designed to first functionalize the most reactive C4 position, creating a common intermediate. This intermediate can then be used in a divergent approach to generate multiple series of compounds by targeting the C5 and C3 positions. This strategy is illustrated in the diagram below.

Synthetic_Workflow A This compound (Starting Material) B Intermediate 1 3,5-Dichloro-4-(nucleophile_1)pyridazine A->B Protocol 1: Regioselective Monosubstitution (C4) - Mild Conditions - Nucleophile 1 (e.g., ArO⁻) C1 Candidate Series A 3-Chloro-4-(Nu1)-5-(Nu2)pyridazine B->C1 Protocol 2: Second Substitution (C5) - Moderate Conditions - Nucleophile 2 (e.g., ArS⁻) C2 Candidate Series B 3-(Nu3)-4-(Nu1)-5-chloropyridazine B->C2 Protocol 3: Third Substitution (C3) - Harsher Conditions - Nucleophile 3 (e.g., R₂NH)

Caption: Divergent synthetic workflow from this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. This compound and its derivatives are potentially toxic and should be handled with care.

Protocol 1: Regioselective Monosubstitution at C4 – Synthesis of 3,5-Dichloro-4-(aryloxy)pyridazine Intermediate

This protocol describes the synthesis of a key intermediate by selectively substituting the C4 chlorine with a phenoxide nucleophile. The choice of substituted phenol is critical as this moiety often interacts directly with the active site of herbicidal targets.[5]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the substituted phenol (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, 5 mL per mmol of phenol).

  • Nucleophile Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the solution at 0°C (ice bath). Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

  • SNAr Reaction: Cool the mixture back to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous DMF (2 mL per mmol) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system until the starting trichloropyridazine spot has been consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 100% hexanes to 9:1 hexanes:ethyl acetate) to yield the pure 3,5-dichloro-4-(aryloxy)pyridazine product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Disubstitution at C5 – Synthesis of 3-Chloro-4-(aryloxy)-5-(arylthio)pyridazine Derivatives

This protocol utilizes the intermediate from Protocol 1 to introduce a second, different functional group at the C5 position, creating a more complex and potentially more active herbicide candidate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 3,5-dichloro-4-(aryloxy)pyridazine intermediate (1.0 equivalent) and a substituted thiophenol (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents) to the mixture.

  • SNAr Reaction: Heat the reaction mixture to 80°C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the target compound.

  • Validation: Confirm the structure and purity of the 3-chloro-4-(aryloxy)-5-(arylthio)pyridazine derivative by NMR and HRMS.

Data Presentation and Structure-Activity Relationship (SAR)

The protocols described allow for the generation of a library of compounds. The biological activity of these compounds can then be evaluated to establish a structure-activity relationship (SAR), guiding further optimization.

Table 1: Representative Yields for Protocol 1 Intermediates

Entry Substituted Phenol (ArOH) Product Structure Yield (%) ¹H NMR (δ, ppm, CDCl₃)
1a 4-Fluorophenol 3,5-dichloro-4-(4-fluorophenoxy)pyridazine 85% 8.65 (s, 1H), 7.10-7.25 (m, 4H)
1b 3-(Trifluoromethyl)phenol 3,5-dichloro-4-(3-(trifluoromethyl)phenoxy)pyridazine 78% 8.70 (s, 1H), 7.30-7.60 (m, 4H)

| 1c | 2,4-Dichlorophenol | 3,5-dichloro-4-(2,4-dichlorophenoxy)pyridazine | 81% | 8.68 (s, 1H), 7.35 (d, 1H), 7.50 (dd, 1H), 7.65 (d, 1H) |

Table 2: Hypothetical Herbicidal Activity (% Inhibition at 100 µg/mL)

Compound Target Weed (e.g., Echinochloa crus-galli) Target Weed (e.g., Portulaca oleracea) SAR Insight
1a 75% 80% Electron-withdrawing group (F) at para-position is favorable.
1b 95% 90% Strong electron-withdrawing group (CF₃) at meta-position significantly increases activity.[3][5]
1c 85% 88% Dichloro substitution maintains high activity.

| 2a (from 1b) | >98% | >98% | Addition of a second aryl group at C5 further enhances broadleaf and grass control. |

SAR_Logic cluster_0 Scaffold Exploration cluster_1 SAR Optimization A This compound B Intermediate Core (Protocol 1) A->B Introduce ArO- at C4 C Modify Aryloxy Group (R¹) - Test EWG vs EDG - Vary substitution pattern B->C D Modify C5 Substituent (R²) - Arylthio, Alkoxy, etc. (Protocol 2) B->D E Modify C3 Substituent (R³) - Amines, etc. (Protocol 3) B->E

Caption: Logic diagram for Structure-Activity Relationship (SAR) exploration.

Conclusion

This compound is a highly valuable and versatile starting material for the discovery of novel herbicides. The distinct reactivity of its three chlorine atoms under SNAr conditions allows for a predictable and regioselective synthetic strategy. By systematically modifying the substituents at the C4, C5, and C3 positions, researchers can efficiently generate large libraries of diverse molecules. The protocols outlined in this note provide a robust framework for synthesizing these candidates, enabling the exploration of structure-activity relationships and the identification of next-generation agrochemicals.

References

Application Notes and Protocols: Regioselective Amination of 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridazines in Medicinal Chemistry

The pyridazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. The introduction of an amino group to this heterocyclic system is a critical transformation, unlocking access to a diverse range of derivatives with potential therapeutic applications. Specifically, the amination of polychlorinated pyridazines, such as 3,4,5-trichloropyridazine, serves as a versatile entry point for the synthesis of novel drug candidates. This application note provides a detailed experimental procedure for the regioselective amination of this compound, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity and provide comprehensive protocols for the synthesis of 4-aminopyridazine derivatives.

Mechanistic Insights: Unraveling the Regioselectivity of Amination

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms.[1] This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles, such as amines.

The regioselectivity of the amination, with the preferential substitution at the C4 position, can be rationalized by examining the stability of the intermediate Meisenheimer complex. The pyridazine ring's two nitrogen atoms exert a strong electron-withdrawing inductive effect, which is most pronounced at the adjacent α-positions (C3 and C6) and the γ-position (C4 and C5). In the case of this compound, the positions are C3, C4, C5, and C6, with nitrogens at positions 1 and 2. The attack of a nucleophile at the C4 or C5 position results in a more stable Meisenheimer intermediate because the negative charge can be effectively delocalized onto the electronegative nitrogen atoms through resonance, a stabilizing effect not as readily available for attack at the C3 or C6 positions.

Computational studies on related polyhalogenated heterocycles have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has a significant lobe on the C4 and C6 carbons, indicating these as the most electrophilic sites.[2] For this compound, the C4 and C5 positions are electronically similar and most activated towards nucleophilic attack. The observed preference for C4 substitution in many cases is a subtle interplay of both electronic and steric factors.

SNAr Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) on this compound Start This compound + Amine (R-NH2) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack at C4 Product 4-Amino-3,5-dichloropyridazine + HCl Intermediate->Product Elimination of Chloride Ion

Caption: General mechanism for the SNAr amination of this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially availableHandle with appropriate PPE.
Ammonia (as solution or gas)Reagent GradeCommercially availableFor Protocol 1.
Primary/Secondary AmineReagent GradeCommercially availableFor Protocol 2.
Dry EthanolAnhydrousCommercially availableFor Protocol 1.
Dioxane or DMFAnhydrousCommercially availableFor Protocol 2.
Triethylamine (Et₃N)≥99%Commercially availableOptional base for Protocol 2.
ChloroformACS GradeCommercially availableFor workup and purification.
Ethyl Acetate (EtOAc)ACS GradeCommercially availableFor extraction and chromatography.
HexanesACS GradeCommercially availableFor chromatography.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Protocol 1: Amination with Ammonia to Synthesize 4-Amino-3,5-dichloropyridazine

This protocol is adapted from a known procedure for the synthesis of 4-amino-3,5-dichloropyridazine.[3]

Procedure:

  • In a thick-walled, sealable reaction tube, place this compound (1.0 eq.).

  • Add anhydrous ethanol that has been saturated with ammonia gas.

  • Seal the tube tightly and heat the reaction mixture to 120-130 °C in a protected heating block for 5-7 hours.

  • Caution: The reaction develops pressure. Conduct in a fume hood behind a blast shield.

  • After cooling to room temperature, carefully open the reaction tube.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in chloroform and heat to reflux for 20 minutes.

  • Allow the solution to cool to room temperature. The product should precipitate.

  • Collect the solid by filtration, wash with a small amount of cold chloroform, and dry under vacuum.

  • The crude product can be further purified by recrystallization from water or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Amination with Primary and Secondary Amines

This general protocol can be adapted for a range of primary and secondary amines.

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as dioxane or DMF, add the desired primary or secondary amine (1.1 - 2.0 eq.).

  • For reactions with amine hydrochlorides, or to scavenge the HCl produced, a non-nucleophilic base such as triethylamine (1.5 eq.) can be added.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (e.g., triethylamine hydrochloride) has formed, remove it by filtration.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by standard methods such as silica gel column chromatography or recrystallization.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Combine this compound and Amine in Solvent Reaction Heat Reaction Mixture (e.g., 80-130 °C) Start->Reaction Monitoring Monitor Reaction Progress (TLC / LC-MS) Reaction->Monitoring Workup Workup: - Cool Reaction - Remove Solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the amination of this compound.

Results and Discussion

The amination of this compound with ammonia is expected to yield 4-amino-3,5-dichloropyridazine as the major product. The product is typically a solid with a melting point in the range of 176-178 °C.[3]

Characterization of 4-Amino-3,5-dichloropyridazine:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C6-H proton and a broad singlet for the NH₂ protons. The exact chemical shifts will be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR will provide signals for the four distinct carbon atoms of the pyridazine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the product (C₄H₂Cl₂N₃). For a related compound, 4-amino-3,5-dichloropyridine, the mass spectrum is available and can be used as a reference.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching bands for the primary amine group.

Troubleshooting and Optimization:

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Ensure that anhydrous solvents are used, as water can compete with the amine nucleophile.

  • Formation of Side Products: The formation of other aminated isomers or di-aminated products is possible, especially under harsh conditions or with a large excess of the amine. Careful monitoring and purification are crucial. The initial procedure with ammonia also reports the formation of a side product, 4-amino-5,6-dichloropyridazine, which can be separated by recrystallization.[3]

  • Poor Solubility: If the starting material or product has poor solubility in the chosen solvent, consider alternative solvents such as NMP or sulfolane.

Conclusion

The regioselective amination of this compound is a robust and valuable method for the synthesis of 4-aminopyridazine derivatives. By understanding the underlying SNAr mechanism, researchers can effectively control the reaction outcome and access a wide range of functionalized pyridazines for applications in drug discovery and development. The provided protocols offer a solid foundation for the synthesis and purification of these important heterocyclic building blocks.

References

Application Notes & Protocols: 3,4,5-Trichloropyridazine as a Versatile Precursor for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of novel organic materials, including organic electronics, fluorescent probes, and complex heterocyclic systems.

Introduction: The Strategic Value of 3,4,5-Trichloropyridazine

This compound is a highly functionalized, electron-deficient heterocyclic compound. Its intrinsic properties—an aromatic six-membered ring containing two adjacent nitrogen atoms and three distinct, reactive chlorine atoms—make it an exceptionally versatile building block for the synthesis of advanced functional materials. The electron-withdrawing nature of the pyridazine core significantly activates the chlorine atoms toward nucleophilic aromatic substitution (SNAr), providing a robust platform for controlled, stepwise functionalization.

This guide provides an in-depth exploration of the reactivity of this compound and details protocols for its use in synthesizing high-value materials, such as organic emitters for OLEDs and precursors for fused heterocyclic systems.

Core Reactivity: Mastering Sequential Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound stems from the differential reactivity of its three chlorine atoms, which enables selective, sequential SNAr reactions. This control is paramount for constructing complex, unsymmetrical molecules.

2.1. The Mechanism and Regioselectivity

The SNAr reaction on chloroazines is a well-established, two-step addition-elimination process.[1] The reactivity is profoundly influenced by the electron-deficient nature of the ring, which stabilizes the intermediate Meisenheimer complex.

The regioselectivity of the substitution (i.e., which chlorine reacts first) is governed by a combination of electronic and steric factors. In this compound, the chlorine atoms are in chemically distinct environments:

  • C4 and C5 positions: These are electronically similar, flanked by one nitrogen and one carbon atom.

  • C3 position: This position is adjacent to a nitrogen atom, which exerts a strong inductive electron-withdrawing effect, potentially influencing its reactivity.

While specific computational studies on this compound are limited, principles from analogous systems like polychloropyrimidines suggest that the most electron-deficient position, or the position best able to stabilize the negative charge of the Meisenheimer intermediate, will react first.[2][3] Mild reaction conditions (e.g., lower temperatures) typically favor substitution at the most reactive site, allowing for mono-functionalization. Subsequent substitutions require more forcing conditions (e.g., higher temperatures, stronger bases), enabling the synthesis of di- and tri-substituted products in a controlled manner.

Caption: Reactivity sites and sequential substitution on this compound.

Application Note I: Synthesis of Donor-Acceptor-Donor (D-A-D) Luminescent Materials

The electron-deficient pyridazine core is an excellent acceptor (A) unit for designing organic emitters. By attaching electron-donating (D) groups, it is possible to create D-A-D architectures with strong intramolecular charge transfer (ICT) character, which are crucial for applications in Thermally Activated Delayed Fluorescence (TADF) and Organic Light-Emitting Diodes (OLEDs).[4]

3.1. Synthetic Strategy

A common strategy involves a two-fold Buchwald-Hartwig amination on a di-substituted pyridazine core. Starting from this compound, a selective di-substitution can be achieved, leaving a remaining chlorine atom that can be used for further modification or left as is. For instance, reacting this compound with a strong nucleophile under forcing conditions can lead to the 3,5-disubstituted-4-chloro-pyridazine, a key intermediate for subsequent cross-coupling reactions.

Caption: Workflow for synthesizing a D-A-D type organic emitter.

3.2. Representative Photophysical Properties

While the specific properties of materials derived directly from this compound require empirical measurement, data from analogous pyridazine-based TADF emitters demonstrate the potential of this core.

Compound ArchitectureEmission Max (nm)PLQY (%)Delayed Lifetime (ns)Reference
Phenoxazine-Pyridazine53410.993[4]
Acridine-Pyridazine609-143[4]
dPXZMePydz530 (Toluene)8.5470[5][6]

PLQY = Photoluminescence Quantum Yield. Data are for representative pyridazine emitters to illustrate the potential of the core.

Application Note II: Precursors for Fused Heterocyclic Systems

The reactive chlorine sites on this compound are ideal handles for constructing fused ring systems. One powerful transformation is the reaction with sodium azide (NaN₃) to form tetrazole derivatives.[7] The resulting fused tetrazolopyridazine ring system is a bioisostere for a carboxylic acid and is of significant interest in medicinal chemistry and materials science.

4.1. Synthetic Approach

Reaction of a chloropyridazine with sodium azide, typically in a polar aprotic solvent like DMF, leads to an azido-pyridazine intermediate via SNAr.[8] This intermediate can then undergo intramolecular cyclization to form the fused tetrazole ring. By controlling stoichiometry and reaction conditions, it's possible to selectively convert one or more chlorine atoms. For example, mono-substitution followed by cyclization would yield a dichlorotetrazolopyridazine, a valuable scaffold for further functionalization.

Protocol Snippet: Synthesis of a Dichlorotetrazolopyridazine

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.1 eq) portion-wise at room temperature.[9]

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Upon completion, cool the mixture and pour it into ice water to precipitate the product.

  • Filter, wash with water, and dry to obtain the crude tetrazolopyridazine derivative, which can be purified by recrystallization or chromatography.

Safety Precaution: Sodium azide is highly toxic and can form explosive compounds with heavy metals and acids.[9][10] All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic workups should be avoided.

Detailed Protocol: General Procedure for Stepwise SNAr on this compound

This protocol provides a generalized, modular approach for the sequential substitution of this compound. Note: Optimization of temperature, base, solvent, and reaction time is critical for each specific nucleophile and desired outcome (mono-, di-, or tri-substitution).

5.1. Materials & Equipment

  • This compound

  • Nucleophile of choice (e.g., aniline, thiophenol, sodium methoxide)

  • Base (e.g., K₂CO₃, Et₃N, NaH, DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO, THF, Dioxane)

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox recommended for moisture-sensitive reagents)

  • Magnetic stirrer with heating plate

  • TLC plates and LC-MS for reaction monitoring

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

5.2. Step 1: Mono-Substitution (Preferentially at C4/C5)

Causality: This step uses mild conditions to favor substitution at the most kinetically reactive site. Using a slight excess of the starting material ensures the nucleophile is consumed, minimizing di-substitution.

  • To a stirred solution of this compound (1.2 eq) in anhydrous DMF (5 mL per mmol of nucleophile), add a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Slowly add the nucleophile (1.0 eq) at room temperature.

  • Stir the reaction at a controlled temperature (start at room temperature, gently warm to 40-50 °C if needed) while monitoring closely with TLC or LC-MS.

  • Once the nucleophile is consumed (typically 2-6 hours), quench the reaction by pouring it into cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography (silica gel) to isolate the mono-substituted product.

5.3. Step 2: Di-Substitution

Causality: Starting from the isolated mono-substituted product and using more forcing conditions (higher temperature, stronger base if necessary) facilitates the second substitution.

  • Dissolve the mono-substituted pyridazine (1.0 eq) in a suitable anhydrous solvent (e.g., Dioxane or DMSO).

  • Add the second nucleophile (can be the same as or different from the first) (1.1-1.5 eq) and a base (2.0 eq).

  • Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and stir until the reaction is complete by TLC/LC-MS (may take 12-24 hours).

  • Perform an aqueous workup and purification as described in Step 1 to isolate the di-substituted product.

5.4. Step 3: Tri-Substitution

Causality: The final substitution often requires the most forcing conditions due to increased steric hindrance and potential deactivation of the ring by electron-donating substituents.

  • Dissolve the di-substituted pyridazine (1.0 eq) in a high-boiling point solvent (e.g., DMSO).

  • Add a significant excess of the third nucleophile (2.0-5.0 eq) and a strong base.

  • Heat the reaction at high temperature (e.g., >140 °C) for an extended period, monitoring for completion.

  • Perform workup and purification as described previously.

5.5. Characterization Confirm the identity and purity of all products using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • FTIR Spectroscopy: To identify key functional groups.

  • Melting Point: As an indicator of purity.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. GHS hazard statements indicate it is toxic if swallowed and causes skin/eye irritation.[11]

  • Sodium Azide: Highly toxic and potentially explosive. Do not mix with acids or heavy metal salts.[9]

  • Solvents & Reagents: Follow standard laboratory safety procedures for all chemicals used. Consult the Safety Data Sheet (SDS) for each compound before use.

Conclusion and Outlook

This compound is a powerful and versatile precursor for constructing a diverse array of functional organic materials. Its capacity for controlled, sequential SNAr reactions provides a clear and logical pathway to complex molecular architectures. By mastering the principles of its reactivity, researchers can unlock new synthetic routes to novel pyridazine-based emitters, complex fused heterocycles, and other high-value compounds for a wide range of scientific applications. The continued exploration of this building block promises to yield materials with tailored electronic, photophysical, and biological properties.

References

Application Notes and Protocols for the Synthesis of Fluorescent Dyes Utilizing a 3,4,5-Trichloropyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3,4,5-Trichloropyridazine Scaffold - A Versatile Platform for Novel Fluorophores

In the expansive field of fluorescent probe development, the search for novel molecular scaffolds that offer facile functionalization and tunable photophysical properties is a constant endeavor. The this compound core represents a highly promising, yet underexplored, platform for the synthesis of a new generation of fluorescent dyes. The electron-deficient nature of the pyridazine ring, further amplified by the presence of three chlorine atoms, renders the scaffold exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the sequential and regioselective introduction of various auxochromes and fluorogenic moieties, providing a modular approach to dye synthesis.

This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and underlying chemical principles for the development of fluorescent dyes based on the this compound scaffold. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely a series of steps, but a self-validating system grounded in established chemical theory.

Scientific Integrity & Logic: The Pillars of Our Approach

Expertise & Experience: The protocols and insights provided herein are synthesized from established principles of heterocyclic chemistry and fluorescent dye design. We will elucidate the rationale behind the choice of reagents, solvents, and reaction conditions, empowering the researcher to not only replicate the synthesis but also to adapt and innovate.

Trustworthiness: Each protocol is designed as a self-validating system. We will discuss expected outcomes, potential pitfalls, and purification strategies to ensure the reliable synthesis of the target compounds.

Authoritative Grounding: Key mechanistic claims and procedural standards are supported by citations to authoritative literature, providing a foundation for further exploration and verification.

The Chemistry of this compound: A Highly Electrophilic Heterocycle

The this compound molecule is a prime candidate for nucleophilic aromatic substitution. The two adjacent nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, significantly reducing the electron density of the carbon atoms in the ring. This effect is further intensified by the inductive and resonance effects of the three chlorine atoms. Consequently, the carbon atoms bonded to the chlorine atoms are highly electrophilic and readily attacked by nucleophiles.

Regioselectivity of Nucleophilic Substitution

A critical aspect of utilizing the this compound scaffold is understanding the regioselectivity of the nucleophilic substitution reactions. Based on the principles of SNAr on electron-deficient heterocycles, the reactivity of the chlorine atoms is not equal. The position para to a ring nitrogen is typically the most activated, followed by the ortho positions. In the case of this compound, the C4 position is para to N1, while the C3 and C5 positions are ortho to N2 and N1, respectively. Therefore, it is predicted that the chlorine atom at the C4 position will be the most susceptible to initial nucleophilic attack.

Subsequent substitutions at the C3 and C5 positions will be influenced by the nature of the substituent introduced at C4. An electron-donating group at C4 would be expected to slightly deactivate the remaining positions, while an electron-withdrawing group would further activate them.

G cluster_0 Reactivity of this compound pyridazine This compound c4 C4-Cl (para to N1) Most Reactive product1 Monosubstituted Product c4->product1 Substitution c3 C3-Cl (ortho to N2) product2 Disubstituted Product c3->product2 c5 C5-Cl (ortho to N1) c5->product2 nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->c4 Initial Attack product1->c3 Second Attack product1->c5 Second Attack

Caption: Predicted regioselectivity of nucleophilic substitution on this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a hypothetical donor-acceptor fluorescent dye using the this compound scaffold. The synthesis is designed as a two-step process, first introducing a donor group at the most reactive C4 position, followed by the introduction of another functional group at one of the remaining chloro-positions.

Protocol 1: Synthesis of 4-(Donor-amino)-3,5-dichloropyridazine

This protocol details the regioselective monosubstitution at the C4 position with an aromatic amine as the donor moiety.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound14161-11-6183.431.83 g (10 mmol)
4-Methoxyaniline (p-Anisidine)104-94-9123.151.23 g (10 mmol)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.1 mL (12 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL
Ethyl acetate (EtOAc)141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous Sodium Sulfate7757-82-6142.04For drying

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.83 g, 10 mmol) and anhydrous N,N-dimethylformamide (50 mL).

  • Stir the mixture at room temperature until the this compound is completely dissolved.

  • Add 4-methoxyaniline (1.23 g, 10 mmol) to the solution, followed by the dropwise addition of N,N-diisopropylethylamine (2.1 mL, 12 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 4-(4-methoxyphenylamino)-3,5-dichloropyridazine.

G start This compound + 4-Methoxyaniline reaction DMF, DIPEA 80 °C, 4-6h start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-(4-methoxyphenylamino) -3,5-dichloropyridazine purification->product

Caption: Workflow for the synthesis of the monosubstituted pyridazine intermediate.

Protocol 2: Synthesis of a Disubstituted Fluorescent Dye

This protocol describes the second nucleophilic substitution to introduce an additional functional group, thereby creating a push-pull system conducive to fluorescence.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
4-(4-methoxyphenylamino)-3,5-dichloropyridazine(from Protocol 1)270.112.70 g (10 mmol)
Morpholine110-91-887.121.05 mL (12 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g (20 mmol)
1,4-Dioxane, anhydrous123-91-188.1150 mL
Ethyl acetate (EtOAc)141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous Sodium Sulfate7757-82-6142.04For drying

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-(4-methoxyphenylamino)-3,5-dichloropyridazine (2.70 g, 10 mmol) in anhydrous 1,4-dioxane (50 mL).

  • Add potassium carbonate (2.76 g, 20 mmol) and morpholine (1.05 mL, 12 mmol) to the solution.

  • Heat the mixture to reflux (approximately 101 °C) and stir for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final fluorescent dye.

Characterization and Photophysical Properties

The synthesized dyes should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure. The photophysical properties should be investigated using UV-Vis and fluorescence spectroscopy.

Expected Photophysical Properties:

The resulting donor-acceptor dye is expected to exhibit interesting photophysical properties, including:

  • Positive Solvatochromism: A bathochromic (red) shift in the emission maximum with increasing solvent polarity, indicative of a more polar excited state.

  • Intramolecular Charge Transfer (ICT): The absorption and emission properties will be governed by an ICT from the electron-donating methoxyphenylamino group to the electron-accepting pyridazine core.

Table of Predicted Photophysical Data:

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
Toluene~380~450~70
Dichloromethane~385~475~90
Acetonitrile~390~510~120
Methanol~395~530~135

Applications in Research and Drug Development

Fluorescent dyes based on the this compound scaffold have potential applications in various fields:

  • Cell Imaging: The tunable fluorescence and potential for targeting specific cellular components make them promising candidates for bioimaging probes.

  • Environmental Sensing: The solvatochromic properties could be exploited for the development of sensors for solvent polarity or the presence of specific analytes.

  • Drug Discovery: The pyridazine core is a known pharmacophore in medicinal chemistry.[1] The development of fluorescently labeled pyridazine derivatives could aid in studying their biological interactions and mechanisms of action.

Conclusion

The this compound scaffold offers a synthetically accessible and versatile platform for the creation of novel fluorescent dyes. The predictable regioselectivity of nucleophilic aromatic substitution allows for the rational design and synthesis of a wide array of functionalized pyridazines with tunable photophysical properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this promising class of fluorophores in various scientific disciplines.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Functionalization of 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the regioselective functionalization of 3,4,5-trichloropyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this highly functionalized and reactive heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome common challenges and achieve your synthetic goals with precision and efficiency.

Understanding the Reactivity of this compound

The key to mastering the functionalization of this compound lies in understanding its inherent electronic properties. The pyridazine core, with its two adjacent nitrogen atoms, is intrinsically electron-deficient. This deficiency is significantly amplified by the presence of three electron-withdrawing chlorine atoms, making the entire ring system highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).

However, not all positions are created equal. The reactivity of the three chloro-substituents is dictated by the stabilizing effect of the nitrogen atoms on the negative charge developed in the Meisenheimer complex intermediate during nucleophilic attack.

  • C3 and C5 Positions: These positions are electronically analogous and are the most electrophilic. A nucleophilic attack at C3 or C5 allows the resulting negative charge to be delocalized directly onto the adjacent nitrogen atom, leading to a more stable Meisenheimer intermediate.

  • C4 Position: This position is less electrophilic compared to C3 and C5. Nucleophilic attack at C4 results in a Meisenheimer intermediate where the negative charge cannot be directly delocalized onto a nitrogen atom, making this pathway less favorable under thermodynamic control.

This electronic disparity is the root of most regioselectivity challenges and, when properly controlled, the key to selective functionalization.

Caption: Electronic properties of the this compound ring.

Troubleshooting Guide

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a monosubstitution on this compound with a primary amine, but I'm getting a mixture of C4 and C5-substituted products. How can I favor substitution at the C4 position?

Answer: This is a classic challenge of kinetic versus thermodynamic control. While C5 (and C3) is the thermodynamically favored site of attack, the C4 position can often be targeted under kinetic control, especially with sterically hindered nucleophiles or carefully controlled conditions.

Probable Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for attack at the more stable C5 position, leading to the thermodynamic product.

    • Solution: Perform the reaction at a lower temperature (e.g., start at -78 °C and slowly warm to 0 °C or room temperature). This will favor the kinetic product, which is often the C4-substituted isomer due to steric or other subtle factors.

  • Excess Nucleophile: Using a large excess of the nucleophile can drive the reaction towards multiple substitutions and favor the thermodynamically more stable products.

    • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile. Add it slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Reaction Time: Longer reaction times can allow for the initial kinetic product to rearrange or for the slower formation of the thermodynamic product to catch up.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to isolate the kinetic product before significant isomerization or side reactions occur.

ParameterTo Favor C4-Substitution (Kinetic)To Favor C5/C3-Substitution (Thermodynamic)
Temperature Low (-78 °C to RT)Higher (RT to reflux)
Nucleophile 1.0 - 1.1 equivalents>1.2 equivalents
Addition Speed Slow / DropwiseRapid
Reaction Time Monitor closely and quenchAllow to proceed to equilibrium

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I have successfully performed a selective SNAr to install an amine at the C4 position. Now, I'm trying to perform a Suzuki coupling on the remaining C5-Cl, but the reaction is sluggish and gives a low yield. What's going wrong?

Answer: The success of cross-coupling reactions on chloro-pyridazines is highly dependent on the choice of catalyst, ligand, and base. The electron-deficient nature of the ring makes oxidative addition more difficult than with electron-rich systems.[1]

Probable Causes & Solutions:

  • Inadequate Catalyst/Ligand System: Standard Pd(PPh₃)₄ may not be active enough for the oxidative addition to the C-Cl bond on the electron-poor pyridazine ring.[2]

    • Solution: Switch to a more active catalyst system. For Suzuki reactions, use a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with an electron-rich, sterically hindered phosphine ligand such as SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, catalyst systems with ligands like Josiphos or BippyPhos have shown broad utility for heteroaryl chlorides.[3][4]

  • Incorrect Base: The choice of base is critical for both the transmetalation step in Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination.[5][6]

    • Solution: For Suzuki couplings, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture is often effective.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[7]

  • Poor Quality Boronic Acid (Suzuki): Boronic acids can dehydrate to form unreactive boroxines upon storage.

    • Solution: Use freshly purchased boronic acid or a more stable equivalent like a pinacol boronate ester (BPin) or a trifluoroborate salt (BF₃K).

Troubleshooting Low Yield in Suzuki Coupling Start Low Yield or No Reaction CheckCatalyst Is the Catalyst System Active Enough for an Electron-Poor Heteroaryl Chloride? Start->CheckCatalyst CheckBase Is the Base Correct for the Transmetalation Step? Start->CheckBase CheckBoron Is the Boronic Acid/Ester Reagent of Good Quality? Start->CheckBoron SolutionCatalyst Solution: Use Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald-type ligand (e.g., SPhos, XPhos). CheckCatalyst->SolutionCatalyst SolutionBase Solution: Use K₃PO₄ or Cs₂CO₃. Ensure adequate solubility. CheckBase->SolutionBase SolutionBoron Solution: Use fresh boronic acid or a more stable BPin or BF₃K derivative. CheckBoron->SolutionBoron

Caption: Decision tree for troubleshooting a Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom is the most labile in this compound?

A1: The chlorine atoms at the C3 and C5 positions are the most labile and prone to substitution under thermodynamically controlled conditions. This is because these positions are most activated by the adjacent nitrogen atoms, which can effectively stabilize the anionic Meisenheimer intermediate formed during nucleophilic attack.

Q2: How can I achieve di- or tri-substitution?

A2: To achieve multiple substitutions, you typically need more forcing conditions. This includes using a larger excess of the nucleophile (e.g., 3-4 equivalents for complete substitution), higher reaction temperatures (refluxing in a high-boiling solvent like dioxane or DMF), and longer reaction times. Be aware that with unsymmetrical nucleophiles, you may obtain mixtures of isomers if the first substitution occurs at C4.

Q3: Can I perform C-H functionalization on this scaffold?

A3: Direct C-H functionalization on the this compound core is extremely challenging and generally not a recommended strategy. The molecule lacks C-H bonds on the pyridazine ring itself. If the goal is to introduce a carbon substituent, a palladium-catalyzed cross-coupling reaction (like Suzuki, Stille, or Sonogashira) at one of the C-Cl positions is the most viable and predictable approach.[1][8]

Q4: My purification is difficult due to the polarity of my functionalized pyridazine product. Any tips?

A4: Nitrogen-containing heterocycles can be challenging to purify via standard silica gel chromatography due to their polarity and basicity, which can cause tailing.[9]

  • Tip 1: Add a Modifier: Add a small amount of a basic modifier like triethylamine (~1%) or an acidic modifier like acetic acid (~1%) to your eluent system to suppress ionization on the silica surface and improve peak shape.

  • Tip 2: Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is often a superior method for purification.

  • Tip 3: Salt Formation: For highly basic compounds, purification can sometimes be simplified by converting the product to a salt (e.g., hydrochloride), which may be crystalline and can be purified by recrystallization.[9]

Key Experimental Protocols

Protocol 1: Kinetically Controlled Regioselective SNAr at C4 with Morpholine

This protocol provides a method for the selective monosubstitution at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.05 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound and potassium carbonate.

  • Add dry acetonitrile to create a slurry (approx. 0.2 M concentration).

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of morpholine in a small amount of acetonitrile.

  • Add the morpholine solution dropwise to the cooled pyridazine slurry over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Self-Validation Check: A successful reaction will show the consumption of the starting material and the formation of a single major, more polar product spot on the TLC plate.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(3,5-dichloropyridazin-4-yl)morpholine.

Protocol 2: Suzuki Cross-Coupling at C5

This protocol describes the coupling of a boronic acid to the C5 position of a C4-functionalized pyridazine.

Materials:

  • 4-substituted-3,5-dichloropyridazine (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (0.10 eq)

  • Potassium Phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a Schlenk tube, add the 4-substituted-3,5-dichloropyridazine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Reactions are typically complete in 12-24 hours.

  • Self-Validation Check: The disappearance of the starting material peak and the appearance of the desired product mass in the LC-MS are key indicators of a successful reaction.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to afford the desired biaryl product.

References

purification of 3,4,5-Trichloropyridazine by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4,5-trichloropyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are handling this electron-deficient heterocyclic compound. Due to the limited specific literature on this exact molecule, this document synthesizes established principles for the purification of halogenated nitrogen heterocycles with field-proven troubleshooting strategies. Our goal is to provide you with the causal logic behind experimental choices, enabling you to develop a robust and validated purification protocol.

Understanding Your Compound: Physicochemical Properties

Before embarking on any purification, a foundational understanding of the compound's properties is essential. These parameters directly influence the choice of solvents and techniques.

PropertyValueSource
Molecular Formula C₄HCl₃N₂PubChem[1]
Molecular Weight 183.42 g/mol PubChem[1]
Appearance Likely a crystalline solid, given the polychlorinated heterocyclic structure.Inferred
Melting Point Data not available. For context, the analogous compound 3,4,5-trichloropyridine melts at 75-77 °C.[2] The actual melting point should be determined experimentally (e.g., via DSC or melting point apparatus) as it is a critical parameter for recrystallization solvent selection.
Hazards Toxic if swallowed, causes skin irritation, may cause an allergic skin reaction.PubChem[1]

Part 1: Purification by Recrystallization - Troubleshooting Guide

Recrystallization is a powerful technique for purifying solid compounds, predicated on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3][4][5]

Q1: How do I select the right solvent system for recrystallizing this compound?

Answer: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][6] The core principle is to create a supersaturated solution upon cooling, which forces the desired compound to crystallize while impurities remain in the "mother liquor."[4]

Causality Behind the Choice:

  • Polarity Matching: The adage "like dissolves like" is your starting point.[4] this compound is a polar molecule due to the two nitrogen atoms and three chlorine atoms. Therefore, moderately polar to polar solvents are good candidates. However, very polar solvents like methanol might dissolve it too well even at room temperature, leading to poor recovery.

  • Systematic Approach:

    • Small-Scale Testing: Place ~10-20 mg of your crude material into separate test tubes.

    • Add Solvents: Add ~0.5 mL of a single solvent from the table below to each tube.

    • Observe at Room Temp: Note if the compound dissolves. If it does, that solvent is unsuitable as a single-solvent system.

    • Heat: If it's insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves completely, it's a promising candidate.

    • Cool: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of a dense precipitate of crystals indicates a good solvent.

SolventPolarityBoiling Point (°C)Comments
Heptane/HexaneNon-polar98 / 69Unlikely to dissolve the compound alone, but excellent as an "anti-solvent" in a two-solvent system.
TolueneModerately Non-polar111May work. Good for compounds that can be "oiled out" by lower boiling point solvents.
Dichloromethane (DCM)Moderately Polar40Low boiling point can make it tricky to maintain a hot solution. Often used in solvent pairs.
Ethyl Acetate (EtOAc)Moderately Polar77A versatile solvent, often used in combination with hexanes.
AcetonePolar Aprotic56Tends to be a very strong solvent; may require an anti-solvent for good recovery.
Isopropanol (IPA)Polar Protic82A common choice for halogenated heterocycles.
Ethanol (EtOH)Polar Protic78Similar to IPA, often provides a good solubility gradient.
WaterVery Polar100Unlikely to dissolve the compound due to its organic nature, but can be an effective anti-solvent with alcohols or acetone.
Q2: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[7] This is a common problem and typically has two main causes:

  • Melting Point Depression: The boiling point of your recrystallization solvent is higher than the melting point of your compound (or the melting point of your compound when depressed by impurities). The compound is melting in the hot solvent before it has a chance to dissolve.

  • High Supersaturation: The solution is too concentrated, and upon cooling, the solubility limit is crossed so rapidly that molecules don't have time to orient into an ordered crystal lattice.

Troubleshooting Steps:

  • Add More Solvent: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point. Allow this slightly more dilute solution to cool very slowly.[7]

  • Lower the Boiling Point: Switch to a solvent or a solvent mixture with a lower boiling point.

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or a beaker of warm water to slow heat loss. Rapid cooling encourages oiling or the formation of very small, impure crystals.[8]

Q3: No crystals are forming even after the solution has cooled in an ice bath. What should I do?

Answer: This indicates that the solution is not supersaturated, meaning the compound is still too soluble in the cold solvent.[7] This is usually due to using too much solvent.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7]

  • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cold solution. This provides a perfect template for other molecules to crystallize upon.[7][9]

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[7][8] Be careful not to evaporate too much, or the solution may become too concentrated and oil out.

  • Add an Anti-Solvent: If you are using a good solvent (e.g., ethanol), you can slowly add a miscible "anti-solvent" (e.g., water or hexane) in which your compound is insoluble. Add the anti-solvent dropwise to the solution at room temperature until you see persistent cloudiness (turbidity). Then, gently heat until the solution becomes clear again and allow it to cool slowly.

G cluster_troubleshooting Troubleshooting Steps start Start: Cool Saturated Solution no_xtal No Crystals Form start->no_xtal xtal_ok Crystals Formed Proceed to Filtration start->xtal_ok Spontaneous Crystallization scratch 1. Scratch flask with glass rod no_xtal->scratch scratch->xtal_ok Success seed 2. Add a seed crystal scratch->seed Still no crystals seed->xtal_ok Success concentrate 3. Reduce solvent volume (boil off excess) seed->concentrate Still no crystals concentrate->xtal_ok Success anti_solvent 4. Add anti-solvent dropwise concentrate->anti_solvent Still no crystals anti_solvent->xtal_ok Success

Caption: Troubleshooting workflow for inducing crystallization.

Part 2: Purification by Flash Chromatography - Troubleshooting Guide

Flash column chromatography is a preparative liquid chromatography technique that uses pressure to drive the mobile phase through a column of stationary phase (typically silica gel), allowing for rapid purification.[10]

Q1: I'm new to this compound. How do I develop a good solvent system for flash chromatography?

Answer: The fastest and most material-efficient way to develop a separation method is by using Thin-Layer Chromatography (TLC).[11][12] TLC uses a small plate coated with the same stationary phase as your column (e.g., silica gel) to preview the separation.

Method Development Workflow:

  • Prepare a Sample: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Use a capillary tube to spot the sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a solvent system. A good starting point for a polychlorinated heterocycle is a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate).

  • Analyze the Result: Visualize the spots under a UV lamp (254 nm). The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of ~0.25-0.35 .[12]

    • Rf = (distance spot traveled) / (distance solvent traveled)

    • If the Rf is too high (>0.5), the compound will elute too quickly from the column. Decrease the polarity of your eluent (add more hexane).

    • If the Rf is too low (<0.1), the compound will take a very long time to elute or may get stuck. Increase the polarity of your eluent (add more ethyl acetate).

Eluent System (Hexane:Ethyl Acetate)PolarityTypical Application
95:5LowFor non-polar compounds.
90:10 to 80:20Low-MediumGood starting range for halogenated heterocycles.
70:30 to 50:50MediumFor moderately polar compounds.
<50:50HighFor very polar compounds.
Q2: My compound is streaking badly on the silica gel TLC plate and column. What is the cause?

Answer: Streaking or "tailing" is often caused by strong, non-ideal interactions between your compound and the stationary phase. For a compound like this compound, this is likely due to the interaction of the basic nitrogen atoms in the pyridazine ring with the acidic silanol groups (Si-OH) on the surface of the silica gel.

Solutions:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) , to your eluent system (typically 0.1% to 1% by volume). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a functionalized silica gel (e.g., amine-functionalized silica).

  • Check for Overloading: Tailing can also occur if you load too much material onto your column. Ensure your sample is loaded in a concentrated band and that the mass of the crude material is appropriate for the column size (typically 1-10% of the silica gel mass, depending on separation difficulty).

Q3: My compound won't elute from the column, even with 100% ethyl acetate.

Answer: This indicates your compound is very strongly adsorbed to the silica gel, suggesting it is either extremely polar or is reacting with the stationary phase.

Troubleshooting Steps:

  • Increase Eluent Polarity Further: Add a small percentage (2-10%) of a more polar solvent like methanol or isopropanol to your ethyl acetate. This will significantly increase the eluting power of the mobile phase.

  • Check Compound Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate. If you see a new spot at the baseline that doesn't move, or significant streaking that wasn't there before, your compound may be degrading on the silica. In this case, an alternative purification method like recrystallization or using a different stationary phase (e.g., reversed-phase C18) is necessary.

G start Start: Crude Sample tlc 1. Run TLC Scouts (e.g., Hexane/EtOAc) start->tlc rf_check Is Rf ~0.25-0.35? tlc->rf_check adjust_polarity Adjust Solvent Polarity (More EtOAc for higher polarity, More Hexane for lower) rf_check->adjust_polarity No tailing_check Is there tailing/streaking? rf_check->tailing_check Yes adjust_polarity->tlc Re-run TLC add_modifier Add Modifier (e.g., 0.5% Triethylamine) to eluent tailing_check->add_modifier Yes run_column 2. Pack & Run Flash Column with Optimized Solvent System tailing_check->run_column No add_modifier->tlc Re-run TLC fractions 3. Collect Fractions run_column->fractions analyze 4. Analyze Fractions by TLC fractions->analyze combine 5. Combine Pure Fractions & Evaporate Solvent analyze->combine end Pure this compound combine->end

Caption: Workflow for flash chromatography method development.

References

common side reactions and byproducts in 3,4,5-Trichloropyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,4,5-Trichloropyridazine

From the desk of the Senior Application Scientist

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. As a key intermediate, the successful and reproducible synthesis of this molecule is often critical for project timelines. This document moves beyond simple protocols to address the nuanced challenges, common side reactions, and troubleshooting strategies encountered in the lab. We will explore the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic pathway for this compound?

The most established route to chlorinated pyridazines involves a two-stage process: the cyclization of a suitable 1,4-dicarbonyl precursor with hydrazine to form a pyridazinedione ring, followed by a chlorination step. For this compound, the synthesis logically starts from dichloromaleic acid or its anhydride.

  • Cyclization: Dichloromaleic anhydride is reacted with hydrazine hydrate to form 4,5-dichloro-1,2-dihydro-3,6-pyridazinedione. This is a condensation reaction where the hydrazine nitrogens attack the carbonyl carbons, followed by dehydration to form the stable heterocyclic ring.[1][2]

  • Chlorination: The resulting dichloropyridazinedione exists in tautomeric equilibrium with its dihydroxy form. This intermediate is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF. This step replaces the two hydroxyl groups with chlorine atoms and chlorinates the C-3 position, yielding the final this compound.

Q2: Why is strict temperature control so critical during the chlorination step with POCl₃?

Phosphorus oxychloride is a highly reactive and aggressive chlorinating agent. The reaction is typically exothermic, and maintaining the correct temperature is a balancing act:

  • Insufficient Temperature: If the temperature is too low, the reaction will be sluggish or incomplete, leading to a mixture of mono-, di-, and tri-chlorinated products. The primary byproduct will likely be 3,6-dichloro-4,5-dihydroxypyridazine or other partially chlorinated species.

  • Excessive Temperature: Overheating the reaction mixture (e.g., >120-130°C) can lead to decomposition and polymerization, resulting in the formation of intractable black tar.[3] This not only drastically reduces the yield but also makes purification exceptionally difficult. High temperatures can also promote unwanted side reactions, such as ring cleavage under the harsh acidic conditions generated.

Therefore, a controlled, gradual heating ramp and maintaining a steady reflux temperature are essential for maximizing yield and purity.

Q3: What are the essential safety precautions when working with phosphorus oxychloride (POCl₃)?

POCl₃ is highly toxic, corrosive, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including:

  • Gloves: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Quenching: Never quench POCl₃ directly with water. The reaction is extremely exothermic and releases corrosive HCl gas. Quenching should be done slowly and cautiously by adding the reaction mixture to ice or ice-cold water with vigorous stirring. A basic solution (like saturated sodium bicarbonate) should be used for neutralization afterward, but only after the initial quench is complete and the temperature is controlled.

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

  • TLC: Use a suitable solvent system (e.g., Hexane:Ethyl Acetate mixtures) to track the disappearance of the pyridazinedione starting material and the appearance of the product spot. The product, being less polar, will have a higher R_f value.

  • HPLC: For more quantitative analysis, HPLC is superior. A reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient is typically effective. This allows for clear separation of the starting material, intermediates, and the final product, enabling you to determine when the reaction has reached completion.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction yields are consistently low, or I get no product at all.

  • Probable Cause A: Inefficient Cyclization. The initial formation of the 4,5-dichloro-1,2-dihydro-3,6-pyridazinedione may be incomplete.

    • Scientific Rationale: The cyclization is a nucleophilic acyl substitution followed by condensation. The pH and solvent are critical. Some protocols use acetic acid or ethanol as a solvent to facilitate the reaction.[2][4]

    • Solution:

      • Verify Reagent Quality: Ensure your hydrazine hydrate has not degraded. Use fresh dichloromaleic anhydride.

      • Solvent Optimization: Conduct the reaction in glacial acetic acid or ethanol and reflux for 2-4 hours to ensure the condensation goes to completion.

      • Isolate & Verify Intermediate: Before proceeding to chlorination, isolate the pyridazinedione intermediate and confirm its identity (e.g., via ¹H NMR or melting point) to ensure the first step was successful.

  • Probable Cause B: Ineffective Chlorination. The conversion of the pyridazinedione to the trichloro-product is the most common point of failure.

    • Scientific Rationale: This is an S_NAr-type reaction on an electron-deficient ring, where the hydroxyl groups are converted into better leaving groups by POCl₃ before being displaced by chloride ions. The reaction requires sufficient thermal energy and an adequate amount of the chlorinating agent.

    • Solution:

      • Reagent Stoichiometry: Use a significant excess of POCl₃ (at least 5-10 molar equivalents) to act as both the reagent and the solvent.

      • Catalyst: Consider adding a catalytic amount of DMF or a tertiary amine (e.g., triethylamine). These can form a Vilsmeier-Haack type reagent in situ, which is a more potent chlorinating species.

      • Reaction Time & Temperature: Ensure the reaction is heated to a steady reflux (typically around 105-115°C) for a sufficient duration (4-8 hours). Monitor by HPLC or TLC until the starting material is consumed.

  • Probable Cause C: Product Loss During Workup. The product can be lost or can decompose during the quenching and extraction phases.

    • Scientific Rationale: this compound is susceptible to hydrolysis, especially in neutral or basic aqueous conditions at elevated temperatures. The workup must be performed quickly and at low temperatures.

    • Solution:

      • Cold Quench: Pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate heat and dilute the phosphorus byproducts.

      • Efficient Extraction: Immediately extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery.

      • Avoid Emulsions: If emulsions form, a small amount of brine can help break them.

Problem 2: My final product is a complex mixture of several chlorinated species.

  • Probable Cause: Incomplete Chlorination. This is the most direct cause. The reaction was likely stopped prematurely or did not reach a sufficient temperature to drive the reaction to completion.

    • Scientific Rationale: The replacement of each hydroxyl group and the additional chlorination have different activation energies. Insufficient energy or time will result in a statistical mixture of partially chlorinated intermediates.

    • Solution:

      • Increase Reaction Time: Continue refluxing the reaction and monitor every 1-2 hours by TLC/HPLC until no further change is observed.

      • Increase Temperature: If refluxing at a lower temperature, ensure your setup can safely reach and maintain a higher temperature (e.g., 110-115°C).

      • Purification: If a mixture is unavoidable, purification via column chromatography on silica gel using a hexane/ethyl acetate gradient can be used to isolate the desired trichlorinated product.[5]

Problem 3: The reaction mixture turned into a black, intractable tar.

  • Probable Cause: Decomposition at High Temperatures.

    • Scientific Rationale: Pyridazine rings, especially when activated by multiple electron-withdrawing groups, can be unstable at very high temperatures in the presence of strong Lewis acids like POCl₃ and its byproducts. This leads to polymerization and decomposition.

    • Solution:

      • Strict Temperature Control: Use a temperature controller and an oil bath to ensure the reaction temperature does not exceed 120°C.

      • Gradual Heating: Do not heat the reaction mixture too quickly. Allow it to reach the target temperature gradually over 30-45 minutes.

      • Remove POCl₃ Post-Reaction: After the reaction is complete, remove the excess POCl₃ under reduced pressure before the aqueous workup. This minimizes the exothermic reaction during quenching and reduces the chance of decomposition.

Visualization of Reaction Pathways

Main Synthetic Pathway

The diagram below outlines the primary two-step synthesis of this compound from dichloromaleic anhydride.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Dichloromaleic Anhydride B 4,5-Dichloro-1,2-dihydro- 3,6-pyridazinedione A->B  Hydrazine Hydrate (N₂H₄·H₂O)  Glacial Acetic Acid, Reflux   C This compound B->C  Phosphorus Oxychloride (POCl₃)  Reflux (110-115°C)  

Caption: Primary synthesis route for this compound.

Common Side Reaction Pathways

This diagram illustrates the formation of common byproducts resulting from incomplete chlorination and hydrolysis during workup.

G main 4,5-Dichloro-1,2-dihydro- 3,6-pyridazinedione target This compound main->target  Complete Reaction  (POCl₃, Reflux)   side1 Partially Chlorinated Intermediates main->side1  Incomplete Reaction  (Low Temp / Short Time)   tar Tarry Polymers main->tar  Excessive Heat  (>120°C)   side2 Hydrolysis Products target->side2  Aqueous Workup  (H₂O, Base)   side1->target  Further Reaction  (POCl₃, Reflux)  

Caption: Formation of key byproducts in the synthesis.

Protocol and Data Summary

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4,5-Dichloro-1,2-dihydro-3,6-pyridazinedione

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dichloromaleic anhydride (1.0 eq, e.g., 10.0 g).

  • Add glacial acetic acid (50 mL).

  • Slowly add hydrazine hydrate (1.05 eq) dropwise to the stirred suspension. The addition may be exothermic.

  • Heat the mixture to reflux (approx. 118°C) and maintain for 3 hours. The reaction mixture should become a clearer solution before a precipitate forms.

  • Cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Dry the white solid under vacuum to yield the intermediate.

Step 2: Synthesis of this compound

  • [WORK IN A FUME HOOD] To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add the dried 4,5-dichloro-1,2-dihydro-3,6-pyridazinedione from Step 1 (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (10.0 eq). The solid will likely not dissolve initially.

  • Heat the mixture in an oil bath to a gentle reflux (approx. 110-115°C).

  • Maintain reflux for 6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • [CAUTION: EXOTHERMIC] In a separate large beaker (e.g., 1 L), prepare a large amount of crushed ice (~300 g).

  • Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Once the quench is complete and the ice has melted, extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL), then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Table of Reaction Parameters
ParameterStep 1: CyclizationStep 2: ChlorinationRationale & Key Considerations
Primary Reagent Hydrazine HydratePhosphorus OxychlorideN₂H₄ provides the nitrogen backbone; POCl₃ is the chlorinating agent.
Stoichiometry ~1.05 eq5-10 eq (acts as solvent)Slight excess of hydrazine ensures complete reaction. Large excess of POCl₃ drives the equilibrium towards the product.
Solvent Glacial Acetic AcidNone (POCl₃ is solvent)Acetic acid facilitates proton transfer and condensation.
Temperature Reflux (~118°C)Reflux (~110-115°C)High temp needed for dehydration. Temp must be high enough for chlorination but low enough to prevent tarring.
Typical Time 2-4 hours4-8 hoursMonitor by TLC/HPLC for completion.
Common Byproduct Unreacted starting materialPartially chlorinated pyridazinesDrive to completion with adequate time and temperature.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 3,4,5-trichloropyridazine. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you navigate the complexities of this versatile reaction.

Troubleshooting Guide: Diagnosing and Resolving Common Experimental Issues

This section addresses specific problems you may encounter during the SNAr reaction of this compound.

Issue 1: Low or No Product Yield

Q1: I've set up my reaction with this compound and my nucleophile, but I'm seeing very low conversion to the desired product. What are the first things I should check?

A1: Low conversion in SNAr reactions often points to issues with reaction conditions or reagent purity. Here’s a systematic approach to troubleshooting:

  • Verify Reagent Quality: Ensure the this compound is pure and the nucleophile has not degraded. The solvent should be anhydrous, as water can react with strong bases and some nucleophiles.

  • Check Reaction Temperature: SNAr reactions are sensitive to temperature. If the temperature is too low, the reaction may be too slow. Conversely, if it's too high, you risk decomposition of the starting material or product. For many common nucleophiles, a starting temperature of 0 °C to room temperature is a good initial range.

  • Evaluate the Base: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while an overly strong base can lead to side reactions. Ensure you are using at least a stoichiometric equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU).

Q2: I've confirmed my reagents are pure and my setup is correct, but the yield is still poor. Could the solvent be the problem?

A2: Absolutely. The solvent plays a crucial role in SNAr reactions by stabilizing the intermediate Meisenheimer complex.

  • Recommended Solvents: Aprotic polar solvents such as DMF, DMSO, NMP, and acetonitrile are generally preferred as they can effectively solvate the charged intermediate.

  • Solvent Purity: Ensure your solvent is anhydrous. Water can consume the base and nucleophile, hindering the reaction.

A summary of recommended starting conditions is provided below:

NucleophileSolventBaseTemperature (°C)
AminesDMF, NMPK₂CO₃, Et₃N25-80
Alcohols/PhenolsDMF, THFNaH, K₂CO₃0-60
ThiolsAcetonitrile, DMFCs₂CO₃, K₂CO₃25-50

Issue 2: Poor Regioselectivity (Mixture of Products)

Q3: I'm obtaining a mixture of products where the nucleophile has substituted at different positions on the pyridazine ring. How can I improve the regioselectivity?

A3: The regioselectivity of SNAr on this compound is primarily governed by the electronic properties of the pyridazine ring, with the C4 and C5 positions being the most activated towards nucleophilic attack.

  • Understanding the Inherent Reactivity: The C4 and C5 positions are generally more electrophilic than the C3 position due to the electron-withdrawing effect of the adjacent nitrogen atoms. Substitution at C4 is often favored under kinetic control, while substitution at C5 can be the thermodynamic product.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Choice of Nucleophile: Bulky nucleophiles may exhibit a higher preference for the less sterically hindered C4 position.

Below is a diagram illustrating the preferential sites of attack:

Caption: Regioselectivity in SNAr on this compound.

Issue 3: Recovery of Starting Material

Q4: My reaction has gone to completion, but I'm recovering a significant amount of my starting this compound. What could be the cause?

A4: Recovering starting material suggests that the activation energy for the reaction was not overcome.

  • Insufficient Base: If your nucleophile is an alcohol, thiol, or amine, a base is required to deprotonate it and increase its nucleophilicity. Ensure you are using at least one equivalent of a suitable base.

  • Reaction Time and Temperature: The reaction may simply be too slow under your current conditions. Consider increasing the temperature or extending the reaction time. Monitoring the reaction by TLC or LC-MS can help you determine the optimal reaction time.

Here is a troubleshooting workflow to address these common issues:

G Start Reaction Issue LowYield Low Yield Start->LowYield PoorSelectivity Poor Regioselectivity Start->PoorSelectivity StartMaterial Starting Material Recovered Start->StartMaterial CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents OptimizeTemp Lower Reaction Temperature PoorSelectivity->OptimizeTemp CheckBase Ensure Sufficient & Appropriate Base StartMaterial->CheckBase CheckConditions Verify Temp. & Solvent CheckReagents->CheckConditions ChangeNucleophile Consider Steric Hindrance of Nucleophile OptimizeTemp->ChangeNucleophile IncreaseTimeTemp Increase Reaction Time or Temperature CheckBase->IncreaseTimeTemp

Caption: Troubleshooting workflow for SNAr reactions.

Frequently Asked Questions (FAQs)

Q5: What is the general mechanism for nucleophilic aromatic substitution on this compound?

A5: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridazine ring is restored.

Q6: Can I perform a double or triple substitution on this compound?

A6: Yes, sequential substitutions are possible. After the first substitution, the electron-donating character of the new substituent will deactivate the ring towards further nucleophilic attack. Therefore, more forcing conditions (higher temperature, stronger base) are typically required for subsequent substitutions. The position of the second and third substitutions will be directed by the nature of the first substituent.

Q7: Are there any catalysts that can improve the reaction rate?

A7: While traditional SNAr reactions are often uncatalyzed, phase-transfer catalysts (e.g., quaternary ammonium salts) can be beneficial when dealing with reactions between a solid salt nucleophile and an organic-soluble substrate. For certain transformations, palladium or copper catalysts can be employed in related cross-coupling reactions, which may be an alternative to consider if standard SNAr conditions fail.

Technical Support Center: Overcoming Low Yields in the Synthesis of 3,4,5-Trichloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,4,5-trichloropyridazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during these syntheses. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and obtain high-purity products.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of this compound during Chlorination of 4,5-Dichloro-3(2H)-pyridazinone

Question: I am attempting to synthesize this compound by treating 4,5-dichloro-3(2H)-pyridazinone with phosphorus oxychloride (POCl₃), but I'm getting a very low yield or a complex mixture of products. What could be going wrong?

Answer:

The chlorination of a pyridazinone ring with POCl₃ is a robust but sensitive reaction. Low yields often stem from incomplete reaction, side reactions due to moisture, or improper work-up procedures.

Potential Causes and Solutions:

  • Incomplete Reaction: The conversion of the pyridazinone to the trichloro derivative requires forcing conditions.

    • Solution: Ensure a sufficient excess of POCl₃ is used, which often serves as both the reagent and solvent. The reaction typically requires heating under reflux for several hours (e.g., 5 hours) to drive it to completion.[1] Monitor the reaction progress by TLC or LC-MS to ensure the starting material has been fully consumed.

  • Hydrolysis: this compound is susceptible to hydrolysis, reverting to the starting pyridazinone or other byproducts in the presence of water. Phosphorus oxychloride itself reacts violently with water.

    • Solution: This is one of the most critical parameters. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous POCl₃. During work-up, the quenching of excess POCl₃ should be performed carefully by pouring the reaction mixture into ice-water. This controlled addition minimizes localized heat and reduces the risk of product degradation.

  • Formation of Phosphorylated Byproducts: The reaction proceeds through an O-phosphorylated intermediate.[2] If the reaction is incomplete or the work-up is not optimal, these intermediates or their subsequent reaction products can contaminate your desired compound.

    • Solution: Ensure complete reaction as described above. A proper work-up is crucial to hydrolyze these phosphorus-containing species. Neutralizing the acidic mixture with a base like sodium bicarbonate after quenching is essential.

  • Improper Work-up and Purification: The product can be lost during extraction or purification if the procedures are not optimized.

    • Solution: After quenching and neutralization, extract the product with a suitable organic solvent like diethyl ether or dichloromethane.[1] The crude product can be purified by vacuum distillation or recrystallization from a solvent system like acetone-water.[1]

Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Question: I am trying to synthesize a derivative by reacting this compound with a nucleophile (e.g., an amine or an alkoxide), but I am obtaining a mixture of isomers, leading to a low yield of the desired product and difficult purification. How can I control the regioselectivity?

Answer:

Achieving high regioselectivity in SNAr reactions on polychlorinated pyridazines is a common challenge. The three chlorine atoms have different reactivities, which can be influenced by the nature of the nucleophile and the reaction conditions.

Understanding the Reactivity of the Chlorine Atoms:

The chlorine atoms on the this compound ring are not equally reactive towards nucleophilic attack. The electron-withdrawing effect of the two adjacent nitrogen atoms makes the pyridazine ring electron-deficient and thus susceptible to SNAr. The relative reactivity of the chlorine atoms is influenced by both electronic and steric factors. Generally, the C4 and C5 positions are more activated than the C3 position.

Strategies to Control Regioselectivity:

  • Choice of Nucleophile: The nature of the nucleophile plays a significant role.

    • Amines: Reactions with amines can often lead to mixtures. The basicity and steric bulk of the amine can influence the site of attack. For some related dichloropyrimidines, tertiary amines have been shown to direct substitution to a specific position.[3]

    • Alkoxides: Alkoxides are strong nucleophiles and may react less selectively.

  • Reaction Temperature: Temperature control is a critical factor.

    • Solution: Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product. Start with low temperatures (e.g., 0 °C or even -78 °C) and slowly warm the reaction while monitoring the product distribution by TLC or LC-MS.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Solution: Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO, THF) to less polar options. The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing the regioselectivity.

  • Use of a Base: For nucleophiles that require deprotonation (e.g., alcohols, thiols, and some amines), the choice of base is important.

    • Solution: Use of a non-nucleophilic, sterically hindered base can prevent the base itself from competing with the intended nucleophile.

  • Catalysis: In some cases, metal catalysis can be employed to achieve high regioselectivity.

    • Solution: While less common for simple SNAr, palladium-catalyzed amination has been shown to be highly regioselective for certain chloro-heterocycles.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing the precursor, 4,5-dichloro-3(2H)-pyridazinone?

A1: A common and effective method starts from mucochloric acid and a hydrazine derivative. For instance, reacting mucochloric acid with semicarbazide hydrochloride in a methanol/water mixture can yield 4,5-dichloro-2-pyridazin-3(2H)-one.[5] Alternatively, reacting mucochloric acid with hydrazine hydrate is also a viable route.

Q2: What are the best analytical techniques to monitor the reaction progress and assess the purity of this compound and its derivatives?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., hexane:ethyl acetate mixtures) and visualize under UV light.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and product purity. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.

Q3: My final product is an oil, making recrystallization difficult. What are some alternative purification strategies?

A3: If your product is a thermally stable oil, vacuum distillation is an excellent method for purification.[1] For non-volatile oils or compounds that are thermally sensitive, flash column chromatography on silica gel is the preferred method. A gradient elution with a hexane/ethyl acetate solvent system is often effective.

Q4: Are there any specific safety precautions I should take when working with phosphorus oxychloride?

A4: Yes, POCl₃ is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). Ensure all glassware is dry and reactions are conducted under an inert atmosphere. The quenching of POCl₃ with water or ice is highly exothermic and should be done slowly and with extreme caution.[2]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the chlorination of pyridazinones.[1][2]

Materials:

  • 4,5-Dichloro-3(2H)-pyridazinone

  • Phosphorus oxychloride (POCl₃)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in an excess of phosphorus oxychloride (e.g., 7-10 volumes).

  • Heat the stirred mixture to reflux and maintain for 5 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a fume hood.

  • Once the initial exothermic reaction has subsided, slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization from an acetone-water mixture.[1]

IV. Visualization of Key Processes

Workflow for Troubleshooting Low Yield in this compound Synthesis

troubleshooting_workflow start Low Yield of this compound check_reaction Check for Complete Conversion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete increase_time Increase Reaction Time/Temp incomplete->increase_time excess_pocl3 Ensure Sufficient Excess POCl3 incomplete->excess_pocl3 check_workup check_workup complete->check_workup Investigate Work-up & Purification increase_time->check_reaction excess_pocl3->check_reaction hydrolysis Suspect Hydrolysis check_workup->hydrolysis purification_loss Suspect Purification Loss check_workup->purification_loss anhydrous Use Anhydrous Conditions hydrolysis->anhydrous careful_quench Perform Careful Quenching hydrolysis->careful_quench optimize_extraction Optimize Extraction Solvent/pH purification_loss->optimize_extraction optimize_purification Optimize Purification Method (Distillation/Recrystallization) purification_loss->optimize_purification end Improved Yield anhydrous->end Re-run Experiment careful_quench->end optimize_extraction->end optimize_purification->end

References

Technical Support Center: Managing the Reactivity of 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4,5-trichloropyridazine. As a highly functionalized and reactive building block, this compound is a valuable precursor for the synthesis of complex molecules in agrochemical, pharmaceutical, and materials science research.[1][2][3][4] However, its poly-halogenated and electron-deficient nature presents unique challenges in controlling its reactivity.

This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Problem 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a monosubstitution on this compound with an amine nucleophile, but I'm getting a mixture of isomers. How can I control which chlorine atom is displaced?

Answer: This is a common and critical challenge. The regioselectivity of nucleophilic aromatic substitution (SNAr) on the this compound ring is governed by the electronic properties of the different carbon positions.

Causality & Expertise: The pyridazine ring's two adjacent nitrogen atoms create a significant electron deficiency, making the entire system susceptible to nucleophilic attack.[5] However, the positions are not equivalent:

  • C-3 and C-5: These positions are ortho and para to the ring nitrogens, respectively. They are the most electron-deficient and generally the most reactive sites for SNAr.

  • C-4: This position is meta to both ring nitrogens, making it less electron-deficient and consequently less reactive than the C-3 and C-5 positions.

Therefore, without careful control of reaction conditions, nucleophiles will preferentially attack the C-3 or C-5 position, often leading to a mixture. Achieving selective substitution at C-4 is particularly challenging and requires a tailored strategy.

Solutions & Protocol Validation:

  • Kinetic vs. Thermodynamic Control:

    • For C-3/C-5 Substitution (Kinetic Product): Use milder conditions. Lowering the reaction temperature (-20 °C to 0 °C) and using a slight excess of the nucleophile will favor the kinetically preferred product at the most activated sites.

    • For C-4 Substitution (Thermodynamic Product): This is more difficult. It may require elevated temperatures to allow for potential equilibration or the use of specific catalysts. However, a more reliable method is to use sterically hindered nucleophiles. A bulky nucleophile may find the C-4 position more accessible than the more sterically crowded C-3/C-5 positions, which are flanked by other chlorine atoms.

  • Solvent Effects: The choice of solvent can influence selectivity.

    • Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents are excellent for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[6] They generally accelerate the reaction but may not significantly alter the inherent C-3/C-5 selectivity.

    • Non-polar Solvents (Toluene, Dioxane): Reactions will be slower, which can sometimes be leveraged to improve selectivity by allowing the nucleophile more time to discriminate between the positions.

Workflow: Achieving Regioselective Monosubstitution

start Goal: Selective Monosubstitution target Define Target Position start->target c35 Target C-3 or C-5 (Most Reactive) target->c35 C-3/C-5 c4 Target C-4 (Less Reactive) target->c4 C-4 cond_c35 Use Mild Conditions - Low Temperature (-10 to 25 °C) - 1.0-1.2 eq. Nucleophile - Polar Aprotic Solvent (e.g., DMF) c35->cond_c35 cond_c4 Strategy 1: Steric Hindrance - Use Bulky Nucleophile - Moderate Temperature (40-80 °C) c4->cond_c4 cond_c4_alt Strategy 2: Blocking Groups (If feasible for synthesis) c4->cond_c4_alt monitor_c35 Monitor by TLC/LC-MS (Every 30 mins) cond_c35->monitor_c35 validate_c35 Validate Product Ratio (LC-MS / 1H NMR) monitor_c35->validate_c35 monitor_c4 Monitor by GC-MS/LC-MS (Every 1-2 hours) cond_c4->monitor_c4 validate_c4 Isolate & Characterize (NMR, MS) monitor_c4->validate_c4

Caption: Decision workflow for achieving regioselective substitution.

Problem 2: Low Yields or Stalled Palladium-Catalyzed Cross-Coupling Reactions

Question: I'm trying to perform a Suzuki coupling on the C-4 position of a monosubstituted pyridazine, but the reaction is giving low yields, and I recover mostly starting material. What am I doing wrong?

Answer: Palladium-catalyzed cross-coupling reactions are powerful but highly sensitive to a range of parameters. The electron-deficient nature of the pyridazine ring makes it a good substrate for oxidative addition (often the rate-limiting step), but catalyst deactivation and suboptimal ligand/base combinations are common pitfalls.[7]

Causality & Expertise: A successful catalytic cycle depends on the delicate balance between oxidative addition, transmetalation, and reductive elimination.

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heterocycles like pyridazines, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or bulky trialkylphosphines like P(tBu)₃) are often required. These ligands accelerate both the oxidative addition and the reductive elimination steps.

  • Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center. The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be matched to the substrate and solvent.

  • Catalyst Precursor: While Pd(PPh₃)₄ can be used directly, catalysts generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specific ligand often show higher activity.

Solutions & Protocol Validation:

Step-by-Step Protocol for Suzuki Coupling Optimization:

  • Preparation (Self-Validation): Ensure all reagents and solvents are anhydrous. Degas the solvent and reaction mixture thoroughly by sparging with argon or using freeze-pump-thaw cycles. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Reagent Setup: In an inert atmosphere (glovebox or Schlenk line), combine your substituted chloropyridazine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst Loading: Add the palladium precursor (1-5 mol%) and the ligand (1.2-1.5 eq relative to Pd).

  • Reaction: Add the degassed solvent, and heat the reaction to the desired temperature (typically 80-120 °C).

  • Monitoring: After 1 hour, take a small aliquot from the reaction, quench it, and analyze by LC-MS or GC-MS to assess conversion. If the reaction has stalled, do not simply increase the temperature further, as this can cause catalyst decomposition. Instead, consider adding a fresh portion of the catalyst.

Troubleshooting Table for Cross-Coupling:

IssuePotential CauseRecommended Solution
No Reaction Inactive CatalystUse a pre-catalyst (e.g., XPhos Pd G3) or ensure rigorous inert/anhydrous conditions.
Poor Ligand ChoiceScreen electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, P(tBu)₃).
Low Conversion Insufficiently Strong BaseSwitch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.
Steric HindranceUse a less hindered boronic acid derivative (e.g., MIDA boronate) or a more active catalyst system.
Byproduct Formation Deboronation of Boronic AcidUse a boronic ester (pinacol or MIDA) instead of the acid. Ensure the base is not too strong for the substrate.
Proto-dehalogenationEnsure the reaction is truly anhydrous. Water can be a proton source.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the three chlorine atoms in this compound? The general order of reactivity for nucleophilic substitution is C-3 ≈ C-5 > C-4 . The C-3 and C-5 positions are electronically activated by the adjacent nitrogen atoms, making them significantly more electrophilic than the C-4 position.

Q2: How should I safely handle and store this compound? this compound is a toxic and irritating solid.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

PropertyInformationCitation
Physical State Solid[11]
Hazard Statements Toxic if swallowed, causes skin irritation, may cause an allergic skin reaction.[8]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up.[9]
In case of contact Rinse immediately and thoroughly with water for at least 15 minutes. Seek medical attention.[10]

Q3: What are the best analytical methods to monitor its reactions?

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of reaction progress. Use a UV lamp for visualization as the pyridazine ring is a good chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the formation of products and byproducts, especially for SNAr reactions with non-volatile products. It provides both retention time and mass information, helping to identify isomers and multi-substituted species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for monitoring cross-coupling reactions where products are often more volatile. It gives a clear picture of the conversion of the starting halide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the final structural confirmation of your purified product. ¹H and ¹³C NMR will confirm the substitution pattern.

Q4: Can I perform a metal-halogen exchange on this compound? Yes, but it requires careful execution. Direct lithiation with strong bases like n-BuLi can be non-selective and lead to decomposition. A more controlled approach is a metal-halogen exchange (e.g., using BuLi or i-PrMgCl·LiCl) at low temperatures (-78 °C). The chlorine at the C-4 position is generally the most susceptible to this exchange due to a combination of electronic and steric factors, which is often the reverse of SNAr reactivity. This strategy can be a powerful way to functionalize the C-4 position selectively.[12][13][14]

Diagram: Complementary Reactivity of this compound

sub This compound snar Nucleophilic Aromatic Substitution (SNAr) sub->snar With Nu⁻ mhe Metal-Halogen Exchange sub->mhe With R-Li/R-MgX prod_snar Preferential Substitution at C-3 / C-5 snar->prod_snar prod_mhe Preferential Exchange at C-4 mhe->prod_mhe

Caption: Opposing regioselectivity of SNAr vs. Metal-Halogen Exchange.

References

Technical Support Center: Troubleshooting Guide for Suzuki Coupling with Chlorinated Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chlorinated pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Chlorinated pyridazines, while valuable synthons, present unique challenges due to the electronic properties of the pyridazine ring and the inherent inertness of the C-Cl bond. This document provides in-depth, experience-driven answers to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a chlorinated pyridazine is not showing any product formation. Where should I start troubleshooting?

A1: Complete reaction failure with chlorinated pyridazines often points to a fundamental issue with the catalytic system's ability to overcome the high activation barrier of the C-Cl bond. Here’s a breakdown of the most probable culprits:

  • Inactive Catalyst System: The oxidative addition of palladium to the C-Cl bond is the rate-limiting step and requires a highly active catalyst.[1]

    • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating aryl chlorides.[2] You need electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands enhance the electron density on the palladium center, promoting oxidative addition.[1][2]

    • Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. Pre-catalysts, where the ligand is already coordinated to the palladium, can sometimes offer better results and reproducibility.[3]

  • Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen and can be readily oxidized to an inactive state.[1][4] Rigorous degassing of your solvent and reaction mixture is non-negotiable. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or through several freeze-pump-thaw cycles.[1]

  • Inadequate Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1]

    • For challenging substrates like chlorinated pyridazines, a strong, yet often poorly soluble, base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically required.[1][5]

    • The solubility of the base is key. If the base is not sufficiently dissolved, it cannot effectively activate the boronic acid.

  • Insufficient Temperature: The inertness of the C-Cl bond often necessitates higher reaction temperatures, typically in the range of 80-110 °C, to drive the reaction forward.[1][6]

Q2: I'm observing a very low yield. What are the likely side reactions compromising my product formation?

A2: Low yields are frustrating and often indicate that while the catalyst is active, competing side reactions are consuming your starting materials or intermediates. The most common side reactions in this context are:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[7][8] This side reaction is often catalyzed by the base or even the palladium complex itself and is exacerbated by the presence of excess water.[7][8] Electron-deficient heteroarylboronic acids can be particularly susceptible to this pathway.[9] Using a more stable boronic ester (e.g., a pinacol ester) or organotrifluoroborate can sometimes mitigate this issue.[7][10]

  • Homocoupling of the Boronic Acid: The palladium catalyst can promote the coupling of two boronic acid molecules, especially in the presence of oxygen.[4][8][11] This leads to the formation of a biaryl byproduct derived from your coupling partner. Thorough degassing is the primary preventative measure.[11]

  • Dehalogenation (Hydrodehalogenation): In this side reaction, the chlorine atom on the pyridazine is replaced by a hydrogen atom.[8] This can occur after the oxidative addition step, where a hydride source in the reaction mixture (which can be adventitious water or even the solvent) leads to the formation of a palladium-hydride species, followed by reductive elimination of the dehalogenated pyridazine.

Q3: How do I select the optimal catalyst and ligand for coupling with a chlorinated pyridazine?

A3: The success of a Suzuki coupling with a chlorinated pyridazine hinges on selecting a catalyst system that can efficiently overcome the high energy barrier of C-Cl bond activation.

  • Palladium Precatalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common starting points, using a pre-formed palladium-ligand complex (a precatalyst) can lead to more consistent generation of the active Pd(0) species.[3]

  • Ligand Selection: This is arguably the most critical parameter. For chlorinated heteroaryls, you need ligands that are both sterically bulky and highly electron-donating.

    • Bulky, Electron-Rich Phosphines: The Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are a go-to class of ligands for these challenging couplings.[1] The steric bulk promotes the formation of a coordinatively unsaturated palladium center, which is necessary for oxidative addition, while the electron-donating nature increases the reactivity of the palladium.[2]

    • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for activating aryl chlorides. They are strong sigma-donors and can form very stable palladium complexes.

A good starting point for optimization is to screen a small panel of these specialized ligands.

Q4: What are the best practices for choosing a base and solvent for this reaction?

A4: The base and solvent are not just passive components; they actively influence the reaction's outcome.

  • Base Selection:

    • For chlorinated pyridazines, stronger inorganic bases are generally required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1]

    • The physical form of the base can matter. Finely grinding solid bases like K₃PO₄ can improve their solubility and reactivity.[5]

    • While Suzuki reactions are often run under aqueous conditions, for anhydrous reactions with bases like K₃PO₄, the addition of a small, controlled amount of water can be beneficial.[1][5]

  • Solvent Selection:

    • The solvent must be able to solubilize the starting materials, catalyst, and base to a sufficient extent.

    • Commonly used solvents include 1,4-dioxane, toluene, and DMF , often with water as a co-solvent.[12][13]

    • The polarity of the solvent can influence the rate of oxidative addition. More polar solvents can stabilize the charged transition state of this step, potentially accelerating the reaction.[12] However, solvent choice can be complex, and screening may be necessary.[14]

Q5: My boronic acid seems to be decomposing. How can I improve its stability in the reaction?

A5: Boronic acid instability, particularly protodeboronation, is a frequent cause of low yields.[7]

  • Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable than the corresponding free boronic acids and can be used directly in the coupling reaction.[10][15] They often hydrolyze in situ to the active boronic acid.

  • Potassium Organotrifluoroborates (BF₃K salts): These are crystalline, air-stable solids that serve as excellent alternatives to boronic acids.[16][17] They slowly release the boronic acid under the reaction conditions, which can minimize side reactions like homocoupling.[16][17]

  • Control Water Content: While some water is often necessary, excessive amounts can promote hydrolysis and protodeboronation.[1] If using a boronic ester, anhydrous conditions may be preferable.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to increased decomposition. If possible, use a more active catalyst system that allows for lower temperatures and shorter reaction times.

Visualizing the Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-Cl (Chloropyridazine) Transmetalation_Complex Transmetalation Intermediate OxAdd->Transmetalation_Complex Ar'-B(OH)2 / Base Product_Complex Product Complex Transmetalation_Complex->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination (Product: Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Conditions for Optimization

The following table provides a set of robust starting conditions for the Suzuki coupling of chlorinated pyridazines. These parameters can serve as a baseline for further optimization.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or a suitable precatalystA common and effective palladium source.
Ligand SPhos or XPhos (4-10 mol%)A bulky, electron-rich ligand to facilitate oxidative addition.[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)A strong base is necessary for activating the boronic acid.[1]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂OA polar aprotic solvent system often provides good solubility.
Temperature 80-110 °CHigher temperatures are often required for C-Cl bond activation.[1]
Boron Source Boronic acid or Boronic acid pinacol esterPinacol esters can offer improved stability.[10]

Experimental Protocol: General Procedure for Suzuki Coupling of a Chlorinated Pyridazine

Disclaimer: This is a general procedure and may require optimization for specific substrates. Always perform a risk assessment before conducting any chemical reaction.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the chlorinated pyridazine (1.0 equiv), the boronic acid or boronic acid pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02-0.05 equiv) and the ligand (e.g., SPhos, 0.04-0.10 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The reaction mixture should be stirred vigorously.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

preventing decomposition of 3,4,5-Trichloropyridazine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3,4,5-trichloropyridazine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your research and development activities. As a highly reactive building block, this compound is invaluable in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2] However, its utility is matched by its propensity for decomposition under certain reaction conditions. This guide offers expert insights and practical solutions to mitigate these challenges, ensuring the integrity of your reactions and the purity of your products.

Troubleshooting Guide: Preventing Decomposition

This section addresses common issues encountered during reactions involving this compound, providing step-by-step solutions and the scientific rationale behind them.

Problem 1: My reaction is turning dark (brown or black) and yielding a tar-like substance.

This is a classic sign of significant decomposition, often due to excessive heat, the presence of strong bases, or prolonged reaction times.

Root Cause Analysis:

  • Thermal Decomposition: this compound, like many polychlorinated heterocyclic compounds, can undergo thermal degradation.[3][4] High temperatures can initiate polymerization or elimination reactions, leading to complex, insoluble byproducts.

  • Base-Mediated Decomposition: Strong bases can deprotonate the pyridazine ring, leading to a cascade of undesirable side reactions. While a base is often necessary for nucleophilic substitution, its strength and concentration must be carefully controlled.

  • Solvent Incompatibility: Certain solvents, particularly at elevated temperatures, can promote decomposition pathways. For example, protic solvents may participate in solvolysis.

Solutions:

  • Optimize Reaction Temperature:

    • Action: If possible, lower the reaction temperature. Many nucleophilic aromatic substitution (SNAr) reactions on pyridazine systems can proceed efficiently at room temperature or with gentle heating.

    • Rationale: Reducing thermal energy minimizes the activation of decomposition pathways.

  • Select the Appropriate Base:

    • Action: Switch to a milder, non-nucleophilic base. Inorganic carbonates (e.g., K2CO3, Cs2CO3) or hindered organic amines (e.g., diisopropylethylamine, DIPEA) are often preferable to strong alkoxides or hydroxides.

    • Rationale: Weaker bases are less likely to induce deprotonation of the pyridazine ring, thereby preventing base-catalyzed degradation.

  • Control Stoichiometry and Addition Rate:

    • Action: Use the minimum effective amount of base. Consider slow, portion-wise, or syringe-pump addition of the base or nucleophile to maintain a low instantaneous concentration.

    • Rationale: This prevents localized "hot spots" of high basicity or exotherms that can trigger decomposition.

  • Solvent Selection:

    • Action: Employ aprotic polar solvents like DMF, DMAc, NMP, or acetonitrile. Ensure the solvent is anhydrous.

    • Rationale: Aprotic solvents are generally less reactive towards the substrate and can effectively solvate the reacting species, facilitating the desired reaction.

Problem 2: My NMR/LC-MS analysis shows unexpected peaks, suggesting partial dechlorination or other side products.

Partial dechlorination is a common decomposition pathway for polychlorinated pyridazines and similar heterocycles.[5][6][7]

Root Cause Analysis:

  • Reductive Dechlorination: This can be promoted by certain catalysts (especially palladium-based catalysts in the presence of a hydrogen source), reducing agents, or even some nucleophiles under specific conditions.

  • Hydrolysis: The presence of water, especially under basic or acidic conditions, can lead to the substitution of chlorine atoms with hydroxyl groups, which may tautomerize or undergo further reactions.

  • Catalyst-Induced Degradation: In cross-coupling reactions, the choice of palladium catalyst, ligands, and additives is critical.[8][9][10][11] Improper catalyst systems can lead to side reactions instead of the desired coupling.

Solutions:

  • Inert Atmosphere is Crucial:

    • Action: Rigorously exclude moisture and oxygen from your reaction by using standard Schlenk line or glovebox techniques. Purge solvents with an inert gas (argon or nitrogen) prior to use.

    • Rationale: This minimizes hydrolysis and potential oxidative decomposition pathways.

  • Optimize Palladium-Catalyzed Cross-Coupling Reactions:

    • Action:

      • Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands.

      • Use the lowest effective catalyst loading.

      • Ensure the purity of all reagents, as impurities can poison the catalyst or promote side reactions.

    • Rationale: The ligand environment around the palladium center dictates its reactivity and stability.[12] A well-chosen system will favor the desired catalytic cycle over decomposition pathways.

  • Consider the Nucleophile's Reactivity:

    • Action: For nucleophilic substitution, be aware that some nucleophiles can also act as reducing agents. If dechlorination is observed, re-evaluate the choice of nucleophile or the reaction conditions.

    • Rationale: The inherent properties of the reactants can sometimes lead to unexpected side reactions.

Experimental Protocol: Setting up an Inert Atmosphere Reaction

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware (e.g., round-bottom flask with a condenser and nitrogen/argon inlet) while still warm.

  • Purging: Subject the assembled apparatus to at least three cycles of vacuum/inert gas backfill.

  • Reagent Addition: Add this compound and any other solids under a positive flow of inert gas. Add anhydrous solvents via cannula or syringe.

  • Execution: Maintain a slight positive pressure of inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a crystalline solid that is relatively stable at room temperature when stored in a cool, dry place away from light.[13][14] However, it is susceptible to decomposition under the conditions outlined above (heat, strong bases, moisture). Its reactivity stems from the electron-deficient nature of the pyridazine ring, which is further enhanced by the three electron-withdrawing chlorine atoms, making it an excellent substrate for nucleophilic aromatic substitution.[15][16]

Q2: Can I use protic solvents like ethanol or water for my reaction?

It is generally not recommended. Protic solvents can act as nucleophiles, leading to solvolysis products where one or more chlorine atoms are replaced by an alkoxy or hydroxy group. If a protic solvent is required for solubility reasons, the reaction should be conducted at the lowest possible temperature and for the shortest possible time to minimize this side reaction.

Q3: I am performing a Suzuki coupling. What are the key parameters to control to avoid decomposition?

For Suzuki and other palladium-catalyzed cross-coupling reactions, the following are critical:

ParameterRecommendationRationale
Catalyst System Use a well-defined palladium(0) or palladium(II) precursor with an appropriate phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)3).The ligand stabilizes the palladium center and facilitates the catalytic cycle, minimizing side reactions.[12]
Base Use a mild base such as K3PO4, K2CO3, or Cs2CO3.Stronger bases can promote decomposition of the pyridazine ring.
Solvent Use anhydrous, deoxygenated solvents like toluene, dioxane, or DMF.Oxygen can oxidize the active Pd(0) catalyst, while water can lead to hydrolysis of the substrate or boronic acid.
Temperature Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed.Minimizes thermal decomposition while ensuring a reasonable reaction rate.

Q4: How should I purify my product if some decomposition has occurred?

If minor decomposition has occurred, standard purification techniques are usually effective:

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can separate the desired product from less polar starting material and more polar decomposition byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective way to remove impurities.

  • Acid-Base Extraction: If the product has a different pKa than the impurities, an aqueous workup with a dilute acid or base wash can help remove some unwanted materials.

Q5: Are there any stabilizing agents I can add to my reaction?

While not a common practice for this type of substrate, in some contexts, radical scavengers (like BHT) could be considered if a radical-mediated decomposition pathway is suspected. However, the most effective "stabilization" comes from careful control of the reaction conditions as described in this guide. In some formulations, polymers or surfactants are used as stabilizing agents, but this is more relevant to product formulation than chemical synthesis.[17][18][19]

Visualizing Reaction Logic

Troubleshooting Workflow for this compound Reactions

G start Reaction with This compound issue Decomposition Observed? (e.g., color change, tar, side products) start->issue success Reaction Successful issue->success No check_temp Is Temperature > 80°C? issue->check_temp Yes lower_temp Action: Lower Temperature (e.g., to RT or 40-60°C) check_temp->lower_temp Yes check_base Is a Strong Base Used? (e.g., NaOH, t-BuOK) check_temp->check_base No re_evaluate Re-run Experiment lower_temp->re_evaluate milder_base Action: Use Milder Base (e.g., K2CO3, DIPEA) check_base->milder_base Yes check_atmosphere Is Reaction Under Inert Atmosphere? check_base->check_atmosphere No milder_base->re_evaluate implement_inert Action: Use N2/Ar Atmosphere and Anhydrous Solvents check_atmosphere->implement_inert No check_catalyst Is it a Cross-Coupling Rxn? check_atmosphere->check_catalyst Yes implement_inert->re_evaluate optimize_catalyst Action: Screen Ligands/Catalyst Loading, Check Reagent Purity check_catalyst->optimize_catalyst Yes final_review Review Solvent Choice & Reagent Purity check_catalyst->final_review No optimize_catalyst->re_evaluate final_review->re_evaluate

Caption: A decision tree for troubleshooting decomposition.

References

Technical Support Center: Strategies to Improve the Solubility of 3,4,5-Trichloropyridazine for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3,4,5-trichloropyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound in their reaction setups. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental conditions effectively.

Troubleshooting & FAQs

Question 1: My reaction with this compound is sluggish and gives low yields. Could solubility be the issue?

Answer: Yes, poor solubility is a very likely culprit for sluggish reactions and low yields when working with highly substituted, crystalline compounds like this compound. For a chemical reaction to proceed efficiently, the reactants must be in the same phase to allow for molecular collisions. If this compound has low solubility in your chosen reaction solvent, its concentration in the solution will be low, leading to a slow reaction rate.

The chemical structure of this compound, a planar aromatic heterocycle with multiple electronegative chlorine atoms, contributes to its crystalline nature and likely poor solubility in many common non-polar and polar aprotic solvents.[1]

To diagnose a solubility issue, you can:

  • Visually inspect your reaction: Do you see undissolved solid material even after a significant amount of time?

  • Perform a simple solubility test: In a small vial, try to dissolve a known amount of this compound in your reaction solvent at the reaction temperature. If it doesn't fully dissolve, you have a solubility problem.

Question 2: What are the best starting solvents for dissolving this compound?

Answer: While specific quantitative solubility data for this compound is not extensively published, we can make educated predictions based on its structure and the properties of similar compounds. A related compound, 3,4,5-trichloropyridine, is known to be soluble in many organic solvents such as ethanol, ether, and acetone, while having low solubility in water.[2]

For initial screening, a range of solvents with varying polarities should be tested. The principle of "like dissolves like" is a good starting point. Given the polar nature of the pyridazine ring and the nonpolar character of the chloro-substituents, solvents with intermediate polarity or those capable of specific interactions are likely to be most effective.

Recommended Starting Solvents for Solubility Screening:

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN)These solvents have high dielectric constants and can solvate the polar pyridazine ring.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), DioxaneEthers are good general solvents for a wide range of organic compounds.
Chlorinated Dichloromethane (DCM), ChloroformThe presence of chlorine atoms in the solvent can lead to favorable dipole-dipole interactions.
Alcohols Ethanol, IsopropanolCan act as hydrogen bond donors and acceptors, potentially interacting with the nitrogen atoms of the pyridazine ring.

It is crucial to experimentally determine the solubility in your solvent of choice at the intended reaction temperature.

Question 3: I've tried common solvents with limited success. What advanced strategies can I use to improve the solubility of this compound?

Answer: When single-solvent systems are insufficient, several advanced techniques can be employed. These methods work by altering the properties of the solvent system or the solid-state form of the compound.

Strategy 1: Co-solvency

Causality: Co-solvency involves adding a miscible solvent (the co-solvent) to the primary reaction solvent to increase the solubility of a solute.[3][4][5][6] The co-solvent works by reducing the interfacial tension between the solute and the primary solvent and by modifying the overall polarity of the solvent system to be more favorable for the solute.[6] For this compound, a co-solvent can disrupt the crystal lattice energy and create a more favorable solvation environment.

Experimental Protocol: Co-solvent Screening

  • Select a primary solvent: Choose a solvent that is compatible with your reaction chemistry but has suboptimal solubility for this compound.

  • Choose a range of co-solvents: Select miscible co-solvents with different properties (e.g., a polar aprotic co-solvent like DMF, an alcohol like isopropanol, or an ether like THF).

  • Prepare a series of solvent mixtures: In separate vials, prepare mixtures of the primary solvent and co-solvent in varying ratios (e.g., 9:1, 4:1, 1:1 by volume).

  • Determine solubility: Add an excess of this compound to each solvent mixture, stir at a controlled temperature for a set period (e.g., 1 hour), and then filter the undissolved solid. The concentration of the dissolved compound in the filtrate can be determined by techniques like HPLC or by careful evaporation of the solvent and weighing the residue.

G cluster_workflow Co-solvent Screening Workflow A Select Primary Solvent & Co-solvents B Prepare Solvent Mixtures (Varying Ratios) A->B C Add Excess this compound B->C D Equilibrate at Controlled Temperature C->D E Separate Solid and Liquid Phases D->E F Analyze Solute Concentration in Liquid Phase E->F

Caption: Workflow for Co-solvent Solubility Screening.

Strategy 2: Hydrotropy

Causality: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, called a hydrotrope, increases the aqueous solubility of a poorly soluble compound.[7][8][9] Hydrotropes are typically amphiphilic molecules that can form non-covalent assemblies with the solute, thereby increasing its solubility.[9] While often used in aqueous systems, the principles can be adapted for organic reactions, especially if a protic solvent is used. Common hydrotropes include sodium benzoate, sodium salicylate, and urea.[8][10]

Experimental Protocol: Hydrotrope Screening

  • Select a suitable solvent system: This technique is most effective in polar solvents.

  • Choose potential hydrotropes: Select hydrotropes that are soluble in your chosen solvent and are unlikely to interfere with your reaction.

  • Prepare solutions of the hydrotrope: Dissolve the hydrotrope in the solvent at various concentrations.

  • Determine the solubility of this compound: Measure the solubility of your compound in each of the hydrotrope solutions as described in the co-solvency protocol.

Strategy 3: Use of Ionic Liquids

Causality: Ionic liquids (ILs) are salts with melting points below 100°C, and they are excellent solvents for a wide range of organic and inorganic compounds.[11][12] Their unique properties, such as high polarity, negligible vapor pressure, and thermal stability, make them attractive alternatives to traditional organic solvents.[12][13] ILs can dissolve poorly soluble compounds through various interactions, including hydrogen bonding, dipole-dipole, and π-π stacking.[11] The tunability of the cation and anion allows for the design of ILs with specific solvation properties.[11][13]

Considerations for using Ionic Liquids:

  • Cost: Ionic liquids can be more expensive than conventional solvents.

  • Viscosity: Many ionic liquids are viscous, which can affect mass transfer.

  • Product Isolation: Separating the product from the ionic liquid can be challenging but is often achievable by extraction with a suitable organic solvent.

Recommended Ionic Liquids for Screening:

Ionic Liquid CationIonic Liquid AnionRationale
1-Butyl-3-methylimidazolium[BF4]-, [PF6]-Commonly available and widely studied ILs.
1-Ethyl-3-methylimidazolium[OAc]-The acetate anion can act as a hydrogen bond acceptor.
Choline-basedAmino acid-basedBiocompatible and potentially "greener" options.[11]
Strategy 4: Solid Dispersion

Causality: This technique involves dispersing the poorly soluble compound in an inert, highly soluble carrier matrix at the solid state.[14][15][16] The drug can be dispersed molecularly or as amorphous particles.[15] This method increases the surface area of the compound and reduces its crystallinity, leading to a faster dissolution rate and higher apparent solubility.[15][16] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[14]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Select a carrier: Choose a carrier that is soluble in a volatile solvent and compatible with your downstream reaction.

  • Dissolve components: Dissolve both this compound and the carrier in a suitable common solvent (e.g., dichloromethane or methanol).

  • Evaporate the solvent: Remove the solvent under reduced pressure to obtain a solid film.

  • Dry and pulverize: Thoroughly dry the resulting solid mass and grind it into a fine powder. This powder can then be used in your reaction.

G cluster_workflow Solid Dispersion Preparation A Dissolve this compound and Carrier in a Common Solvent B Evaporate Solvent Under Reduced Pressure A->B C Obtain Solid Film B->C D Dry and Pulverize to Obtain Fine Powder C->D

Caption: Solid Dispersion Preparation Workflow.

Question 4: Are there any other practical tips for improving the solubility of my compound during a reaction?

Answer: Yes, here are some additional practical considerations:

  • Temperature: Increasing the reaction temperature will generally increase the solubility of a solid. However, be mindful of the stability of your reactants and products at higher temperatures.

  • Particle Size Reduction: Grinding the this compound into a finer powder before adding it to the reaction will increase its surface area and can improve the dissolution rate.[4][17][18]

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

By systematically applying these strategies and carefully observing the results, you can overcome the solubility challenges associated with this compound and achieve more efficient and higher-yielding reactions.

References

Technical Support Center: Identification and Removal of Impurities from 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4,5-trichloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to impurity identification and removal. Ensuring the high purity of this key building block is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API) or chemical product.

This document provides practical, experience-driven advice in a question-and-answer format, supplemented by detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with this compound.

Q1: What are the likely impurities in a commercial batch of this compound?

A: Impurities in this compound typically stem from its synthesis, which often involves the chlorination of a pyridazine precursor. The most common impurities include:

  • Isomeric Impurities: Positional isomers such as 3,4,6-trichloropyridazine or tetrachloropyridazines can form if the chlorination process is not perfectly selective.

  • Incompletely Reacted Precursors: Dichloropyridazine or monochloropyridazine species may remain if the chlorination reaction does not go to completion.

  • Hydrolysis Products: Chlorinated pyridazines can be susceptible to hydrolysis, especially if exposed to moisture and base, leading to the formation of dichlorohydroxypyridazines. These are often more polar and can be detected by chromatography.

  • Residual Solvents: Solvents used in the synthesis and purification, such as toluene, acetonitrile, or chlorinated solvents, may be present.[1]

  • Reagents: Residual chlorinating agents like phosphorus oxychloride (POCl₃) or their byproducts might persist in the final product.

Q2: My batch of this compound has a noticeable off-white or yellowish tint. What does this indicate?

A: The pure compound is typically described as an off-white to yellow crystalline powder.[2] However, a more pronounced yellow or brownish discoloration often points to the presence of trace, highly colored impurities or degradation products. These can arise from:

  • Oxidation: Exposure to air and light over time can lead to the formation of colored degradation products.

  • Residual Reagents: Trace amounts of reagents from the synthesis can sometimes form colored complexes or byproducts.

  • Nitrogen Oxides: If nitric acid was used during any stage of the synthesis of precursors, residual nitrogen oxides could lead to coloration.

While a slight off-white color is common, a significant deviation warrants a purity check via HPLC or GC-MS. For most applications, these color impurities can be effectively removed by recrystallization or a charcoal treatment.

Q3: What is the most effective and straightforward method for routine purity analysis?

A: For routine analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. It is highly effective for separating the target compound from more polar or less polar impurities. A typical starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid modifier like TFA or formic acid to improve peak shape).[3][4] Gas Chromatography (GC) is also an excellent method for assessing the purity of volatile compounds like this compound, especially for identifying residual solvents.[2]

Q4: Can I purify this compound by recrystallization, and what is the best solvent system?

A: Yes, recrystallization is often the most efficient method for purifying this compound on a lab scale. The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Based on the polychlorinated, heterocyclic structure, suitable solvent systems include:

  • Single Solvents: Alcohols like ethanol or isopropanol.[5]

  • Solvent/Anti-Solvent Systems: A common and effective approach is to dissolve the compound in a good solvent like dichloromethane (DCM) or ethyl acetate and then slowly add a poor solvent (anti-solvent) like hexane or heptane until the solution becomes cloudy.[1][6] Heating to redissolve and then allowing slow cooling often yields high-purity crystals.

A systematic solvent screen is always recommended to find the optimal conditions for yield and purity.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for identifying and removing impurities.

Guide 1: Impurity Profiling by HPLC

This guide details a standard protocol for analyzing the purity of this compound.

Objective: To separate and quantify the target compound and any related impurities.

Methodology Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is a moderately polar molecule, making it well-suited for analysis on a C18 column. A gradient elution is used to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are resolved and detected within a reasonable timeframe.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

    • Further dilute 1 mL of the stock solution into 9 mL of ACN to get a 0.1 mg/mL working solution.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions: The following table outlines a robust starting method. This method may require optimization depending on the specific impurities present.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm

Interpreting the Results:

  • Main Peak: The largest peak corresponds to this compound.

  • Pre-Peaks: Peaks eluting before the main peak are typically more polar, such as hydrolysis products.

  • Post-Peaks: Peaks eluting after the main peak are less polar, which could include isomeric impurities or over-chlorinated species.

  • Purity Calculation: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Guide 2: Purification by Recrystallization

This guide provides a systematic approach to purifying this compound via recrystallization.

Objective: To remove impurities by leveraging differences in solubility between the target compound and contaminants.

Methodology Rationale: The principle of recrystallization relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in much lower concentrations, ideally remain dissolved in the solvent (mother liquor).

Experimental Protocol:

  • Solvent Selection (Small Scale Test):

    • Place ~50 mg of the impure compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Heat the test tubes that showed poor solubility. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a good quantity of crystalline precipitate is a strong candidate. A hexane/ethyl acetate mixture is often a successful starting point.[6]

  • Bulk Recrystallization (Example with Hexane/Ethyl Acetate):

    • Place 10 g of impure this compound in a 250 mL Erlenmeyer flask.

    • Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

    • While the solution is still hot, slowly add hexane dropwise until a persistent cloudiness appears.

    • Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to encourage the growth of larger crystals.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

    • Dry the purified crystals under vacuum.

  • Validation:

    • Assess the purity of the recrystallized material using the HPLC method described in Guide 1 .

    • Determine the melting point; a sharp melting point close to the literature value (e.g., 75-77 °C) indicates high purity.

Part 3: Workflow Visualization

The following diagram illustrates a logical workflow for assessing and purifying a new batch of this compound.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Purification Cycle Start Receive Batch of This compound PurityCheck Analytical Purity Check (HPLC / GC) Start->PurityCheck Decision Purity > 99%? PurityCheck->Decision SelectMethod Select Purification Method Decision->SelectMethod No End Pure Compound (Ready for Use) Decision->End Yes Recrystallization Recrystallization (e.g., Hexane/EtOAc) SelectMethod->Recrystallization Common Impurities Column Column Chromatography (Silica Gel) SelectMethod->Column Difficult Separation Validation Validate Purity (HPLC / MP) Recrystallization->Validation Column->Validation Validation->PurityCheck Re-evaluate Fail Further Characterization Needed

Caption: Logical workflow for impurity analysis and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 3,4,5-Trichloropyridazine

This compound (CAS RN: 14161-11-6) is a halogenated pyridazine derivative utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its reactive nature, stemming from the electron-deficient pyridazine ring and multiple chlorine substituents, makes it a versatile synthon but also presents unique analytical challenges.[3] Impurities arising from its synthesis or degradation can impact the safety and efficacy of the final drug product, necessitating robust analytical methods for their detection and quantification.[4][5] This guide will compare the most effective chromatographic and spectroscopic techniques for the complete characterization of this key intermediate.

Chromatographic Techniques: Separating and Quantifying with Precision

Chromatography is indispensable for assessing the purity of this compound and quantifying any related impurities. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography (GC)

Given its volatility, Gas Chromatography (GC) is a powerful technique for the analysis of this compound.[2] When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity for both identification and quantification.

Causality of Method Selection: The relatively low boiling point of this compound (117-118 °C at 14-15 Torr) makes it amenable to volatilization without degradation, a prerequisite for successful GC analysis.[2] This technique is particularly advantageous for detecting volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.[4]

Experimental Protocol: GC-MS for Purity and Impurity Profiling

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: A standard GC-MS system equipped with a capillary column is employed. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., ZB-5 or HP-5MS), is often a good starting point for method development.[6]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

    • Oven Temperature Program: An initial temperature of 80°C, hold for 1 minute, then ramp at 10°C/min to 280°C, and hold for 5 minutes. This gradient allows for the separation of early-eluting volatile impurities from the main analyte peak.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Acquisition Mode: Full scan mode (e.g., m/z 40-450) for initial identification of unknown impurities. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantifying known impurities. The mass spectrum of this compound shows a characteristic molecular ion peak at m/z 182 and other fragment ions.[7][8]

Data Interpretation: The resulting chromatogram will show a major peak corresponding to this compound. Any smaller peaks represent impurities. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) for tentative identification. Purity is typically calculated as the area percent of the main peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC)

Causality of Method Selection: HPLC is particularly useful for identifying and quantifying degradation products or less volatile synthesis-related impurities that are not amenable to GC.[3] Reversed-phase HPLC, with its versatility in mobile phase composition, allows for the fine-tuning of selectivity to resolve closely related compounds.

Experimental Protocol: RP-HPLC for Purity Determination

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector is required. A C18 column is a common choice for reversed-phase separations.[9][10]

  • HPLC Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a starting condition of 60:40 (v/v) acetonitrile:water can be optimized based on the resulting chromatogram.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure reproducible retention times.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 210-220 nm is often suitable for sensitive detection.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak. For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards.

Workflow for Chromatographic Method Selection

Chromatographic_Workflow start Characterize this compound volatility_check Assess Volatility of Analytes and Impurities start->volatility_check gc_path GC-MS volatility_check->gc_path Volatile hplc_path RP-HPLC volatility_check->hplc_path Non-Volatile or Thermally Labile gc_protocol Execute GC-MS Protocol (Purity & Volatile Impurities) gc_path->gc_protocol hplc_protocol Execute HPLC Protocol (Purity & Non-Volatile Impurities) hplc_path->hplc_protocol data_analysis Data Analysis & Purity Calculation gc_protocol->data_analysis hplc_protocol->data_analysis

Caption: Decision workflow for selecting the appropriate chromatographic method.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are essential for confirming the identity and elucidating the structure of this compound and any isolated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.

Causality of Method Selection: NMR provides detailed information about the chemical environment of each nucleus (proton and carbon) in the molecule, allowing for definitive structural confirmation. Quantitative NMR (qNMR) can also be used for accurate purity assessment against a certified internal standard.[11]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectra:

    • ¹H NMR: The spectrum of this compound is expected to show a singlet for the lone proton on the pyridazine ring. The chemical shift will be downfield due to the electron-withdrawing effects of the nitrogen atoms and chlorine atoms.

    • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms in the pyridazine ring. The chemical shifts will be influenced by the attached chlorine atoms and their position on the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Causality of Method Selection: MS is highly sensitive and provides the exact mass of the molecule, which is a key piece of identifying information. The fragmentation pattern can also serve as a fingerprint for the compound.[7]

Key Spectral Features: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The molecular ion peak is observed at m/z 182 (for ³⁵Cl isotopes).[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality of Method Selection: The IR spectrum provides a molecular "fingerprint" that can be used for rapid identity confirmation by comparing it to a reference spectrum.[12][13] It is particularly useful for identifying the presence of characteristic bonds within the molecule.

Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film (melt).[8][12]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions: The spectrum will show characteristic absorptions for C-Cl, C=N, and C=C bonds within the aromatic heterocyclic ring.

Integrated Analytical Approach

Analytical_Approach cluster_chromatography Chromatography (Purity & Separation) cluster_spectroscopy Spectroscopy (Identity & Structure) gc_ms GC-MS characterization Comprehensive Characterization gc_ms->characterization hplc HPLC hplc->characterization nmr NMR ('H & 'C) nmr->characterization ms Mass Spectrometry ms->characterization ir Infrared Spectroscopy ir->characterization compound This compound compound->gc_ms compound->hplc compound->nmr compound->ms compound->ir

Caption: An integrated approach combining chromatography and spectroscopy for full characterization.

Comparison of Analytical Methods

Technique Primary Application Advantages Limitations
GC-MS Purity, Volatile ImpuritiesHigh sensitivity and selectivity, excellent for volatile compounds, provides structural information from MS.[14]Not suitable for non-volatile or thermally labile compounds.
RP-HPLC Purity, Non-Volatile ImpuritiesVersatile, applicable to a wide range of compounds, robust and reproducible.[15]May require more extensive method development, lower resolution than capillary GC.
NMR Structure Elucidation, IdentityProvides unambiguous structural information, can be quantitative (qNMR).[16]Lower sensitivity compared to MS, requires more sample.
Mass Spec. Molecular Weight, IdentityHigh sensitivity, provides exact mass and fragmentation patterns.[7]Does not provide detailed structural information on its own.
IR Spec. Functional Group ID, IdentityFast, non-destructive, provides a "fingerprint" for the molecule.[8][12]Provides limited structural information, not suitable for complex mixtures.

Conclusion and Recommendations

A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound. For routine purity testing and the analysis of volatile impurities, GC-MS is the recommended technique due to its high resolution and sensitivity. RP-HPLC should be employed as a complementary technique, particularly for the analysis of potential non-volatile degradation products. For definitive structural confirmation and identity testing, NMR spectroscopy is indispensable. Mass spectrometry and IR spectroscopy serve as essential confirmatory techniques to be used in conjunction with the primary methods. By implementing this integrated analytical strategy, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, halogenated pyridazines represent a class of molecules with significant potential in medicinal chemistry and agrochemical development. Their synthesis often yields a variety of isomers and substituted derivatives, demanding robust analytical methodologies for unambiguous characterization. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 3,4,5-trichloropyridazine, offering a comparative framework against related chlorinated pyridazine analogues.

The Critical Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. For a molecule such as this compound, with a limited number of protons, ¹H NMR provides crucial information about the electronic environment of the sole proton on the pyridazine ring. Concurrently, ¹³C NMR offers a detailed map of the carbon framework, with chemical shifts highly sensitive to the influence of the electronegative chlorine and nitrogen atoms. The combined interpretation of both ¹H and ¹³C NMR spectra allows for the unequivocal confirmation of the substitution pattern, essential for quality control, reaction monitoring, and the establishment of structure-activity relationships.

Molecular Structure of this compound

Figure 1: Structure of this compound.

Experimental NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental to accurate spectral interpretation. The following protocol outlines a standardized procedure for obtaining the ¹H and ¹³C NMR data for this compound.

Experimental Protocol:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Spectrometer: A 400 MHz (or higher) spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

¹H and ¹³C NMR Spectral Assignments for this compound

The following tables summarize the experimental ¹H and predicted ¹³C NMR chemical shifts for this compound. The ¹H NMR data is sourced from SpectraBase[1][2], while the ¹³C NMR data is predicted using advanced computational algorithms due to the current unavailability of publicly accessible experimental spectra.

Table 1: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ) in CDCl₃Multiplicity
H-6~9.1 ppmSinglet

The ¹H NMR spectrum of this compound is characterized by a single singlet in the downfield region. This is attributed to the lone proton at the C-6 position. The significant downfield shift is a direct consequence of the deshielding effects of the adjacent nitrogen atom and the overall electron-withdrawing nature of the three chlorine substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ)
C-3~155 ppm
C-4~140 ppm
C-5~148 ppm
C-6~135 ppm

The predicted ¹³C NMR spectrum reveals four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The carbons directly bonded to the highly electronegative chlorine atoms (C-3, C-4, and C-5) are expected to resonate at lower fields compared to the protonated carbon (C-6). The precise chemical shifts are influenced by a combination of inductive effects from the chlorine atoms and the electronic structure of the pyridazine ring.

Comparative Analysis with Other Chlorinated Pyridazines

To fully appreciate the spectral characteristics of this compound, a comparison with related molecules is invaluable. The following table presents the ¹H NMR chemical shifts of pyridazine and its mono- and di-chloro derivatives.

Table 3: ¹H NMR Chemical Shifts of Pyridazine and its Chloro-Derivatives in CDCl₃

CompoundProton PositionChemical Shift (δ)
PyridazineH-3, H-69.18 ppm
H-4, H-57.75 ppm
3-ChloropyridazineH-47.65 ppm
H-57.45 ppm
H-68.95 ppm
3,6-DichloropyridazineH-4, H-57.58 ppm
This compound H-6 ~9.1 ppm

Data for pyridazine and its derivatives are compiled from various literature sources.

Key Observations from the Comparative Analysis:

  • Effect of Chlorine Substitution: The introduction of chlorine atoms generally leads to a downfield shift of the adjacent protons due to the inductive electron-withdrawing effect of chlorine. However, the overall electronic perturbation of the ring system can lead to more complex shielding and deshielding effects.

  • Symmetry: The symmetry of the molecule plays a crucial role in determining the number of distinct signals in the NMR spectrum. For instance, the symmetry of 3,6-dichloropyridazine results in a single signal for the equivalent H-4 and H-5 protons.

  • Positional Isomerism: The chemical shifts are highly sensitive to the position of the chlorine substituents. This allows for the unambiguous differentiation of isomers, which is often a significant challenge in synthetic chemistry.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural confirmation of this compound, integrating both experimental and computational approaches.

NMR_Workflow cluster_0 Experimental Analysis cluster_1 Computational & Comparative Analysis cluster_2 Structural Confirmation Sample Synthesized Compound Prep Sample Preparation (CDCl3 or DMSO-d6) Sample->Prep H1_NMR 1H NMR Acquisition Prep->H1_NMR C13_NMR 13C NMR Acquisition Prep->C13_NMR H1_Data 1H Spectrum: Singlet at ~9.1 ppm H1_NMR->H1_Data C13_Data 13C Spectrum: Four distinct signals C13_NMR->C13_Data Confirmation Structure Confirmed: This compound H1_Data->Confirmation C13_Data->Confirmation Predict Predict 13C NMR Spectrum Predicted_Data Predicted 13C Shifts: C3, C4, C5, C6 Predict->Predicted_Data Compare Compare with known chlorinated pyridazines Comparative_Data Database of related compounds Compare->Comparative_Data Predicted_Data->Confirmation Comparative_Data->Confirmation

Figure 2: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR assignments for this compound. By combining experimental data with computational predictions and a comparative analysis of related compounds, researchers and drug development professionals can confidently identify and characterize this important heterocyclic building block. The detailed experimental protocol and logical workflow presented herein serve as a valuable resource for ensuring the scientific integrity and accuracy of structural elucidation in the synthesis and application of chlorinated pyridazines.

References

A Comparative Guide to the Analytical Validation of a Synthetic Route to 3,4,5-Trichloropyridazine via HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a synthetic pathway is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of a proposed synthetic route to 3,4,5-trichloropyridazine, a valuable heterocyclic building block.

The narrative that follows is grounded in established analytical principles, explaining the rationale behind experimental choices and adhering to the robust framework of international regulatory standards.

A Plausible Synthetic Route to this compound

While various methods exist for the synthesis of chlorinated pyridazines, a direct, well-documented route to this compound is not abundantly available in the literature.[1][2][3] Based on established principles of heterocyclic chemistry, a plausible and efficient synthetic pathway commences with the commercially available 4,5-dichloro-3(2H)-pyridazinone.[4][5] The final step involves a deoxychlorination reaction using a potent chlorinating agent, phosphorus oxychloride (POCl₃), to yield the desired this compound.[4][6]

The transformation of pyridazinones to their corresponding chloropyridazines is a cornerstone reaction in the synthesis of many pharmaceutical and agrochemical compounds.[6][7] The mechanism is believed to involve an initial O-phosphorylation of the pyridazinone tautomer, which activates the hydroxyl group, converting it into an effective leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the chloropyridazine.[6][8]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,5-dichloro-3(2H)-pyridazinone

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-dichloro-3(2H)-pyridazinone (1 equivalent) in an excess of phosphorus oxychloride (10 volumes).

  • Heat the stirred mixture to reflux (approximately 105-110 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or a preliminary HPLC or GC-MS analysis.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly, pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthetic_Workflow cluster_synthesis Synthesis Start 4,5-dichloro-3(2H)-pyridazinone Reaction Reflux with POCl3 Start->Reaction Workup Quench with Ice Neutralize with NaHCO3 Extract with DCM Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Analytical Method Validation: A Comparative Approach

The validation of the analytical methods used to assess the purity and integrity of the synthesized this compound is a critical step. This process ensures that the chosen method is fit for its intended purpose, providing reliable and accurate data. The principles for this validation are laid out in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[9][10][11][12][13]

We will now compare the development and validation of two powerful analytical techniques, HPLC and GC-MS, for the analysis of our target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in pharmaceutical analysis due to its ability to separate a wide range of compounds with high resolution and sensitivity.[14] For our target molecule, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for the separation of moderately polar compounds like this compound.[15]
Mobile Phase Acetonitrile and WaterA gradient elution is recommended to ensure good separation of the main peak from potential impurities with varying polarities.
Gradient 50% Acetonitrile to 95% Acetonitrile over 15 minutesThis gradient allows for the elution of more polar impurities first, followed by the main compound and then any less polar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV/Vis Diode Array Detector (DAD) at 254 nmAromatic heterocyclic compounds like pyridazines typically exhibit strong UV absorbance.[16] A DAD allows for the monitoring of multiple wavelengths and can aid in peak purity assessment.
Injection Vol. 10 µLA standard injection volume for analytical HPLC.

According to ICH Q2(R2) guidelines, the following parameters must be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by separating the main peak from all potential impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte and calculating the percent recovery.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst). The relative standard deviation (RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[17] Given that this compound is expected to be volatile, GC-MS offers an excellent alternative or complementary method to HPLC.

ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose column for the separation of a wide range of organic compounds, including chlorinated aromatics.[18]
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is the most common carrier gas for GC-MS, providing good separation efficiency.
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minThis temperature program allows for the separation of volatile impurities from the main component and ensures that any less volatile by-products are eluted from the column.
Injector Splitless, 250 °CA splitless injection is suitable for trace analysis and ensures that a representative portion of the sample is introduced into the column.
MS Interface 280 °CA high interface temperature prevents condensation of the analytes.
Ion Source Electron Ionization (EI) at 70 eVEI is a standard ionization technique that produces reproducible mass spectra, which can be compared to library databases for identification.
Mass Analyzer QuadrupoleA quadrupole mass analyzer provides good sensitivity and resolution for routine quantitative analysis.
Scan Range 40-400 m/zThis mass range will cover the molecular ion of the target compound and its fragmentation pattern, as well as potential impurities.

The validation parameters for GC-MS are largely the same as for HPLC, with a few key differences in their practical application:

  • Specificity: In GC-MS, specificity is significantly enhanced by the mass spectrometer. The unique mass spectrum of the analyte provides a high degree of certainty in its identification, even if it co-elutes with another compound.

  • Linearity, Range, Accuracy, and Precision: These are determined in a similar manner to HPLC, by constructing a calibration curve and analyzing samples of known concentrations.

  • LOD and LOQ: Due to the high sensitivity of MS detection, GC-MS can often achieve lower LOD and LOQ values than HPLC with UV detection.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC with UV/DADGC-MS
Analyte Suitability Broad applicability for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Specificity Good, based on retention time and UV spectrum. Peak purity analysis with DAD is possible.Excellent, based on retention time and unique mass fragmentation pattern.
Sensitivity Good, typically in the ng range.Excellent, often in the pg to fg range.
Quantitation Highly reproducible and accurate.Highly reproducible and accurate.
Identification Tentative, based on comparison with a reference standard.Confirmatory, with the ability to identify unknown impurities through library searching.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but not for this compound.
Run Time Typically 15-30 minutes.Typically 15-30 minutes.
Cost & Complexity Lower initial cost and less complex to operate.Higher initial cost and more complex to operate and maintain.

Potential Impurities and Their Analysis

A critical aspect of method validation is the identification and control of impurities. In the proposed synthesis, potential impurities could include:

  • Unreacted Starting Material: 4,5-dichloro-3(2H)-pyridazinone

  • Incompletely Chlorinated Intermediates: Dichlorohydroxypyridazines

  • By-products from POCl₃: Phosphorylated pyridazines

  • Isomeric Impurities: Other trichloropyridazine isomers if the starting material is not pure.

  • Degradation Products: Hydrolysis of the chloro substituents to hydroxyl groups.

Both HPLC and GC-MS methods should be developed to effectively separate and, if necessary, quantify these potential impurities. The superior specificity of GC-MS makes it particularly well-suited for the identification of unknown impurities.

Validation_Process cluster_validation Analytical Method Validation (ICH Q2(R2)) cluster_parameters Validation Parameters Method Analytical Method (HPLC or GC-MS) Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range LOD_LOQ LOD / LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Result Validated Method Specificity->Result Linearity->Result Accuracy->Result Precision->Result Range->Result LOD_LOQ->Result Robustness->Result

Caption: The analytical method validation process.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the validation of the synthetic route to this compound.

  • HPLC offers a robust, versatile, and cost-effective method for routine quality control, providing excellent quantitative data.

  • GC-MS provides unparalleled specificity and sensitivity, making it the superior choice for impurity identification and for methods requiring very low detection limits.

For a comprehensive validation strategy, the use of both techniques is often recommended. HPLC can be employed for routine purity and assay testing, while GC-MS can be used for the initial identification of impurities and as a complementary, orthogonal technique to confirm the results obtained by HPLC. This dual-pronged approach ensures the highest level of confidence in the quality and purity of the synthesized this compound, meeting the stringent requirements of the pharmaceutical and related industries.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[1] 3,4,5-Trichloropyridazine (C₄HCl₃N₂, MW: 183.42 g/mol ) is a vital heterocyclic building block, whose reactive chlorine atoms provide versatile handles for synthetic chemists to construct more complex molecular architectures.[2][3][4] However, its utility is directly proportional to its purity. The presence of even minute quantities of impurities—such as isomers, incompletely chlorinated precursors, or synthesis by-products—can introduce undesirable side reactions, reduce yields, and complicate purification in downstream processes, ultimately jeopardizing the integrity of the final drug product.[5][6]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the robust purity assessment of synthesized this compound. We will move beyond mere procedural lists to explore the causality behind technique selection, establishing a self-validating, orthogonal workflow designed for researchers, quality control scientists, and drug development professionals. Our approach is grounded in the principle that no single method is sufficient; true confidence in purity is achieved only through the strategic integration of multiple, complementary analytical techniques.[7]

The Synthetic Landscape: Anticipating Potential Impurities

The purity assessment of a synthesized compound begins with an understanding of its chemical lineage. Pyridazines are often prepared via the condensation of 1,4-dicarbonyl compounds with hydrazines, followed by subsequent functionalization.[8][9] Chlorination steps, while effective, can sometimes lack perfect regioselectivity or proceed to incomplete conversion, giving rise to a predictable family of impurities.

An effective analytical strategy must be designed to resolve and identify these potential contaminants. The primary analytical challenges include:

  • Isomeric Impurities: Positional isomers (e.g., 3,4,6-trichloropyridazine) may have very similar physical properties, making them difficult to separate.

  • Under-chlorinated Species: Dichloropyridazines and monochloropyridazines are common process-related impurities.

  • Starting Materials & Reagents: Residual unreacted precursors or chlorinating agents.

  • Solvent Residues: Organic solvents used during synthesis or purification.

cluster_0 Plausible Synthetic Pathway cluster_1 Potential Impurity Generation cluster_2 Resulting Impurities Precursor Pyridazine Precursor (e.g., Maleic Hydrazide derivative) Chlorination Chlorination Steps (e.g., POCl₃, PCl₅) Precursor->Chlorination Reaction Residuals Residual Solvents & Starting Materials Precursor->Residuals Carryover Product Target Product: This compound Chlorination->Product Complete Conversion Incomplete Incomplete Chlorination Chlorination->Incomplete Side Path Isomerization Isomerization / Side Reaction Chlorination->Isomerization Side Path Dichloro Di/Monochloropyridazines Incomplete->Dichloro Isomers Positional Isomers Isomerization->Isomers Solvents Process Solvents Residuals->Solvents

Caption: Plausible impurity pathways in this compound synthesis.

Part 1: The Chromatographic Workhorses - HPLC vs. GC-MS

Chromatography is the cornerstone of purity determination, designed to separate the main component from structurally related impurities.[10] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the analyte and its expected impurities.

start Purity Assessment Required decision Are impurities thermally stable & non-volatile? Are impurities volatile & thermally stable? start->decision hplc HPLC (UV Detection) decision:f0->hplc Yes gcms GC-MS (Mass Spec Detection) decision:f1->gcms Yes report Quantitative Purity & Impurity Profile hplc->report gcms->report

Caption: Decision matrix for selecting the appropriate chromatographic method.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for routine quality control of non-volatile or thermally labile compounds.[1] For this compound, a reverse-phase method provides excellent resolving power for separating polar and non-polar impurities.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: Ramp to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 30% B

    • 26-30 min: Equilibrate at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for separating volatile compounds and provides definitive identification of impurities through their mass spectra.[11] This is particularly useful for identifying unknown peaks and confirming the presence of solvent residues. Given the chlorinated nature of the analyte, GC is an excellent choice.[12]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • Injector: Split mode (20:1), temperature 250 °C.

  • MS Parameters:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: Inject 1 µL. Identify peaks by comparing their mass spectra to library data (e.g., NIST) and retention times to a known standard.

Comparative Analysis: HPLC vs. GC-MS

ParameterHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Best For Routine QC, non-volatile impurities, thermally sensitive compounds.Identification of unknowns, volatile/semi-volatile impurities, solvent analysis.[13]
Detection UV absorbance (quantitative but not specific).Mass spectrometry (highly specific, structural information from fragmentation).
Strengths Robust, highly quantitative, non-destructive.High resolution, excellent for isomer separation, definitive identification.[11]
Limitations Peak identification relies on retention time matching with standards.Requires analyte to be volatile and thermally stable.

Part 2: Unambiguous Structural Verification via NMR Spectroscopy

While chromatography separates components, it cannot definitively confirm the molecular structure. Isomers can sometimes co-elute or have identical UV spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structure elucidation, providing an atomic-level map of the molecule.[14][15] For this compound, NMR confirms the substitution pattern and rules out positional isomers.

The Role of ¹H and ¹³C NMR

  • ¹H NMR: For the C₄HCl₃N₂ structure, the spectrum should show a single proton signal (a singlet), confirming only one hydrogen is present on the ring. Its chemical shift provides information about its electronic environment.

  • ¹³C NMR: This spectrum should reveal four distinct carbon signals, confirming the four unique carbons of the pyridazine ring. The chemical shifts are highly sensitive to the attached chlorine atoms, allowing for precise structural assignment.

Quantitative NMR (qNMR) for Absolute Purity Beyond structural confirmation, qNMR can determine purity with high precision by integrating the signal of the analyte against a certified internal standard of known purity and concentration.[16]

Experimental Protocol: ¹H qNMR for Purity Assessment

  • Standard Preparation: Accurately weigh ~15 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. Record the exact mass.

  • Sample Preparation: Accurately weigh ~20 mg of the synthesized this compound into the same NMR tube. Record the exact mass.

  • Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the tube and ensure complete dissolution.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation.

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, unique signal from the analyte (the single proton singlet) and a known signal from the internal standard.

  • Calculation: Purity is calculated using the following formula, accounting for the integral values, number of protons for each signal, molecular weights, and masses of the analyte and standard.

start Synthesized Product proton_nmr ¹H NMR (Proton Count & Environment) start->proton_nmr carbon_nmr ¹³C NMR (Carbon Skeleton) start->carbon_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) start->two_d_nmr decision Data Consistent with This compound? proton_nmr->decision carbon_nmr->decision two_d_nmr->decision pass Structure Confirmed decision->pass Yes fail Incorrect Structure or Isomer Mixture decision->fail No start Crude Synthesized This compound chrom Step 1: Chromatographic Screen (HPLC or GC-MS) Purpose: Detect & Quantify Impurities start->chrom decision_chrom Purity > 99%? No major unknown peaks? chrom->decision_chrom nmr Step 2: Structural Confirmation (¹H & ¹³C NMR) Purpose: Verify Isomeric Purity decision_chrom->nmr Yes fail Repurify or Resynthesize decision_chrom->fail No decision_nmr Spectra Match Expected Structure? nmr->decision_nmr ea Step 3: Elemental Confirmation (CHN Analysis) Purpose: Verify Empirical Formula decision_nmr->ea Yes decision_nmr->fail No decision_ea Results within ±0.4% of theory? ea->decision_ea pass Certified Pure Material decision_ea->pass Yes decision_ea->fail No

References

The Synthetic Versatility of 3,4,5-Trichloropyridazine: A Comparative Guide for Strategic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, polychlorinated azines serve as invaluable building blocks for the synthesis of a diverse array of functionalized molecules. Among these, 3,4,5-trichloropyridazine emerges as a highly versatile scaffold, offering multiple reaction sites for strategic chemical modification. Its unique electronic and steric properties, governed by the presence of two adjacent nitrogen atoms and three chlorine substituents, allow for a range of synthetic transformations. This guide provides an in-depth review of the synthetic utility of this compound, offering a comparative analysis of its reactivity in key reaction classes and providing experimentally-grounded protocols to inform your research and development endeavors.

The Reactivity Landscape of this compound

The synthetic utility of this compound is primarily dictated by the reactivity of its three chlorine atoms towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The pyridazine core, being an electron-deficient heteroaromatic system, activates the chlorine atoms for displacement by various nucleophiles. The regioselectivity of these reactions is a nuanced interplay of electronic and steric factors.

The two nitrogen atoms in the pyridazine ring exert a significant electron-withdrawing effect, making the carbon atoms of the ring electrophilic. This effect is most pronounced at the positions ortho and para to the nitrogen atoms. Consequently, the chlorine atoms at C3 and C5 are electronically activated towards nucleophilic attack. However, the chlorine at C4 is also susceptible to substitution. Steric hindrance between the adjacent chlorine atoms can also influence the accessibility of each position to incoming nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the synthetic chemistry of this compound. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace one or more chlorine atoms, paving the way for the introduction of diverse functional groups.

Amination Reactions

The reaction of this compound with amines is a facile method for the synthesis of aminopyridazines, which are prevalent motifs in many biologically active compounds. The regioselectivity of amination can be controlled by the reaction conditions and the nature of the amine.

General Causality behind Experimental Choices:

  • Solvent: Aprotic polar solvents like dioxane or DMF are often used to facilitate the dissolution of the reactants and to promote the SNAr reaction.

  • Base: A non-nucleophilic base is typically added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction temperature can be adjusted to control the rate and selectivity of the substitution. Milder conditions often favor monosubstitution.

Proposed Experimental Protocol for Monoamination:

  • To a solution of this compound (1.0 equiv) in 1,4-dioxane, add the desired amine (1.1 equiv).

  • The reaction mixture is heated to 100 °C and stirred overnight.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

  • The resulting solid is collected by filtration, washed with a suitable solvent, and dried to afford the corresponding mono-aminopyridazine derivative.

Expected Regioselectivity: Based on the electronic activation by the ring nitrogens, initial substitution is expected to occur preferentially at the C3 or C5 position. Steric hindrance might favor substitution at the less hindered C5 position.

Reactions with O-Nucleophiles (Alkoxides)

The synthesis of alkoxypyridazines from this compound can be achieved through reaction with alkoxides. These reactions are valuable for introducing ether linkages, which are common in pharmaceuticals and agrochemicals.

Comparative Performance: The Williamson ether synthesis provides a general framework for this transformation. The reactivity of the alkoxide will influence the reaction conditions required. Stronger nucleophiles like sodium methoxide will react more readily than less nucleophilic alcohols, which may require a base to be deprotonated in situ.

Proposed Experimental Protocol for Mono-alkoxylation:

  • To a solution of sodium metal (1.1 equiv) in the corresponding anhydrous alcohol (e.g., methanol) under an inert atmosphere, add this compound (1.0 equiv) portion-wise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is a prime candidate for such transformations. The chlorine atoms serve as excellent leaving groups for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of aryl, alkynyl, and amino moieties, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and a boronic acid or ester. This reaction is particularly useful for the synthesis of biaryl compounds, which are important substructures in many pharmaceuticals.

While direct experimental data for this compound is limited, a highly efficient ligand-free Suzuki reaction has been developed for the analogous 2,3,5-trichloropyridine, providing a solid foundation for a proposed protocol[2].

Comparative Data for Suzuki Coupling of 2,3,5-trichloropyridine with various Arylboronic Acids [2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,5-dichloro-2-phenylpyridine92
24-Methylphenylboronic acid3,5-dichloro-2-(4-methylphenyl)pyridine95
34-Methoxyphenylboronic acid3,5-dichloro-2-(4-methoxyphenyl)pyridine96
44-Chlorophenylboronic acid3,5-dichloro-2-(4-chlorophenyl)pyridine89
54-Fluorophenylboronic acid3,5-dichloro-2-(4-fluorophenyl)pyridine90

Proposed Experimental Protocol for Suzuki Coupling of this compound:

  • In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.5 mol%).

  • Add a mixture of water and DMF (e.g., 3.5:3 mL).

  • Heat the reaction mixture to 60-80 °C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective palladium source that is reduced in situ to the active Pd(0) catalyst.

  • Base: Sodium carbonate is a mild and inexpensive base that is crucial for the transmetalation step of the catalytic cycle.

  • Solvent System: The use of an aqueous/organic solvent mixture allows for the dissolution of both the organic reactants and the inorganic base.

Logical Workflow for Suzuki Coupling:

Suzuki_Coupling cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product A This compound F Mixing & Heating (60-80°C, 12h) A->F B Arylboronic Acid B->F C Pd(OAc)2 (Catalyst) C->F D Na2CO3 (Base) D->F E H2O/DMF (Solvent) E->F G Extraction F->G H Washing & Drying G->H I Concentration H->I J Column Chromatography I->J K Functionalized Pyridazine J->K

Caption: Workflow for the proposed Suzuki coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base[3][4].

Proposed Experimental Protocol for Sonogashira Coupling:

  • To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent like THF or DMF, add Pd(PPh3)4 (5 mol%) and CuI (10 mol%).

  • Add an amine base, such as triethylamine or diisopropylamine (2.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the alkynyl-substituted pyridazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines[5][6][7]. This method offers a versatile alternative to traditional nucleophilic substitution for the synthesis of arylamines under milder conditions and with a broader substrate scope.

Proposed Experimental Protocol for Buchwald-Hartwig Amination:

  • In a glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 1.4 equiv) in a reaction vial.

  • Add an anhydrous solvent such as toluene or dioxane.

  • Seal the vial and heat the reaction mixture to 80-110 °C for the specified time.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Cycloaddition Reactions: An Avenue for Further Exploration

The pyridazine ring, being electron-deficient, has the potential to participate in inverse-electron-demand Diels-Alder reactions, acting as the diene component. However, the presence of three chlorine atoms may influence its reactivity in such transformations. While there are reports of Diels-Alder reactions with other chlorinated azines like trichloro-1,2,4-triazine[8][9], the utility of this compound in cycloaddition reactions remains a largely unexplored area of its chemistry. Further research is warranted to investigate its potential as a diene or dienophile for the construction of novel polycyclic heterocyclic systems.

Reaction Scheme for a Hypothetical Inverse-Electron-Demand Diels-Alder Reaction:

Diels_Alder cluster_reaction Hypothetical Diels-Alder Reaction This compound This compound Intermediate Cycloadduct Intermediate This compound->Intermediate + Product Functionalized Polycycle Intermediate->Product [Retro-Diels-Alder] - N2 Dienophile Dienophile Dienophile->Intermediate

References

A Researcher's Guide to the Computational Analysis of 3,4,5-Trichloropyridazine Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of heterocyclic compounds is paramount for the rational design of novel therapeutics and functional materials. 3,4,5-Trichloropyridazine stands as a versatile scaffold, yet its full potential is often gated by a nuanced understanding of its reactivity. This guide provides an in-depth computational framework for elucidating the reaction mechanisms of this pivotal molecule, drawing upon established theoretical principles and comparative data from related systems. While direct computational literature on this compound is emerging, this document synthesizes insights from analogous halogenated heterocycles to present a robust methodology for investigation.

The Strategic Importance of this compound in Synthesis

The pyridazine core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1] The presence of three chlorine atoms on the this compound ring offers multiple sites for functionalization through various organic reactions. This multi-functional handle makes it a valuable building block for creating diverse molecular architectures. However, the electronic properties conferred by the nitrogen atoms and the chlorine substituents create a complex reactivity profile, where regioselectivity can be a significant challenge. Computational analysis provides a powerful lens to dissect these complexities and predict reaction outcomes with greater accuracy.

Core Computational Methodologies: A Comparative Overview

The cornerstone of modern mechanistic analysis lies in quantum chemical calculations, with Density Functional Theory (DFT) being the workhorse due to its balance of accuracy and computational cost.[2] For the study of this compound, a multi-faceted approach employing different levels of theory is recommended to ensure the reliability of the predictions.

Methodology Typical Application Strengths Limitations Recommended Functionals/Basis Sets
Density Functional Theory (DFT) Geometry optimization, transition state searching, reaction pathway mapping.Excellent balance of computational cost and accuracy for many systems.Accuracy is dependent on the choice of functional; may struggle with systems with significant dispersion interactions or multi-reference character.B3LYP, M06-2X, ωB97X-D / 6-311+G(d,p), def2-TZVP
Møller-Plesset Perturbation Theory (MP2) Higher accuracy single-point energy calculations on DFT-optimized geometries.Good for capturing electron correlation effects.More computationally expensive than DFT.-
Coupled Cluster (CC) "Gold standard" for high-accuracy energy calculations, often used for benchmarking.Highly accurate for single-reference systems.Extremely computationally demanding, typically limited to smaller systems.CCSD(T)
Solvent Models (Implicit/Explicit) Simulating reactions in solution.Implicit models (e.g., PCM, SMD) are computationally efficient. Explicit models provide a more detailed picture of solvent-solute interactions.Implicit models may not capture specific hydrogen bonding or other direct solvent effects. Explicit models are computationally expensive.IEFPCM, SMD (implicit); Water, DMSO, etc. (explicit, often in QM/MM setups)

Causality Behind Method Selection: The choice of computational method is dictated by the specific scientific question. For an initial exploration of reaction pathways of this compound, DFT with a functional like B3LYP or M06-2X and a reasonably large basis set such as 6-311+G(d,p) provides a good starting point for locating stationary points (reactants, products, intermediates, and transition states). To refine the energy profile, single-point energy calculations with a more accurate method like MP2 or even CCSD(T) on the DFT-optimized geometries can be performed. Given that many reactions are conducted in solution, incorporating a solvent model is crucial for obtaining physically meaningful results.

Key Reaction Mechanisms of this compound: A Computational Perspective

We will now delve into the computational analysis of three major classes of reactions relevant to this compound: nucleophilic aromatic substitution, cycloaddition, and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, exacerbated by the inductive effect of the chlorine atoms, makes it susceptible to nucleophilic attack. A key question for this compound is the regioselectivity of this attack.

Workflow for Computational SNAr Analysis:

sn_ar_workflow cluster_start Initialization cluster_scan Potential Energy Surface Scan cluster_ts Transition State Optimization cluster_products Product Analysis start Define Reactants: This compound + Nucleophile (e.g., MeO⁻) pes_scan Scan C-Nu distance for attack at C3, C4, and C5 start->pes_scan ts_opt Optimize Transition States (TS) from PES scan maxima pes_scan->ts_opt freq_calc Frequency Calculation (Confirm single imaginary frequency) ts_opt->freq_calc irc_calc IRC Calculation (Connect TS to reactants/products) freq_calc->irc_calc products Optimize Meisenheimer Intermediates and Final Products irc_calc->products energy_profile Construct Reaction Energy Profile products->energy_profile selectivity Compare Activation Barriers (ΔG‡) to predict regioselectivity energy_profile->selectivity

Caption: Computational workflow for analyzing SNAr reactions.

Comparative Analysis: While specific data for this compound is limited, studies on tetrafluoropyridazine have shown that nucleophilic attack by amines preferentially occurs at the 4- and 5-positions.[3] A computational study on 2-sulfonylpyrimidines highlights that the nucleophilic addition is the rate-determining step in the SNAr reaction with thiol nucleophiles.[4] For this compound, we can hypothesize that the C4 position is likely the most susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine at C3 and C5. DFT calculations would be instrumental in quantifying the activation barriers for attack at each of the three positions, thus providing a theoretical prediction of the major product isomer.

Hypothetical Energy Profile Data (Illustrative):

Position of Attack Calculated Activation Energy (ΔG‡, kcal/mol) Predicted Major Product
C325.2No
C418.5Yes
C523.8No
[4+2] Cycloaddition (Diels-Alder) Reactions

The pyridazine ring can act as a diene in inverse-electron-demand Diels-Alder reactions. The electron-withdrawing chlorine atoms are expected to lower the LUMO energy of the pyridazine, making it more reactive towards electron-rich dienophiles.

Workflow for Computational Diels-Alder Analysis:

diels_alder_workflow cluster_start Initialization cluster_fmo Frontier Molecular Orbital Analysis cluster_ts Transition State Search cluster_products Product and Energetics start Define Reactants: This compound (diene) + Dienophile (e.g., norbornene) fmo Calculate HOMO/LUMO energies to assess reactivity start->fmo ts_search Locate Concerted or Stepwise Transition State(s) fmo->ts_search freq_calc Frequency Calculation (Confirm TS nature) ts_search->freq_calc product_opt Optimize Cycloadduct Geometry freq_calc->product_opt thermo Calculate Reaction Energy (ΔG_rxn) and Activation Energy (ΔG‡) product_opt->thermo

Caption: Workflow for computational analysis of Diels-Alder reactions.

Comparative Analysis: Computational studies on other electron-deficient dienes provide a framework for what to expect.[5][6] The reaction can proceed through either a concerted or a stepwise mechanism, and DFT is well-suited to distinguish between these pathways by locating the relevant transition states. For this compound, the primary questions would be its reactivity compared to less chlorinated pyridazines and the stereoselectivity of the cycloaddition. A computational comparison with, for example, 3,6-dichloropyridazine would provide valuable insights into the role of the C4 and C5 chlorine atoms in modulating reactivity.

Hypothetical FMO Data (Illustrative):

Diene LUMO Energy (eV) Predicted Reactivity
Pyridazine-0.5Low
3,6-Dichloropyridazine-1.8Moderate
This compound-2.5High
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The C-Cl bonds of this compound are amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The key challenge is achieving site-selectivity.

Workflow for Computational Cross-Coupling Analysis:

suzuki_workflow cluster_cat_cycle Catalytic Cycle Analysis cluster_selectivity Regioselectivity Determination cluster_comparison Energy Comparison oa Oxidative Addition (Pd(0) to C-Cl bond) tm Transmetalation (Transfer of R from Boronic Acid) oa->tm oa_c3 TS for OA at C3 oa->oa_c3 oa_c4 TS for OA at C4 oa->oa_c4 oa_c5 TS for OA at C5 oa->oa_c5 re Reductive Elimination (Formation of C-C bond) tm->re compare Compare ΔG‡ for OA at each position oa_c3->compare oa_c4->compare oa_c5->compare

Caption: Key steps in the computational analysis of a Suzuki-Miyaura reaction.

Comparative Analysis: A DFT study on the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one revealed a complex interplay of factors influencing the product distribution, including the potential for hydrodebromination side reactions.[7] For this compound, the primary computational task would be to determine the relative activation barriers for the oxidative addition of a Pd(0) catalyst to each of the three C-Cl bonds. This step is often rate-determining and dictates the initial site of reaction.[8][9] By comparing the transition state energies for oxidative addition at C3, C4, and C5, one can predict the most likely position for the first cross-coupling to occur. Further calculations can then explore the subsequent coupling steps.

Hypothetical Oxidative Addition Barriers (Illustrative):

Position of C-Cl Bond Calculated Activation Energy for Oxidative Addition (ΔG‡, kcal/mol) Predicted Site of First Coupling
C322.1No
C419.8Yes
C521.5No

Experimental Protocols for Computational Analysis

To ensure the scientific integrity and reproducibility of the computational results, a well-defined protocol is essential.

Step-by-Step Protocol for a Typical DFT Calculation:

  • Molecule Building: Construct the 3D structures of all reactants, including this compound, the reaction partner, and any catalysts, using a molecular modeling program.

  • Conformational Search (if applicable): For flexible molecules, perform a conformational search to identify the lowest energy conformer.

  • Geometry Optimization: Optimize the geometry of all reactants, products, and intermediates using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) in the gas phase or with a solvent model.

  • Frequency Calculation: Perform a frequency calculation on all optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Transition State Search:

    • Initial Guess: Use a method like a potential energy surface scan or a synchronous transit-guided quasi-Newton (QST2/QST3) method to generate an initial guess for the transition state structure.

    • Optimization: Optimize the transition state geometry.

    • Verification: Perform a frequency calculation to confirm the structure is a true first-order saddle point (exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency should correspond to the expected reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the desired reactants and products.

  • Single-Point Energy Refinement (Optional): For higher accuracy, perform single-point energy calculations on all optimized geometries using a more sophisticated method or a larger basis set.

  • Data Analysis: Construct a reaction energy profile by plotting the relative Gibbs free energies of all stationary points along the reaction coordinate. The activation energy is the difference in Gibbs free energy between the transition state and the reactants.

Conclusion and Future Outlook

The computational analysis of the reaction mechanisms of this compound offers a powerful avenue for unlocking its synthetic potential. While direct computational studies on this specific molecule are still needed, the methodologies and comparative insights from related halogenated heterocycles provide a robust framework for investigation. By systematically applying DFT and other quantum chemical methods to analyze nucleophilic aromatic substitution, cycloaddition, and cross-coupling reactions, researchers can gain predictive power over regioselectivity and reactivity. This in silico approach not only accelerates the discovery of novel reaction pathways but also provides a deeper, mechanistically-grounded understanding that is essential for the rational design of next-generation pharmaceuticals and advanced materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their application but critically, in their disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,4,5-trichloropyridazine (CAS No. 14161-11-6), ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined here are designed to be a self-validating system, grounded in established chemical safety principles and regulatory standards.

Hazard Assessment & Risk Mitigation: Understanding the "Why"

This compound is a halogenated heterocyclic compound. Its chemical structure contributes to its reactivity and its toxicological profile. Proper handling and disposal are dictated by its inherent hazards, which are well-documented in its Globally Harmonized System (GHS) classification.[1][2] Understanding these hazards is the first step in mitigating risk.

Key Insight: The presence of multiple chlorine atoms on the pyridazine ring makes this compound a persistent organic pollutant. Improper disposal can lead to long-term environmental contamination. Furthermore, the incineration of chlorinated organic compounds at sub-optimal temperatures can lead to the formation of highly toxic dioxins and furans.[3] This is the primary reason professional disposal via high-temperature incineration is mandatory.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement Signal Word GHS Pictogram
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed Danger ☠️
Skin Irritation (Category 2) H315: Causes skin irritation Warning
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction Warning
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation Warning

Source: Aggregated GHS information from multiple suppliers.[1][2]

The Core Disposal Principle: Mandated Professional Hazardous Waste Management

Due to its acute toxicity and classification as a halogenated organic compound, this compound must not be disposed of via standard laboratory drains or in regular trash.[4][5] The only acceptable and legal method of disposal is through a licensed and approved hazardous waste disposal facility.[6]

Chemical waste generators are legally required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7] In the United States, halogenated organic compounds are specifically regulated by the Environmental Protection Agency (EPA).[8][9][10]

The most common and effective disposal method for this category of chemical is high-temperature incineration, which ensures the complete destruction of the molecule, preventing the release of toxic byproducts.[8]

Operational Protocol: Waste Accumulation & Segregation

This protocol details the step-by-step process for safely accumulating this compound waste within the laboratory prior to collection.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6][7]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., Butyl rubber). Always check the manufacturer's glove compatibility chart. Nitrile gloves may not offer sufficient protection for prolonged contact.

  • Skin and Body Protection: Wear a fully-buttoned laboratory coat. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[6]

  • Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][11]

Waste Container Selection & Labeling
  • Select a Compatible Container: Use a sealable, airtight container designated for solid hazardous waste. The container must be clean, dry, and in good condition.

  • Attach a Hazardous Waste Label: As soon as the first quantity of waste is added, affix a completed hazardous waste label. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (Toxic, Irritant)

    • The date accumulation started.

  • Maintain the Container: Keep the container tightly closed except when adding waste.[4][6] Store it in a designated satellite accumulation area within the lab.

Segregation from Incompatibles

Store the waste container away from incompatible materials to prevent dangerous chemical reactions.[12] Accidental mixing can lead to heat generation, gas evolution, or fire.

Table 2: Chemical Incompatibility Chart for this compound Waste

Incompatible Material Class Rationale for Segregation
Strong Oxidizing Agents Can cause violent reactions, leading to fire or explosion.
Strong Acids May lead to vigorous, exothermic reactions.

Source: Safety Data Sheets.[6][13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the chemical fume hood is operational if the spill is contained within it.

  • Don PPE: Wear the full PPE ensemble as described in section 3.1.

  • Contain the Spill: For a solid spill, carefully sweep up the material. Avoid creating dust.[7][13]

  • Absorb: Cover the swept material with an inert absorbent like sand or vermiculite.[14]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Place all decontamination materials into the hazardous waste container.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department and your direct supervisor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs Institutional Disposition gen Waste Generation (e.g., residual solid, contaminated labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe spill Accidental Spill gen->spill if occurs container Step 2: Use Designated Hazardous Waste Container ppe->container labeling Step 3: Affix Completed Hazardous Waste Label container->labeling storage Step 4: Store in Segregated Satellite Accumulation Area labeling->storage pickup Step 5: Arrange EHS Pickup (Complete Chemical Collection Request) storage->pickup spill->ppe spill_proc Execute Spill Management Protocol (Absorb, Collect, Decontaminate) spill->spill_proc spill_proc->container disposal Final Disposal (Licensed Hazardous Waste Facility) pickup->disposal

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4,5-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The following guide provides a detailed framework for the safe handling and disposal of 3,4,5-Trichloropyridazine, a compound demanding rigorous safety protocols. As laboratory professionals, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Immediate Hazard Assessment of this compound

Before any handling of this compound, a thorough understanding of its hazard profile is essential. This compound is classified with significant health risks that dictate the stringent personal protective equipment (PPE) requirements outlined in this guide.

According to aggregated GHS information, this compound is associated with the following hazards[1]:

  • Acute Oral Toxicity: Toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

These hazards necessitate a multi-faceted approach to PPE, ensuring comprehensive protection of all potential routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, irritation, and potential sensitization.[3][4]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye irritation.[3][4]
Body Protection A lab coat, long pants, and closed-toe shoes.To minimize skin exposure to the chemical.[5][6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended, especially in poorly ventilated areas or when handling spills, to prevent inhalation.[4][5]

Step-by-Step Guide to Donning and Doffing PPE:

A critical aspect of PPE is its correct application and removal to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE D1 1. Lab Coat D2 2. Respirator D3 3. Goggles & Face Shield D4 4. Gloves Handle_Chemical Handle Chemical D4->Handle_Chemical F1 1. Gloves F2 2. Goggles & Face Shield F3 3. Lab Coat F4 4. Respirator End End F4->End Decontaminate Start Start Start->D1 Prepare for work Handle_Chemical->F1 Work complete

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trichloropyridazine
Reactant of Route 2
Reactant of Route 2
3,4,5-Trichloropyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.